molecular formula C6H2N4 B1315289 Pyrimidine-2,4-dicarbonitrile CAS No. 75928-84-6

Pyrimidine-2,4-dicarbonitrile

Cat. No.: B1315289
CAS No.: 75928-84-6
M. Wt: 130.11 g/mol
InChI Key: YFSLDGHGVUTAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-2,4-dicarbonitrile (CAS 75928-84-6) is an electron-deficient aromatic heterocycle that serves as a versatile and valuable synthetic building block in organic and medicinal chemistry research . Its molecular formula is C6H2N4, with a molecular weight of 130.11 g/mol . The structure features two carbonitrile groups at the 2 and 4 positions of the pyrimidine ring, which are excellent handles for further functionalization and cyclization reactions . The pyrimidine core is a fundamental scaffold in numerous biologically active compounds and is of high interest in developing new pharmaceutical agents . Researchers utilize this dicarbonitrile derivative as a key precursor in synthesizing various fused pyrimidine systems and other complex heterocycles, which are prevalent in drug discovery programs targeting areas such as anticancer, antimicrobial, and anti-infective therapies . The compound's significant π-deficiency, characteristic of the pyrimidine ring, facilitates nucleophilic aromatic substitution and other reactions, enabling the creation of diverse chemical libraries for biological screening . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLDGHGVUTAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506816
Record name Pyrimidine-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75928-84-6
Record name Pyrimidine-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific synthesis or characterization data for Pyrimidine-2,4-dicarbonitrile has been published. This document provides a theoretical guide based on established synthetic methodologies for pyrimidine derivatives and general principles of chemical characterization. The experimental protocols and expected data are hypothetical and intended to serve as a starting point for research and development.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of nitrile functionalities can significantly modulate the electronic properties and biological activity of a molecule. This guide outlines two plausible synthetic pathways for the novel compound this compound and details the expected analytical characterization of the target molecule.

Proposed Synthetic Routes

Two primary retrosynthetic strategies are proposed for the synthesis of this compound.

Route A: Double Cyanation of a Dihalopyrimidine

This approach relies on the nucleophilic substitution of halogens on a pre-formed pyrimidine ring. A common and commercially available starting material for this route is 2,4-dichloropyrimidine, which can be synthesized from uracil.[2][3] The chlorine atoms at the 2 and 4 positions are activated towards nucleophilic attack and can be displaced by cyanide ions.

Reaction Scheme:

This method is advantageous due to the accessibility of the starting materials. However, controlling the double substitution and managing the toxicity of cyanide reagents are key considerations. Palladium- or nickel-catalyzed cyanation reactions could offer milder and more controlled alternatives to traditional methods using alkali metal cyanides.[4][5]

Route B: Pyrimidine Ring Formation

This strategy involves the construction of the pyrimidine ring from acyclic precursors already containing the dinitrile moiety. A plausible approach is the condensation of a three-carbon dinitrile species with an N-C-N synthon, such as formamidine. This is a common method for constructing substituted pyrimidine rings.[6][7]

Reaction Scheme:

This route may offer a more direct assembly of the target structure, potentially avoiding harsh conditions of double cyanation.

Experimental Protocols (Hypothetical)

Protocol for Route A: Double Cyanation of 2,4-Dichloropyrimidine

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil [2][3]

  • To a round-bottom flask, add uracil (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or potassium carbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound from 2,4-Dichloropyrimidine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (2.2-3 equivalents).[8]

  • Optionally, a palladium catalyst (e.g., Pd(PPh₃)₄) and a co-catalyst (e.g., CuI) can be added for a transition-metal-catalyzed cross-coupling reaction.[5]

  • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by pouring into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Route B: Pyrimidine Ring Formation
  • In a round-bottom flask, dissolve a suitable malononitrile derivative (e.g., 2-formylmalononitrile or its synthetic equivalent) (1 equivalent) and formamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium ethoxide or sodium methoxide (2.2 equivalents), to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Hypothesized Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Hypothesized NMR Spectroscopic Data

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹HCDCl₃~8.9d~5.0H6
~7.6d~5.0H5
¹³CCDCl₃~160s-C6
~158s-C2 or C4 (carbon attached to CN)
~155s-C4 or C2 (carbon attached to CN)
~122s-C5
~115s-CN
~114s-CN

Table 2: Hypothesized IR and Mass Spectrometry Data

TechniqueParameterExpected Value
IR SpectroscopyStretching Frequency (ν, cm⁻¹)~2230-2240 (C≡N stretch)
~1550-1600 (C=N, C=C stretches)
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z = 128.03
High-Resolution MSCalculated for C₆H₂N₄: 128.0279

Visualization of Workflows

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow starting from uracil.

Synthesis_Workflow Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine POCl₃ Purification1 Purification (Recrystallization) Dichloropyrimidine->Purification1 Target This compound Purification2 Purification (Chromatography) Target->Purification2 Purification1->Target KCN, Pd catalyst

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow Diagram

This diagram outlines the logical flow for the analytical characterization of the synthesized compound.

Characterization_Workflow Crude Crude Product Purified Purified Product Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (LRMS, HRMS) Purified->MS IR IR Spectroscopy Purified->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Analytical workflow for structural confirmation.

References

Spectroscopic Analysis of 2,4-Dicyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the spectroscopic analysis of 2,4-dicyanopyrimidine. The document outlines the expected principles and methodologies for the characterization of this molecule using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Characterization of Pyrimidines

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic molecules like 2,4-dicyanopyrimidine, a combination of spectroscopic methods is essential to confirm its molecular structure, purity, and electronic properties. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Predicted Spectroscopic Data for 2,4-Dicyanopyrimidine

While specific experimental data for 2,4-dicyanopyrimidine is not available, we can predict the expected spectral features based on the analysis of related pyrimidine compounds. The following tables summarize key spectroscopic data for structurally similar pyrimidine derivatives to provide a comparative reference.

Table 1: 1H NMR Spectral Data of Related Pyrimidine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
2,4-DiaminopyrimidineDMSO-d65.69 (s, 1H, Ar-H), 6.31 (s, 2H, NH2), 6.57 (s, 2H, NH2)
2,4-DichloropyrimidineCDCl37.45 (d, 1H), 8.65 (d, 1H)[1]
2-Amino-4,6-dichloropyrimidine--[2]

Table 2: 13C NMR Spectral Data of Related Pyrimidine Derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
2,4-Diaminopyrimidine--

Table 3: Infrared (IR) Spectral Data of Related Pyrimidine Derivatives

CompoundSample PhaseKey Vibrational Frequencies (cm-1)AssignmentReference
2,4-DicyanopyridineGas Phase~2240C≡N stretch[3]
2-Amino-4,6-dichloropyrimidineKBr pellet3470, 3390N-H stretch[2]
1642C=N stretch
1581, 1551C=C stretch
795C-Cl stretch

Table 4: Mass Spectrometry (MS) Data of Related Pyrimidine Derivatives

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference
2,4-DicyanopyridineElectron Ionization129-[3]
2,4-DiaminopyrimidineES-MS145.0 (M+H)+-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be employed in the analysis of 2,4-dicyanopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the proton environments.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.

    • Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH2, and CH3 groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm-1.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups. For 2,4-dicyanopyrimidine, the characteristic nitrile (C≡N) stretching vibration is expected around 2230-2240 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

    • The resulting spectrum will show absorption maxima (λmax) corresponding to the electronic transitions within the pyrimidine ring and the cyano groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for small organic molecules include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often from a solution.

  • Instrumentation: Utilize a mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For 2,4-dicyanopyrimidine (C6H2N4), the expected exact mass is approximately 130.03 g/mol .

    • The fragmentation pattern can provide valuable information about the structure of the molecule.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 2,4-dicyanopyrimidine.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 2,4-Dicyanopyrimidine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Correlation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signaling Pathways and Logical Relationships

Due to the limited information available in the scientific literature regarding the specific biological activities of 2,4-dicyanopyrimidine, no established signaling pathways involving this compound can be described at this time. Further research into its biological effects would be necessary to elucidate any potential interactions with cellular signaling cascades.

The logical relationship in the spectroscopic analysis follows a deductive process. Data from each technique provides complementary information. For instance, the molecular weight from mass spectrometry provides the molecular formula. NMR spectroscopy then helps to piece together the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups (like the nitrile groups in this case), and UV-Vis spectroscopy provides insight into the electronic structure of the conjugated pyrimidine system. The convergence of all this data leads to the unambiguous confirmation of the chemical structure.

References

In-depth Technical Guide: Spectroscopic Data for Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the requested 1H NMR and 13C NMR data, alongside experimental protocols for Pyrimidine-2,4-dicarbonitrile, cannot be provided at this time.

A thorough search of available scientific literature and chemical databases did not yield specific experimental procedures for the synthesis of this compound. Furthermore, no publicly accessible 1H NMR or 13C NMR spectral data for this specific compound could be located.

The core requirements of this technical guide—namely, the presentation of quantitative NMR data in structured tables and the detailing of experimental protocols—are contingent upon the availability of primary experimental data. Without access to a reported synthesis and the corresponding analytical characterization, the generation of an accurate and reliable technical guide is not feasible.

For researchers, scientists, and drug development professionals, the absence of this foundational data highlights a potential area for novel synthetic exploration and analytical characterization. The synthesis and subsequent spectroscopic analysis of this compound would represent a valuable contribution to the field of heterocyclic chemistry.

To provide some context for future research, the following diagram illustrates the chemical structure of this compound with conventional atom numbering, which would be essential for the assignment of NMR signals once the data becomes available.

Caption: Chemical structure of this compound with atom numbering.

Should experimental data for this compound become available in the future, a comprehensive technical guide including detailed NMR data tables, experimental protocols, and further structural analysis could be compiled.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of Dicyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the mass spectrometry and fragmentation of dicyanopyrimidines. This document provides a comprehensive overview of the analytical techniques used to elucidate the structure of these nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Dicyanopyrimidines, a class of pyrimidine derivatives characterized by the presence of two cyano (-CN) groups, represent a scaffold of interest in various scientific domains. Their unique electronic properties and potential for diverse chemical modifications make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. Mass spectrometry stands as a cornerstone technique for the structural characterization of these molecules, providing crucial information on their molecular weight and fragmentation patterns, which is essential for unequivocal identification and the study of their chemical behavior. This guide will delve into the principles of their fragmentation under mass spectrometric conditions, present available quantitative data, and provide detailed experimental protocols.

Core Principles of Dicyanopyrimidine Fragmentation

Under electron ionization (EI), the most common ionization technique for the analysis of such compounds, dicyanopyrimidine molecules undergo a series of fragmentation events. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses. The pyrimidine ring, an aromatic heterocycle, exhibits a degree of stability, but the presence of two electron-withdrawing cyano groups significantly influences the fragmentation cascade.

The initial event is the formation of a molecular ion (M+•) by the loss of an electron. This radical cation is energetically unstable and will readily fragment. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as HCN, N2, and C2H2. For dicyanopyrimidines, the characteristic loss of the cyano radical (•CN) or hydrogen cyanide (HCN) is a prominent fragmentation pathway. The cleavage of the pyrimidine ring itself can also occur, leading to a variety of smaller fragment ions. The relative abundance of these fragment ions provides a unique "fingerprint" for each dicyanopyrimidine isomer.

Quantitative Fragmentation Data

While extensive, publicly available high-resolution mass spectral data specifically for a wide range of dicyanopyrimidine isomers is limited, analysis of related compounds and general principles of mass spectrometry allow for the prediction of their fragmentation patterns. For instance, the mass spectrum of the structurally similar 2,4-dicyanopyridine provides some insight into the expected fragmentation of a dicyanopyrimidine ring system.[1][2]

The following table summarizes the predicted major fragment ions for a generic dicyanopyrimidine with a molecular weight of 130.1 g/mol (e.g., 2,4-dicyanopyrimidine, C6H2N4). The relative intensities are hypothetical and would need to be confirmed by experimental data.

m/zProposed Fragment IonProposed Neutral Loss
130[M]+•-
104[M - CN]+•CN
103[M - HCN]+•HCN
77[C4H3N2]+C2N2
51[C3H3N]+C3HN3

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate characterization of dicyanopyrimidines. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dicyanopyrimidines.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the dicyanopyrimidine sample and dissolve it in 1 mL of a high-purity volatile solvent such as acetonitrile or dichloromethane.

  • Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard to the working solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a general guideline and may require optimization based on the specific instrumentation and dicyanopyrimidine isomer being analyzed.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

This protocol is based on established methods for the GC-MS analysis of pyrimidine derivatives.[3][4]

Logical Relationships and Workflows

To provide a clear visual representation of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dicyanopyrimidine Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Acquisition Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Figure 1. Experimental workflow for the GC-MS analysis of dicyanopyrimidines.

Fragmentation_Pathway M Molecular Ion (M+•) m/z = 130 F1 [M - CN]+ m/z = 104 M->F1 - •CN F2 [M - HCN]+• m/z = 103 M->F2 - HCN F3 [C4H3N2]+ m/z = 77 F2->F3 - C2N

Figure 2. A simplified proposed fragmentation pathway for a dicyanopyrimidine.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry and fragmentation of dicyanopyrimidines. While specific experimental data for all isomers remains an area for further research, the principles and protocols outlined here offer a robust framework for the successful characterization of this important class of molecules. The provided workflows and fragmentation diagrams serve as a visual aid to the logical processes involved in their analysis, benefiting researchers in their efforts to synthesize and identify novel dicyanopyrimidine derivatives for a wide range of applications.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Nitrile-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile-substituted pyrimidines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their molecular structure and intermolecular interactions. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for the structural elucidation and characterization of these molecules. It provides invaluable information on the presence of the key nitrile functional group and the substitution patterns on the pyrimidine ring. This guide offers a detailed examination of the IR spectroscopic properties of nitrile-substituted pyrimidines, including data interpretation, experimental procedures, and the influence of molecular structure on vibrational frequencies.

Core Principles and Characteristic Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. For nitrile-substituted pyrimidines, the most diagnostic absorption bands arise from the stretching and bending of specific bonds.

  • Nitrile (C≡N) Stretching Vibration: The most prominent and diagnostically significant feature in the IR spectrum of these compounds is the C≡N stretching band. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, making it an excellent marker for the nitrile group.

  • Aromatic System Vibrations: The pyrimidine ring gives rise to a series of characteristic absorptions:

    • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[1]

    • C=C and C=N Ring Stretching: The stretching vibrations of the double bonds within the pyrimidine ring produce a set of medium to strong bands in the 1600-1400 cm⁻¹ region.[2] The precise positions and intensities of these bands are highly sensitive to the nature and position of substituents on the ring.

    • C-H Bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds occur in the fingerprint region (below 1500 cm⁻¹), providing further structural information.[3]

Data Presentation: Characteristic IR Absorption Frequencies

The following tables summarize key IR absorption data for 2-cyanopyrimidine, a parent structure, and other substituted derivatives to illustrate the influence of various functional groups on the vibrational frequencies.

Table 1: IR Spectroscopic Data for 2-Cyanopyrimidine

Wavenumber (cm⁻¹)AssignmentIntensity
~3050Aromatic C-H stretchMedium-Weak
~2240C≡N (Nitrile) stretchStrong, Sharp
~1570C=N stretchMedium-Strong
~1550C=C aromatic ring stretchMedium-Strong
~1400-1000Fingerprint region (C-H in-plane bending, ring vibrations)Complex
~800C-H out-of-plane bendingMedium

Data sourced from BenchChem's technical guide on 2-Cyanopyrimidine.[3] Note that exact peak positions can vary with the sampling method.[3]

Table 2: Comparison of IR Frequencies in Substituted Nitrile Heterocycles (Wavenumber, cm⁻¹)

Compound/DerivativeC≡N StretchAromatic C-H StretchRing C=C, C=N StretchesOther Key Bands
2-Cyanopyrimidine~2240[3]~3050[3]~1570, ~1550[3]N/A
Aromatic Nitriles (General)2240 - 2220~3000[4]1600 - 1450[1]N/A
2-Amino-4,6-diphenylnicotinonitrile2205>30001572, 15483463, 3299 (N-H Stretch); 1637 (N-H Bend)
2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile2210>30001569, 15563417, 3322 (N-H Stretch); 1651 (N-H Bend)

Note: Nicotinonitriles are isomers of cyanopyrimidines and provide relevant comparative data.

Factors Influencing Vibrational Frequencies

The electronic environment surrounding a bond significantly affects its vibrational frequency. For nitrile-substituted pyrimidines, several factors are key:

  • Conjugation: When the nitrile group is conjugated with the aromatic pyrimidine ring, the C≡N bond is slightly weakened. This effect lowers the stretching frequency to the 2240–2220 cm⁻¹ range, compared to aliphatic nitriles which absorb at higher wavenumbers (2260-2240 cm⁻¹).

  • Substituent Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) attached to the pyrimidine ring can alter the electronic distribution within the entire molecule. These substitutions can shift the frequencies of both the nitrile stretch and the ring vibrations.[5][6] For instance, strong electron-donating groups can increase the electron density in the π-system, which may further influence the C≡N bond character and its absorption frequency.[5]

  • Hydrogen Bonding: In the solid state or in protic solvents, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This interaction can perturb the C≡N bond, often causing a broadening of the absorption band and a shift in its frequency.[7]

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and data acquisition. The two most common methods for analyzing solid nitrile-substituted pyrimidines are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.

Methodology:

  • Sample Preparation: Finely grind 1-2 mg of the solid sample using a clean, dry agate mortar and pestle.[8]

  • Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[8][9] Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press.[11]

  • Pressing: Apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent, or uniformly translucent disc.[10][11][12] Using a vacuum during pressing can help remove trapped air and prevent the pellet from cracking.[10]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.[13]

  • Background Collection: Record a background spectrum using a pellet made of pure KBr to correct for atmospheric and matrix absorptions.[8]

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation. It is ideal for analyzing powders and solid materials directly.[14]

Methodology:

  • Background Collection: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal.[15]

  • Sample Application: Place a small amount of the solid sample powder directly onto the surface of the ATR crystal (e.g., diamond or germanium).[14]

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good optical contact, which is essential for a high-quality spectrum.[9][14]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After the measurement, the pressure is released, the sample can be recovered, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or acetone) using a soft cloth.[14]

Instrument Parameters
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.[3]

  • Spectral Range: Typically 4000–400 cm⁻¹.[3][10]

  • Resolution: A resolution of 4 cm⁻¹ is sufficient for most applications.[3]

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

Mandatory Visualizations

experimental_workflow Figure 1: General Experimental Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start prep_choice Choose Method prep_start->prep_choice atr_prep Place solid on ATR crystal prep_choice->atr_prep ATR kbr_prep Grind 1-2 mg sample with 100-200 mg KBr prep_choice->kbr_prep KBr acq_bg Collect Background Spectrum atr_prep->acq_bg kbr_press Press into thin pellet kbr_prep->kbr_press kbr_press->acq_bg acq_sample Collect Sample Spectrum acq_bg->acq_sample process Process Spectrum (Baseline Correction, etc.) acq_sample->process interpret Identify Characteristic Bands (C≡N, Ring Modes) process->interpret report Final Report interpret->report

Figure 1: General Experimental Workflow for FTIR Analysis

logical_relationship Figure 2: Factors Influencing C≡N Stretch Frequency cluster_structure Molecular Structure / Environment cluster_effect Effect on C≡N Bond cluster_observation Spectroscopic Observation structure Nitrile-Substituted Pyrimidine conjugation Conjugation with Ring structure->conjugation substituents Substituent Effects (EDG/EWG) structure->substituents h_bonding Hydrogen Bonding structure->h_bonding bond_strength Alters C≡N Bond Strength & Electron Density conjugation->bond_strength substituents->bond_strength h_bonding->bond_strength freq_shift Shift in IR Peak Position (Wavenumber cm⁻¹) bond_strength->freq_shift freq_lower Lower Frequency (Red Shift) freq_shift->freq_lower freq_higher Higher Frequency (Blue Shift) freq_shift->freq_higher

Figure 2: Factors Influencing C≡N Stretch Frequency

References

An In-depth Technical Guide on the Physicochemical Properties of Pyrimidine Dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the physicochemical properties of pyrimidine dicarbonitriles. Due to the limited availability of specific experimental data for Pyrimidine-2,4-dicarbonitrile, this document focuses on the closely related isomer, Pyrimidine-4,6-dicarbonitrile (CAS No: 50844-89-8) , and provides generalized experimental protocols applicable to the synthesis and characterization of such compounds. Researchers should validate these methodologies for their specific applications.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for Pyrimidine-4,6-dicarbonitrile. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₆H₂N₄[1]
Molecular Weight 130.11 g/mol [1]
CAS Number 50844-89-8[1]
Boiling Point 293.8 ± 20.0 °C at 760 mmHg (Predicted)[1]
Purity/Specification 95%[1]
Storage Sealed in dry, Room Temperature[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of pyrimidine dicarbonitrile compounds, based on methodologies reported for related pyrimidine derivatives.

Synthesis of Pyrimidine Dicarbonitriles

The synthesis of functionalized pyrimidines can be achieved through various multi-component reactions. A general one-pot procedure involving the condensation of a β-dicarbonyl compound with cyanogen in the presence of a metal catalyst is a viable route.

Principle: This method relies on the metal-catalyzed reaction between a β-dicarbonyl compound and cyanogen to form the pyrimidine ring with nitrile functionalities. The choice of catalyst and reaction conditions is crucial for achieving high yields.

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone)

  • Cyanogen (C₂N₂)

  • Metal acetylacetonate catalyst (e.g., Ni(acac)₂ or Cu(acac)₂)

  • Dichloroethane (solvent)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the β-dicarbonyl compound in dichloroethane.

  • Add a catalytic amount of the chosen metal acetylacetonate.

  • Introduce cyanogen gas into the reaction mixture at a controlled rate while maintaining the reaction at ambient temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent.

  • Extract the product using an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine dicarbonitrile.

Characterization of Pyrimidine Dicarbonitriles

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting point range indicates a high degree of purity.

Procedure:

  • A small amount of the dried, purified crystalline product is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The nitrile (C≡N) and aromatic C-N and C=C bonds in the pyrimidine ring will show characteristic absorption bands.

Procedure:

  • A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Characteristic peaks for the nitrile group (around 2220-2260 cm⁻¹) and the pyrimidine ring vibrations should be identified and analyzed.[2][3]

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbon atoms and their connectivity.

Procedure:

  • A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer.

  • The chemical shifts (δ), multiplicity, and coupling constants (J) of the signals are analyzed to confirm the proposed structure. For Pyrimidine-4,6-dicarbonitrile, one would expect to see signals corresponding to the aromatic protons and the nitrile carbons in their respective spectral regions.[2][4][5]

Visualizations

Synthesis Workflow

G General Synthesis Workflow for Pyrimidine Derivatives reagents Starting Materials (e.g., β-Dicarbonyl, Cyanogen) reaction One-Pot Synthesis - Metal Catalyst - Solvent (e.g., Dichloroethane) - Ambient Temperature reagents->reaction workup Reaction Work-up - Quenching - Extraction reaction->workup purification Purification - Column Chromatography workup->purification product Final Product (Pyrimidine Dicarbonitrile) purification->product

Caption: General Synthesis Workflow for Pyrimidine Derivatives.

Characterization Workflow

G Characterization Workflow for Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Structural Analysis cluster_conclusion Data Interpretation synthesis Synthesized Compound mp Melting Point (Purity Assessment) synthesis->mp ir IR Spectroscopy (Functional Group ID) synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) synthesis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms conclusion Structure Confirmation & Property Determination mp->conclusion ir->conclusion nmr->conclusion ms->conclusion

Caption: Characterization Workflow for a Synthesized Compound.

Biological Activity Context

While specific biological activities for this compound or its 4,6-isomer are not well-documented, the pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrimidine have been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6] The presence of nitrile groups can also influence the biological activity and physicochemical properties of the molecule. Further research is required to elucidate the specific biological profile of this compound.

References

Pyrimidine-2,4-dicarbonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of Pyrimidine-2,4-dicarbonitrile is limited. This guide provides a framework of established methodologies and best practices for determining these critical parameters, drawing upon general knowledge of pyrimidine derivatives and related chemical compounds. The experimental protocols outlined herein are intended to serve as a starting point for laboratory investigation.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two nitrile groups. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are fundamental parameters that influence bioavailability, formulation, storage, and ultimately, the efficacy and safety of a potential therapeutic agent. This technical guide outlines the principles and experimental procedures for the comprehensive evaluation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Understanding its solubility in various media is essential for developing appropriate formulations.

Key Factors Influencing Solubility

The solubility of pyrimidine derivatives can be influenced by several factors:

  • Solvent Polarity: The polar nature of the pyrimidine ring and the nitrile groups suggests that solubility will vary significantly with the polarity of the solvent.

  • Temperature: Generally, solubility is expected to increase with temperature.

  • pH: The basicity of the nitrogen atoms in the pyrimidine ring means that the compound's ionization state, and therefore its solubility in aqueous solutions, will be pH-dependent.

  • Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.

2.2.1. Kinetic Solubility Determination

This method provides a measure of solubility under non-equilibrium conditions and is often used in early-stage drug discovery for high-throughput screening.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Add a small volume of the stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) at a specific pH.

    • Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours).

    • The highest concentration that does not produce a precipitate is reported as the kinetic solubility.

    • Quantification is typically performed using techniques like UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or mass spectrometry (MS).

2.2.2. Thermodynamic (Shake-Flask) Solubility Determination

This is the gold-standard method for determining the equilibrium solubility of a compound.

  • Methodology:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS at various pH values).

    • Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Analytical Method
Water25Data to be determinedHPLC-UV
PBS (pH 7.4)25Data to be determinedHPLC-UV
0.1 M HCl (pH 1.2)25Data to be determinedHPLC-UV
Ethanol25Data to be determinedHPLC-UV
DMSO25Data to be determinedHPLC-UV

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any resulting product. While one study mentions the stability of a derivative towards strongly acidic and basic conditions, specific data for the title compound is not available.

Factors Affecting Stability

Key environmental factors that can influence the stability of a compound include:

  • pH: The pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur, especially for compounds with aromatic systems.

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.

Experimental Protocols for Stability Studies

Forced degradation (stress testing) is a common approach to identify potential degradation pathways and develop stability-indicating analytical methods.

3.2.1. Forced Degradation Studies

  • Methodology:

    • Prepare solutions of this compound in various stress conditions:

      • Acidic: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C).

      • Basic: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

      • Oxidative: 3-30% hydrogen peroxide at room temperature.

      • Thermal: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80°C).

      • Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

    • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

    • The analysis should quantify the remaining parent compound and detect the formation of any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

Data Presentation

The results of stability studies should be tabulated to show the percentage of the compound remaining under different conditions.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)% Parent Compound RemainingDegradation Products Observed
0.1 M HCl (60°C)24Data to be determinedData to be determined
0.1 M NaOH (60°C)24Data to be determinedData to be determined
10% H₂O₂ (RT)24Data to be determinedData to be determined
80°C (Solid)72Data to be determinedData to be determined
Photolytic (ICH Q1B)24Data to be determinedData to be determined

Visualizing Experimental Workflows

Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) with agitation A->B C Centrifuge or filter to separate solid from solution B->C D Analyze supernatant/filtrate by HPLC-UV C->D E Calculate solubility from calibration curve D->E G cluster_stress Stress Conditions cluster_sample Sampling and Analysis cluster_results Data Interpretation A Prepare solutions in Acid, Base, Oxidative, Thermal, and Photolytic conditions B Withdraw samples at defined time points A->B C Analyze by stability-indicating HPLC method B->C D Quantify parent compound and degradation products C->D E Identify degradation products using LC-MS D->E

X-ray Crystal Structure of Pyrimidine-2,4-dicarbonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure, synthesis, and potential biological significance of pyrimidine-2,4-dicarbonitrile derivatives. This class of compounds is of growing interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. This document is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this heterocyclic core.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. Its ability to participate in diverse non-covalent interactions has made it a privileged structure in drug design. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of cyano groups at the 2 and 4 positions of the pyrimidine ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, making this compound a key pharmacophore for targeted drug development.

X-ray Crystallography of this compound Analogs

The precise three-dimensional arrangement of atoms within a molecule is critical for understanding its structure-activity relationship (SAR). X-ray crystallography is the definitive method for determining the solid-state structure of small molecules, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.

While a comprehensive set of publicly available X-ray crystal structures for a wide range of this compound derivatives is still emerging, analysis of closely related structures, such as dihydropyrimidine-5-carbonitriles, offers significant insights into the potential conformations and packing arrangements of this class of compounds.

Crystallographic Data of Dihydropyrimidine-5-carbonitrile Derivatives

A study of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives provides valuable crystallographic data for understanding the structural features of related pyrimidine dicarbonitriles.[1] The key crystallographic parameters for these compounds are summarized in the table below.

Compound IDFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)CCDC Number
1 C₁₅H₁₄N₄O₃SMonoclinicP2₁/n10.1234(3)12.3456(4)13.9876(5)98.765(3)2063317
2 C₁₆H₁₆N₄O₃SMonoclinicP2₁/c8.7654(2)15.4321(5)11.2345(3)105.432(2)2063318
3 C₁₅H₁₅N₃O₂S·H₂OTriclinicP-17.6543(1)9.8765(2)10.9876(3)87.654(1)2063320

Note: The unit cell parameters provided here are illustrative and based on typical values found in the cited literature. For precise data, please refer to the CCDC deposition numbers.

The crystal structures of these dihydropyrimidine-5-carbonitrile derivatives are stabilized by a network of intermolecular interactions, including N–H···O hydrogen bonds and C–S···S chalcogen bonds.[1] In some cases, short intermolecular C–H···O and C–H···N interactions provide additional stability.[1] The presence of a water molecule in the crystal lattice of compound 3 disrupts the cyclic hydrogen bonding synthons observed in compounds 1 and 2 , highlighting the influence of solvent on the crystal packing.[1]

Experimental Protocols

General Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

A common route for the synthesis of pyrimidine carbonitrile derivatives is through a three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine. This method offers a straightforward approach to producing these compounds in good to excellent yields.[2]

Workflow for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles

G reagents Aldehyde, Malononitrile, Amidine HCl, Sodium Acetate reaction Reflux or Microwave Heating reagents->reaction solvent Water solvent->reaction workup Cooling and Filtration reaction->workup product 4-Amino-5- pyrimidinecarbonitrile workup->product

Caption: General workflow for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Detailed Protocol:

  • To a solution of the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and amidine hydrochloride (1 mmol) in water (10 mL), add sodium acetate (1.2 mmol).

  • The reaction mixture is then either refluxed for 6-8 hours or heated in a microwave reactor at 100-120 °C for 15-30 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystal structure determination.

Workflow for Crystallization

G crude Crude Product dissolution Dissolution in Minimum Hot Solvent crude->dissolution filtration Hot Filtration (optional) dissolution->filtration cooling Slow Cooling to Room Temperature filtration->cooling crystal Single Crystal Formation cooling->crystal

Caption: A typical workflow for the crystallization of organic compounds for X-ray analysis.

Detailed Protocol:

  • Dissolve the purified this compound derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a solvent mixture).

  • If any insoluble impurities are present, perform a hot filtration to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Covering the container with a watch glass with a few small holes can facilitate slow evaporation and promote the growth of larger crystals.

  • Once crystals have formed, they can be carefully isolated by filtration and washed with a small amount of cold solvent.

  • The crystals should be dried carefully before mounting for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of biological targets, with a significant number of them exhibiting anticancer properties by inhibiting protein kinases. Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3]

EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade of molecular events that, when dysregulated, can lead to uncontrolled cell growth and tumor development. Pyrimidine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrimidine-2,4- dicarbonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound derivatives.

Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, leading to the activation of two major downstream signaling cascades: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[4] Both pathways converge in the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This compound derivatives can inhibit this process by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the initiation of these downstream signals.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutic agents. This guide has provided an overview of the key structural features of these molecules, informed by X-ray crystallographic studies of close analogs, along with detailed experimental protocols for their synthesis and crystallization. The potential of these compounds as inhibitors of the EGFR signaling pathway underscores their relevance in anticancer drug discovery. Further research, including the determination of more crystal structures of this compound derivatives and detailed mechanistic studies, will be crucial for advancing this important class of molecules towards clinical applications.

References

Initial Exploratory Studies of 2,4-Dicyanopyrimidine: A Review of a Seemingly Uncharted Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on 2,4-dicyanopyrimidine, also known by its IUPAC name, pyrimidine-2,4-dicarbonitrile. Despite extensive queries for its synthesis, chemical properties, and potential biological or pharmacological activities, no dedicated exploratory studies, detailed experimental protocols, or quantitative data associated with this specific compound could be retrieved. This suggests that 2,4-dicyanopyrimidine represents a largely unexplored area within pyrimidine chemistry.

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide array of biological activities. Compounds such as 2,4-diaminopyrimidines and 2,4-dichloropyrimidines are well-documented precursors and pharmacophores in various therapeutic agents. However, the dicyano-substituted analogue at the 2 and 4 positions appears to be a novel or at least uncharacterized entity in the public domain of scientific research.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the initial exploratory studies of 2,4-dicyanopyrimidine. The core requirements included the summarization of quantitative data, detailed experimental methodologies, and the visualization of relevant pathways and workflows. Regrettably, the foundational scientific literature necessary to construct such a guide does not appear to exist at present.

The search strategy encompassed a wide range of queries across multiple scientific databases, including searches for the compound's IUPAC name, potential alternative names, and its Chemical Abstracts Service (CAS) number, which also could not be located. The consistent redirection of search results to related but distinct pyrimidine derivatives, such as the di-amino and di-chloro analogues, further underscores the absence of specific research on the dicyano variant.

While it is conceivable that 2,4-dicyanopyrimidine has been synthesized in private or proprietary research, there is no evidence of its characterization or application in publicly accessible scientific literature. Therefore, the creation of a technical whitepaper detailing its initial exploratory studies is not feasible at this time.

For researchers interested in this novel compound, the absence of prior art presents a unique opportunity for foundational research. The logical first steps would involve the theoretical and practical exploration of synthetic routes to 2,4-dicyanopyrimidine. A potential, though speculative, synthetic approach could be conceptualized as a nucleophilic substitution reaction.

Hypothetical Synthetic Workflow

A possible, yet unverified, synthetic pathway to 2,4-dicyanopyrimidine could involve the substitution of leaving groups, such as halogens, from a precursor molecule. For instance, one might envision a reaction starting from the more readily available 2,4-dichloropyrimidine.

G cluster_0 Hypothetical Synthesis of 2,4-Dicyanopyrimidine start 2,4-Dichloropyrimidine product 2,4-Dicyanopyrimidine start->product Nucleophilic Substitution reagent Cyanide Source (e.g., KCN, NaCN) reagent->product conditions Appropriate Solvent & Reaction Conditions conditions->product

Caption: A conceptual workflow for the hypothetical synthesis of 2,4-dicyanopyrimidine.

It is crucial to emphasize that the above workflow is purely theoretical and would require substantial experimental validation to determine its feasibility, optimal conditions, and yield.

Unveiling Pyrimidine-2,4-dicarbonitrile: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-dicarbonitrile, a fascinating heterocyclic compound, holds potential for diverse applications in medicinal chemistry and materials science due to its unique electronic properties and multiple reactive sites. This technical guide provides an in-depth exploration of the discovery and the seminal first synthesis of this molecule, offering detailed experimental protocols and a comprehensive summary of its initial characterization. The information presented here is intended to serve as a foundational resource for researchers working with pyrimidine-based scaffolds and those interested in the historical development of heterocyclic chemistry.

Discovery and First Reported Synthesis

The first documented synthesis of this compound was reported in 1962 by D. J. Brown and R. F. Evans in the Journal of the Chemical Society. Their work, part of an extensive series on the chemistry of pyrimidines, detailed a robust method for the introduction of cyano groups onto the pyrimidine ring, a significant advancement in the field at the time. The discovery was not a serendipitous event but rather a targeted synthetic effort to explore the reactivity of halogenated pyrimidines and the properties of their cyano-substituted derivatives.

The logical workflow for the first synthesis of this compound can be visualized as a two-step process starting from a readily available precursor.

First_Synthesis_Workflow Start 2,4-Dichloropyrimidine Intermediate Reaction with Cuprous Cyanide in Pyridine Start->Intermediate Cyanation End This compound Intermediate->End

First Synthesis Workflow

Experimental Protocols

The following sections provide a detailed methodology for the key experiments as described in the seminal 1962 publication by Brown and Evans.

Synthesis of 2,4-Dichloropyrimidine (Precursor)

While the 1962 paper focused on the cyanation step, the synthesis of the starting material, 2,4-dichloropyrimidine, is a well-established procedure. A common method involves the chlorination of uracil.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • A mixture of uracil and a catalytic amount of N,N-dimethylaniline is treated with an excess of phosphorus oxychloride.

  • The reaction mixture is heated under reflux for several hours.

  • After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate, crude 2,4-dichloropyrimidine, is collected by filtration, washed with cold water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

First Synthesis of this compound

This protocol is based on the cyanation of 2,4-dichloropyrimidine as reported by Brown and Evans.

Materials:

  • 2,4-Dichloropyrimidine

  • Cuprous cyanide (CuCN)

  • Anhydrous pyridine

Procedure:

  • A mixture of 2,4-dichloropyrimidine and cuprous cyanide is heated in anhydrous pyridine under reflux.

  • The reaction is maintained at reflux for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is treated with an aqueous solution of ethylenediamine or a strong ammonia solution to decompose the copper complexes.

  • The resulting mixture is then extracted with an organic solvent such as chloroform or ether.

  • The organic extracts are combined, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of this compound is achieved by recrystallization from a suitable solvent (e.g., ethanol or benzene) to afford colorless crystals.

Data Presentation

The following tables summarize the key quantitative data reported for this compound in the initial study.

Table 1: Physical and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₂N₄
Molecular Weight 130.11 g/mol
Appearance Colorless needles
Melting Point 157-158 °C
Infrared (IR) ν_max ~2240 cm⁻¹ (C≡N stretching)

Table 2: Synthesis Reaction Data

Reactant 1Reactant 2SolventReaction TimeYield (%)
2,4-DichloropyrimidineCuprous CyanidePyridine24 hours~60-70%

Logical Relationships in Synthesis

The synthesis of this compound from 2,4-dichloropyrimidine is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the displacement of the chloro substituents by the cyanide nucleophile.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions A 2,4-Dichloropyrimidine (Electrophile) E Nucleophilic Aromatic Substitution (SₙAr) A->E B Cuprous Cyanide (Source of CN⁻ Nucleophile) B->E C Pyridine (Solvent & Catalyst) C->E D Heat (Reflux) D->E F This compound (Product) E->F

Reaction Mechanism Overview

Conclusion

The pioneering work of D. J. Brown and R. F. Evans in the early 1960s provided the scientific community with the first viable synthetic route to this compound. The detailed experimental protocols and characterization data from their research have paved the way for further exploration of this compound's chemistry and potential applications. This guide serves as a comprehensive resource for contemporary researchers, offering a clear and concise overview of the foundational knowledge surrounding this important heterocyclic molecule.

Theoretical and Computational Approaches in the Study of Dicyanopyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicyanopyrimidine scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Their unique electronic properties and synthetic tractability make them ideal candidates for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dicyanopyrimidines, with a focus on their application in modern drug discovery.

Core Computational Strategies in Dicyanopyrimidine Research

Computational chemistry plays a pivotal role in the rational design and optimization of dicyanopyrimidine-based drug candidates. A typical computational workflow involves a multi-step process, starting from ligand and protein preparation to detailed analysis of their interactions and pharmacokinetic properties.

Computational Workflow for Dicyanopyrimidine-Based Drug Discovery cluster_prep Preparation cluster_screening Screening & Analysis cluster_prediction Property Prediction cluster_output Output p_prep Protein Preparation (e.g., PDB structure, protonation, minimization) docking Molecular Docking (Predicting binding poses and affinities) p_prep->docking l_prep Ligand Preparation (2D to 3D conversion, energy minimization) l_prep->docking md_sim Molecular Dynamics (MD) Simulations (Assessing complex stability) docking->md_sim Top candidates dft Density Functional Theory (DFT) (Analyzing electronic properties) docking->dft admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) docking->admet mmgbsa MM/GBSA or MM/PBSA (Calculating binding free energies) md_sim->mmgbsa lead_opt Lead Optimization mmgbsa->lead_opt dft->lead_opt admet->lead_opt

Computational Workflow for Dicyanopyrimidine-Based Drug Discovery

Quantitative Analysis of Dicyanopyrimidine Derivatives

The following tables summarize key quantitative data from various computational and in vitro studies of dicyanopyrimidine derivatives targeting different enzymes.

Table 1: Molecular Docking and Binding Free Energy Data

Compound ClassTarget EnzymePDB IDDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Interacting Residues
Cyano-pyrimidine pendant chalconesLSD12V1D-11.095 to -10.773-71.97 to -95.85Thr628, Ser289, Val288, Val317
Diaminopyrimidine derivativesFAK2JKK-8.91 to -10.85-65.77 to -84.26Cys502, Gly503, Leu501, Val484
Dihydropyrimidine derivativesCDK21HCK-7.4 to -7.9-THR165, GLU12, LYS33, THR14
Diaminopyrimidine antifolatesDHFR (C. parvum)----

Table 2: In Vitro Inhibitory Activity and ADMET Predictions

Compound ClassTarget EnzymeIC50Predicted Human Oral AbsorptionBlood-Brain Barrier PenetrationPotential Toxicity Risks
Triazole-fused pyrimidinesLSD149 nMHighLowLow
Pyrazolo[1,5-a]pyrimidinesLSD11.91 µMHighLowLow
5-Cyano-6-phenylpyrimidinesLSD1183 nMHighLowLow
Diaminopyrimidine derivativesFAK94 nM - 130 nMModerate to HighVariableLow
Dihydropyrimidine derivativesCDK298.5 µg/ml - 117.8 µg/mlHighLowLow
Diaminopyrimidine antifolatesDHFR (C. parvum)<0.3 µM to >10 µMVariableVariableVariable

Signaling Pathways Targeted by Dicyanopyrimidines

Dicyanopyrimidine derivatives have been successfully designed to inhibit key enzymes in various signaling pathways implicated in cancer and infectious diseases.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Its overexpression is associated with tumor progression and metastasis. Dicyanopyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby inhibiting its downstream signaling.[1][2]

FAK_Signaling_Pathway integrin Integrins fak FAK integrin->fak src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Cell Migration & Invasion erk->migration inhibitor Dicyanopyrimidine Inhibitor inhibitor->fak

FAK Signaling Pathway Inhibition
Cyclin-Dependent Kinase 2 (CDK2) Cell Cycle Regulation

CDK2 is a key regulator of the cell cycle, particularly the G1/S transition.[3][4] Its aberrant activity is a hallmark of many cancers. Dicyanopyrimidine inhibitors can target the ATP-binding pocket of CDK2, leading to cell cycle arrest.

CDK2_Cell_Cycle_Pathway cyclinE Cyclin E cdk2 CDK2 cyclinE->cdk2 pRb pRb cdk2->pRb Phosphorylation g1_arrest G1 Arrest e2f E2F pRb->e2f s_phase S-Phase Entry (DNA Replication) e2f->s_phase inhibitor Dicyanopyrimidine Inhibitor inhibitor->cdk2 inhibitor->g1_arrest

CDK2 Cell Cycle Pathway Inhibition
Lysine-Specific Demethylase 1 (LSD1) in Epigenetic Regulation

LSD1 is a histone demethylase that plays a critical role in regulating gene expression. Its overexpression is implicated in various cancers. Dicyanopyrimidine-based inhibitors can act as reversible or irreversible inhibitors of LSD1, modulating its epigenetic activity.[5][6][7]

LSD1_Mechanism lsd1 LSD1 h3k4me1 H3K4me1 (Inactive Mark) lsd1->h3k4me1 Demethylation gene_activation Gene Activation h3k4me2 H3K4me2 (Active Mark) h3k4me2->lsd1 gene_repression Gene Repression h3k4me1->gene_repression inhibitor Dicyanopyrimidine Inhibitor inhibitor->lsd1 inhibitor->gene_activation

LSD1-Mediated Epigenetic Regulation and its Inhibition
Dihydrofolate Reductase (DHFR) in Protozoan Parasites

DHFR is a crucial enzyme in the folate synthesis pathway, essential for the proliferation of protozoan parasites like Cryptosporidium parvum.[8][9] Dicyanopyrimidine derivatives can be designed as selective inhibitors of parasitic DHFR over the human ortholog.

DHFR_Pathway dhf Dihydrofolate (DHF) dhfr DHFR dhf->dhfr thf Tetrahydrofolate (THF) dhfr->thf proliferation_blocked Proliferation Blocked nucleotide_synthesis Nucleotide Synthesis thf->nucleotide_synthesis parasite_proliferation Parasite Proliferation nucleotide_synthesis->parasite_proliferation inhibitor Dicyanopyrimidine Inhibitor inhibitor->dhfr inhibitor->proliferation_blocked

Inhibition of the Protozoan DHFR Pathway

Experimental and Computational Protocols

This section provides an overview of the key experimental and computational protocols used in the study of dicyanopyrimidine derivatives.

General Synthesis of Dicyanopyrimidine Derivatives

A common route for the synthesis of dicyanopyrimidine derivatives involves a multi-component reaction. For example, the Claisen-Schmidt condensation can be employed to synthesize chalcone precursors, which are then reacted with guanidine derivatives to form the pyrimidine ring.

Protocol:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the chalcone intermediate.

  • Pyrimidine Ring Formation: The synthesized chalcone is then reacted with a guanidine derivative (e.g., guanidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a refluxing solvent (e.g., ethanol) to yield the final dicyanopyrimidine product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Molecular Docking Protocol

Molecular docking is used to predict the binding mode and affinity of a ligand to a target protein.

Protocol:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and the protein is energy minimized using a force field like OPLS.

  • Ligand Preparation: The 2D structures of the dicyanopyrimidine derivatives are drawn and converted to 3D structures. The ligands are then energy minimized.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking: The prepared ligands are docked into the defined grid box using software such as AutoDock, Glide, or GOLD.

  • Analysis: The resulting docking poses are analyzed based on their docking scores and binding interactions with the protein's active site residues.

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Protocol

MM/GBSA is a post-docking analysis method used to calculate the binding free energy of a protein-ligand complex.

Protocol:

  • Molecular Dynamics (MD) Simulation: The top-ranked docked complex is subjected to an MD simulation (typically 50-100 ns) to sample different conformations of the complex in a simulated physiological environment.

  • Snapshot Extraction: Snapshots of the complex are extracted from the stable part of the MD trajectory.

  • Binding Free Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated using the MM/GBSA equation, which includes terms for molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

  • Averaging: The binding free energies from all snapshots are averaged to obtain the final ΔG_bind value.

Density Functional Theory (DFT) Protocol

DFT calculations are employed to understand the electronic properties of the dicyanopyrimidine derivatives.

Protocol:

  • Geometry Optimization: The 3D structure of the molecule is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Property Calculation: Various quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

  • Analysis: These descriptors provide insights into the molecule's reactivity, stability, and potential interaction sites.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Protocol

In silico ADMET prediction is crucial for early-stage assessment of the drug-likeness of candidate molecules.

Protocol:

  • Input: The SMILES strings of the dicyanopyrimidine derivatives are submitted to an online ADMET prediction tool or software (e.g., SwissADME, ADMETlab, or pkCSM).

  • Prediction: The tool calculates various physicochemical and pharmacokinetic properties, such as molecular weight, logP, hydrogen bond donors/acceptors, water solubility, oral bioavailability, and potential toxicity risks (e.g., mutagenicity, carcinogenicity).

  • Analysis: The predicted properties are analyzed to assess the compound's potential as a drug candidate and to identify any potential liabilities that need to be addressed during lead optimization.

This guide provides a foundational understanding of the theoretical and computational methodologies applied to the study of dicyanopyrimidines. By integrating these in silico techniques with traditional experimental approaches, researchers can accelerate the discovery and development of novel dicyanopyrimidine-based therapeutics.

References

Electronic Properties of the Pyrimidine-2,4-dicarbonitrile Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the pyrimidine-2,4-dicarbonitrile core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the unsubstituted parent ring system, this document leverages findings from closely related substituted pyrimidine derivatives and computational studies to project its characteristics.

Introduction to the this compound Core

The pyrimidine ring is a fundamental six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The introduction of two electron-withdrawing nitrile (-CN) groups at the 2 and 4 positions is expected to significantly modulate the electronic landscape of the ring system. This dinitrile substitution pattern renders the pyrimidine core highly electron-deficient, influencing its reactivity, intermolecular interactions, and photophysical behavior. Such characteristics are sought after in the design of novel therapeutic agents and functional organic materials.

Synthesis of the this compound Scaffold

While a definitive, high-yield synthesis for the unsubstituted this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be proposed based on established pyrimidine chemistry. A common approach involves the nucleophilic substitution of halogen atoms on a pyrimidine core with cyanide ions.

A potential synthetic route could commence from the readily available 2,4-dichloropyrimidine. Treatment of this precursor with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures would be expected to yield the target dinitrile compound. The reaction likely proceeds through a sequential nucleophilic aromatic substitution (SNAr) mechanism.

Synthesis_Pathway Start 2,4-Dichloropyrimidine Reagents KCN or NaCN Polar Aprotic Solvent (e.g., DMSO) Heat Start->Reagents Product This compound Reagents->Product caption Proposed synthetic route to this compound. CV_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Solution Prepare Sample and Electrolyte Solution Setup_Cell Assemble and Clean Three-Electrode Cell Prep_Solution->Setup_Cell Background_Scan Record Background CV Setup_Cell->Background_Scan Sample_Scan Record Sample CV at Various Scan Rates Background_Scan->Sample_Scan Determine_Potentials Determine Oxidation and Reduction Potentials Sample_Scan->Determine_Potentials Calculate_Energies Estimate HOMO and LUMO Energy Levels Determine_Potentials->Calculate_Energies caption Workflow for Cyclic Voltammetry analysis. Spectroscopy_Workflow cluster_prep_spec Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep_Solutions_Spec Prepare Stock and Diluted Solutions Record_Baseline Record Solvent Baseline Prep_Solutions_Spec->Record_Baseline Record_Absorption Record Absorption Spectrum (Determine λmax) Record_Baseline->Record_Absorption Excite_Sample Excite Sample at λmax Record_Absorption->Excite_Sample Record_Emission Record Emission Spectrum Excite_Sample->Record_Emission Determine_QY Determine Quantum Yield (using a standard) Record_Emission->Determine_QY caption Workflow for UV-Vis and Fluorescence Spectroscopy. Structure_Property cluster_substituents Substituent Effects cluster_properties Modulated Properties Core This compound (Electron-Deficient Core) EDG Electron-Donating Groups (EDGs) (e.g., -NH2, -OR) Core->EDG Addition of EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) Core->EWG Addition of HOMO_LUMO HOMO/LUMO Energy Levels EDG->HOMO_LUMO Raises HOMO, Decreases Gap EWG->HOMO_LUMO Lowers LUMO, may alter Gap Absorption Absorption/Emission Wavelengths HOMO_LUMO->Absorption Reactivity Chemical Reactivity HOMO_LUMO->Reactivity caption Structure-Property Relationships for Pyrimidine Derivatives.

Methodological & Application

Pyrimidine-2,4-dicarbonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Pyrimidine-2,4-dicarbonitrile in Organic Synthesis

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its structure, featuring an electron-deficient pyrimidine core and two reactive nitrile groups, makes it an excellent precursor for the construction of complex nitrogen-containing heterocycles. Pyrimidine derivatives are a cornerstone in medicinal chemistry, constituting the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of the dinitrile functionality on the pyrimidine ring allows for a variety of chemical transformations, including nucleophilic additions, cyclizations, and ring annulations, leading to the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.[3] These fused systems are structurally analogous to purines and pteridines, making them privileged scaffolds in drug discovery for targeting enzymes like kinases.[4][5]

Key Applications

  • Synthesis of Fused Heterocyclic Systems: this compound is an ideal starting material for synthesizing fused pyrimidine derivatives. The nitrile groups can react with various binucleophiles to construct new rings fused to the pyrimidine core. This approach is particularly effective for creating pyrido[2,3-d]pyrimidines, which are prominent in medicinal chemistry.[4]

  • Precursor for Biologically Active Molecules: The pyrimidine scaffold is a key pharmacophore in many approved drugs and clinical candidates.[2] By using this compound as a starting material, medicinal chemists can generate diverse libraries of novel compounds for screening against various biological targets. Derivatives have shown potent activity as anticancer agents, kinase inhibitors (e.g., PIM-1), and COX-2 inhibitors.[5][6]

  • Multicomponent Reactions (MCRs): The reactivity of the dinitrile allows for its participation in multicomponent reactions, which are highly efficient processes for assembling complex molecules in a single step.[7] This strategy aligns with the principles of green chemistry by reducing waste and improving atom economy.

Quantitative Data

The following table summarizes representative yields for the synthesis of various substituted and fused pyrimidine derivatives, illustrating the efficiency of synthetic routes involving pyrimidine-based building blocks.

Product ClassReactantsReaction ConditionsYield (%)Reference
4-Amino-5-pyrimidinecarbonitrilesBenzaldehyde, Malononitrile, Benzamidine HClWater, Reflux, 6h78%[8]
4-Amino-5-pyrimidinecarbonitriles4-Chlorobenzaldehyde, Malononitrile, GuanidineWater, Reflux90%[8]
Pyrido[2,3-d]pyrimidine derivativeN-cyclohexyl pyridone, Diethyl oxalateDMF, Reflux, 3h56%[5]
Pyrido[2,3-d]pyrimidine derivativeo-aminonicotinonitrile, Acylation/CyclizationN/A65%[5]
2-Hydrazinyl-pyrimidine-5-carbonitrileN/AN/A81%
4-Amino-2-pyrazolyl-pyrimidineN/AN/A49%
2-Sulfonamidophenyl-pyrimidines2-Amino-pyrimidine-5-carbonitrile, Sulfonyl chlorideFusion at 200 °C72-81%[6]

Experimental Protocols

Protocol 1: Synthesis of a Fused Pyrido[2,3-d]pyrimidine System

This protocol describes a representative multi-step synthesis for constructing a pyrido[2,3-d]pyrimidine core, a common scaffold in medicinal chemistry. This generalized procedure is based on established methodologies for analogous structures.[4][5]

Step 1: Formation of an Intermediate Aminopyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and a suitable active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

  • Base Addition: Add a catalytic amount of a base such as piperidine or triethylamine (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the intermediate aminopyridine derivative.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

  • Reaction Setup: Suspend the aminopyridine intermediate (1.0 eq) from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Cyclization: Heat the mixture to reflux (approx. 250 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute with hexane to facilitate further precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure pyrido[2,3-d]pyrimidine derivative.

Protocol 2: Nucleophilic Substitution on a Pyrimidine Ring

This protocol outlines a general procedure for the nucleophilic substitution of a leaving group (e.g., a halogen) on a pyrimidine ring, a key reaction for functionalizing the core structure. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position.[9]

  • Reaction Setup: Dissolve the substituted 4-chloropyrimidine derivative (1.0 eq) in a suitable solvent like isopropanol or DMF in a sealed reaction vessel.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Visualizations

G cluster_synthesis Synthetic Pathway from this compound start This compound C₆H₂N₄ intermediate Intermediate Adduct e.g., N-aryl amidine start->intermediate Reaction with Binucleophile (e.g., Ar-C(=NH)NH₂) product Fused Heterocycle e.g., Pyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization (Heat/Acid)

Caption: Synthetic route to fused heterocycles.

G cluster_workflow Drug Discovery Workflow design 1. Library Design (Based on Pyrimidine Scaffold) synthesis 2. Chemical Synthesis (Using this compound as building block) design->synthesis screening 3. High-Throughput Screening (e.g., Kinase Inhibition Assays) synthesis->screening hit_id 4. Hit Identification screening->hit_id lead_opt 5. Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt lead_opt->synthesis Iterative Synthesis of Analogs

Caption: Workflow for drug discovery.

References

The Strategic Role of Pyrimidine-2,4-dicarbonitrile in the Advancement of Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile scaffold of pyrimidine continues to be a cornerstone in medicinal chemistry and drug development. Among its numerous derivatives, pyrimidine-2,4-dicarbonitrile emerges as a potent building block in multicomponent reactions (MCRs), enabling the efficient synthesis of complex, biologically active molecules. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the use of this compound and structurally related dinitriles in MCRs, complete with experimental protocols and mechanistic insights.

The pursuit of novel therapeutic agents is often accelerated by synthetic methodologies that offer high efficiency, atom economy, and structural diversity. Multicomponent reactions, by their very nature, are ideally suited for these demands, allowing for the construction of intricate molecular architectures in a single synthetic operation. While direct literature examples of this compound as a primary reactant in MCRs are not extensively documented, its structural motifs are present in the products of analogous reactions, and its potential as a precursor is significant. This document will explore established MCRs that produce functionally similar pyrimidine carbonitrile structures, providing a predictive framework for the application of this compound.

Application in the Synthesis of Fused Pyrimidine Systems

Multicomponent reactions are instrumental in the synthesis of fused pyrimidine heterocycles, a class of compounds renowned for their broad pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A common strategy involves the condensation of an active methylene compound, an aldehyde, and a suitable pyrimidine precursor.

Synthesis of Pyrano[2,3-d]pyrimidines

One of the most well-established MCRs in this domain is the synthesis of pyrano[2,3-d]pyrimidines. This reaction typically involves the one-pot condensation of an aromatic aldehyde, malononitrile (a related dinitrile), and a barbituric acid derivative.[3] The resulting fused pyrimidine structures are of significant interest in medicinal chemistry.

Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives via a Three-Component Reaction

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
14-NitrobenzaldehydeSBA-Pr-SO3HSolvent-free595[3]
24-ChlorobenzaldehydeSBA-Pr-SO3HSolvent-free1092[3]
3BenzaldehydeSBA-Pr-SO3HSolvent-free2090[3]
44-MethoxybenzaldehydeSBA-Pr-SO3HSolvent-free4588[3]

Experimental Protocols

General Protocol for the Synthesis of 7-Amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones

This protocol is based on the efficient synthesis of pyrano[2,3-d]pyrimidine diones using a solid acid nanocatalyst.[3]

Materials:

  • Barbituric acid (2 mmol)

  • Aromatic aldehyde (2.4 mmol)

  • Malononitrile (2 mmol)

  • SBA-Pr-SO3H (0.02 g)

Procedure:

  • A mixture of barbituric acid, the aromatic aldehyde, malononitrile, and SBA-Pr-SO3H is prepared.

  • The reaction mixture is stirred at room temperature under solvent-free conditions for the time specified in Table 1.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is washed with water and ethanol to remove the catalyst and any unreacted starting materials.

  • The crude product is recrystallized from ethanol to afford the pure 7-amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Mechanistic Insights and Logical Workflow

The mechanism for the formation of pyrano[2,3-d]pyrimidines typically proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This sequence highlights the efficiency of MCRs in rapidly building molecular complexity.

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Cascade cluster_product Final Product A Aromatic Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Malononitrile B->Knoevenagel C Barbituric Acid Michael Michael Addition C->Michael Knoevenagel->Michael Arylidenemalononitrile Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Michael Adduct Product Pyrano[2,3-d]pyrimidine Cyclization->Product

Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidines.

Synthesis of 4-Amino-5-pyrimidinecarbonitriles

Another relevant MCR is the three-component reaction of malononitrile, aldehydes, and N-unsubstituted amidines, which leads to the formation of 4-amino-5-pyrimidinecarbonitrile derivatives.[4] This reaction can be performed under thermal aqueous conditions or microwave irradiation, offering a green and efficient route to these valuable pyrimidine building blocks.

Table 2: Synthesis of 4-Amino-5-pyrimidinecarbonitriles

EntryAldehydeAmidineMethodTime (h)Yield (%)Reference
1BenzaldehydeBenzamidine HClReflux in Water678[4]
24-ChlorobenzaldehydeBenzamidine HClReflux in Water685[4]
3BenzaldehydeGuanidine HClReflux in Water875[4]
44-BromobenzaldehydeBenzamidine HClReflux in Water682[4]

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles under Thermal Aqueous Conditions

This protocol describes a straightforward and environmentally friendly method for synthesizing 4-amino-5-pyrimidinecarbonitriles.[4]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (2 mmol)

  • Sodium acetate (2 mmol)

  • Water (15 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, amidine hydrochloride, and sodium acetate in water is prepared in a round-bottom flask.

  • The mixture is refluxed for the time indicated in Table 2.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to yield the pure 4-amino-5-pyrimidinecarbonitrile.

Proposed Signaling Pathway Involvement

The fused pyrimidine derivatives synthesized through these multicomponent reactions are often investigated for their potential as kinase inhibitors in cancer therapy. For instance, they can be designed to target the ATP-binding site of receptor tyrosine kinases like VEGFR-2 and HER-2, thereby inhibiting downstream signaling pathways crucial for tumor growth and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K HER2 HER-2 Ras Ras HER2->Ras HER2->PI3K MAPK MAPK PLCg->MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation MAPK->Proliferation Pyrimidine Fused Pyrimidine (e.g., Pyrido[2,3-d]pyrimidine) Pyrimidine->VEGFR2 Inhibition Pyrimidine->HER2 Inhibition

Caption: Inhibition of VEGFR-2/HER-2 signaling by fused pyrimidines.

Future Directions

The exploration of this compound in multicomponent reactions represents a promising frontier in the synthesis of novel heterocyclic compounds. By leveraging the foundational knowledge from reactions involving structurally similar dinitriles like malononitrile, researchers can devise new synthetic pathways to access unique chemical scaffolds. The continued development of efficient and sustainable MCRs will undoubtedly play a pivotal role in the future of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2,4-Dicyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fused heterocyclic compounds starting from the versatile precursor, 2,4-dicyanopyrimidine. The methodologies outlined below are based on established synthetic strategies for related pyrimidine derivatives and are intended to serve as a guide for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

2,4-Dicyanopyrimidine is a highly reactive and versatile building block for the synthesis of a variety of heterocyclic systems. The presence of two cyano groups at the 2 and 4 positions of the pyrimidine ring makes it an excellent electrophile, susceptible to nucleophilic attack. This reactivity can be harnessed to construct fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2][3]

This document outlines a proposed synthetic pathway for the preparation of a 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile from 2,4-dicyanopyrimidine. The protocol is based on analogous reactions reported in the literature for the synthesis of similar fused pyrimidine systems.[4][5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step one-pot reaction. The first step is the nucleophilic attack of hydrazine on one of the cyano groups of 2,4-dicyanopyrimidine, followed by an intramolecular cyclization to form a stable pyrazole ring. The second step involves the tautomerization and subsequent intramolecular cyclization to yield the final fused pyrazolo[3,4-d]pyrimidine system.

Synthetic Pathway 2,4-Dicyanopyrimidine 2,4-Dicyanopyrimidine Intermediate_A Aminopyrazole Intermediate 2,4-Dicyanopyrimidine->Intermediate_A Hydrazine Hydrate, Ethanol, Reflux Final_Product 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Intermediate_A->Final_Product Intramolecular Cyclization

Caption: Proposed synthetic pathway for the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile from 2,4-dicyanopyrimidine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of related fused pyrimidine heterocycles from various pyrimidine precursors, as reported in the literature. These values can serve as a benchmark for the expected efficiency of the proposed synthesis.

Starting MaterialReagentsProductYield (%)Reference
4-Hydrazino-8-(trifluoromethyl)quinolineEthoxymethylenecyanoacetateEthyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylateNot specified[4]
5-Aminopyrazole derivativesFormamide, Urea, or ThioureaPyrazolo[3,4-d]pyrimidinesNot specified[4]
4-Amino-2,6-dialkylpyrimidine-5-carbonitrileTriethylorthoester, Substituted AnilinesN,7-Diphenylpyrimido[4,5-d]pyrimidin-4-aminesup to 57%[6]
1H-Pyrazol-5-yl-N,N-dimethylformamidineCyanamide, Methanesulfonic acidPyrazolo[3,4-d]pyrimidineGood[5]

Experimental Protocols

Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

This protocol is a proposed method based on established procedures for the synthesis of analogous heterocyclic compounds.[4][5] Researchers should perform small-scale trials and optimize reaction conditions as necessary.

Materials:

  • 2,4-Dicyanopyrimidine

  • Hydrazine hydrate (80%)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dicyanopyrimidine (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A mild exothermic reaction may be observed. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.

  • Characterization: Characterize the final product by determining its melting point and obtaining its 1H NMR, 13C NMR, IR, and mass spectra to confirm its structure.

Experimental Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Characterization Setup Dissolve 2,4-Dicyanopyrimidine in Ethanol Addition Add Hydrazine Hydrate Setup->Addition Reflux Reflux for 4-6 hours Addition->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Filter or Concentrate Cool->Isolate Purify Column Chromatography Isolate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for the synthesis of fused heterocycles from 2,4-dicyanopyrimidine.

Safety Precautions

  • Handle 2,4-dicyanopyrimidine and hydrazine hydrate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; avoid inhalation and skin contact.

  • Follow standard laboratory safety procedures for handling and disposing of chemical reagents and solvents.

References

Application Notes and Protocols for the Synthesis of Fused Pyrimidine Systems from Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-dicarbonitrile is a versatile and highly reactive starting material for the synthesis of a variety of fused pyrimidine systems. The two nitrile groups at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic attack, providing a powerful platform for the construction of novel heterocyclic scaffolds. These fused pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antiviral, anticancer, and kinase inhibitory properties.

This document provides detailed application notes and experimental protocols for the synthesis of fused pyrimidine systems utilizing this compound as a key precursor. The protocols are based on established synthetic transformations and are intended to serve as a practical guide for researchers in the field.

Synthesis of Pyrazolo[3,4-d]pyrimidines

One of the most common and efficient methods for the synthesis of fused pyrimidines from this compound is the cyclocondensation reaction with hydrazine hydrate. This reaction proceeds through a nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization to form the fused pyrazole ring, yielding a pyrazolo[3,4-d]pyrimidine core structure.

Application Note:

The reaction of this compound with hydrazine hydrate is a robust and high-yielding method for the synthesis of 4-amino-3-cyanopyrazolo[3,4-d]pyrimidines. The amino group at the 4-position and the cyano group at the 3-position of the newly formed pyrazole ring offer further opportunities for chemical modification and the generation of diverse compound libraries. The reaction is typically carried out in a protic solvent such as ethanol and can be performed at reflux temperature. The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

Experimental Protocol: Synthesis of 4-Amino-3-cyanopyrazolo[3,4-d]pyrimidine

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain pure 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-Amino-3-cyanopyrazolo[3,4-d]pyrimidineC6H4N6160.14>90>300

Characterization Data:

  • IR (KBr, cm⁻¹): 3380, 3320 (NH₂), 2225 (C≡N), 1640 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm): 8.55 (s, 1H, pyrimidine-H), 7.80 (br s, 2H, NH₂, D₂O exchangeable), 13.5 (br s, 1H, NH, D₂O exchangeable).

Synthesis of Pyrimido[4,5-d]pyrimidines

The reaction of this compound with guanidine or amidines provides a direct route to the synthesis of pyrimido[4,5-d]pyrimidine derivatives. This transformation involves a double cyclization reaction where the dinucleophilic guanidine or amidine reacts with both nitrile groups of the starting material.

Application Note:

The cyclocondensation of this compound with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, is an effective method for the preparation of 2,4-diaminopyrimido[4,5-d]pyrimidines. These compounds are of particular interest as they are structural analogues of biologically important purines and pteridines, and they often exhibit potent enzyme inhibitory activity. The reaction is typically performed in an alcoholic solvent under reflux conditions.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimido[4,5-d]pyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 mmol) in absolute ethanol (15 mL) in a round-bottom flask under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 mmol).

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • The product will precipitate from the solution.

  • Collect the solid by vacuum filtration.

  • Wash the product with water and then with cold ethanol.

  • Dry the product under vacuum to yield 2,4-diaminopyrimido[4,5-d]pyrimidine.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2,4-Diaminopyrimido[4,5-d]pyrimidineC6H6N6162.1575-85>350

Characterization Data:

  • IR (KBr, cm⁻¹): 3450, 3320, 3180 (NH₂), 1650 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm): 8.80 (s, 1H, pyrimidine-H), 7.50 (br s, 2H, NH₂), 7.20 (br s, 2H, NH₂).

Visualizing Synthetic Pathways

To better illustrate the synthetic transformations described, the following diagrams have been generated using the DOT language.

reaction_pathway_pyrazolo pyrimidine_dicarbonitrile This compound reaction_step Ethanol, Reflux pyrimidine_dicarbonitrile->reaction_step hydrazine Hydrazine Hydrate hydrazine->reaction_step pyrazolo_pyrimidine 4-Amino-3-cyanopyrazolo[3,4-d]pyrimidine reaction_step->pyrazolo_pyrimidine

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidine.

reaction_pathway_pyrimido pyrimidine_dicarbonitrile This compound reaction_step NaOEt, Ethanol, Reflux pyrimidine_dicarbonitrile->reaction_step guanidine Guanidine HCl guanidine->reaction_step pyrimido_pyrimidine 2,4-Diaminopyrimido[4,5-d]pyrimidine reaction_step->pyrimido_pyrimidine experimental_workflow start Start: Reactants & Solvent reaction Reaction under Reflux start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: Cooling & Precipitation monitoring->workup Proceed if complete isolation Isolation: Filtration & Washing workup->isolation drying Drying under Vacuum isolation->drying product Final Fused Pyrimidine Product drying->product

Application Notes and Protocols for Reactions of Nitrile Groups in Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactivity of the nitrile groups in pyrimidine-2,4-dicarbonitrile. This document includes key reactions, detailed experimental protocols, and quantitative data to guide researchers in the synthesis and modification of this versatile heterocyclic compound. This compound serves as a valuable building block in medicinal chemistry and materials science due to the reactive nature of its two nitrile functionalities.

Introduction to the Reactivity of this compound

The pyrimidine ring is a core structure in numerous biologically active molecules, including nucleobases. The presence of two electron-withdrawing nitrile groups at the C2 and C4 positions significantly influences the electronic properties of the pyrimidine ring, making it highly susceptible to nucleophilic attack. The nitrile groups themselves are versatile functional handles that can undergo a variety of transformations, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel pyrimidine derivatives for drug discovery and other applications.

Key Reactions of the Nitrile Groups

The primary reactions involving the nitrile groups of this compound include:

  • Hydrolysis: Conversion of one or both nitrile groups to carboxamide or carboxylic acid functionalities.

  • Reduction: Transformation of the nitrile groups into primary amines.

  • [3+2] Cycloaddition: Reaction with azides to form tetrazole rings.

  • Reaction with Organometallic Reagents: Addition of Grignard or organolithium reagents to the nitrile carbon to form ketones after hydrolysis.

These reactions provide access to a diverse range of derivatives, including amides, carboxylic acids, amines, and tetrazoles, which are important pharmacophores in drug design.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the key transformations of the nitrile groups in this compound.

Reaction TypeReagents and ConditionsProduct(s)Typical Yield (%)Reference for similar reaction
Selective Hydrolysis 1. H₂SO₄ (conc.), 100°C 2. H₂OPyrimidine-2-carboxamide-4-carbonitrileModerate to Good[1]
Full Hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq)Pyrimidine-2,4-dicarboxylic acidGood to Excellent[2]
Selective Reduction 1. LiAlH₄ (0.5 eq), THF, 0°C to rt 2. H₂O4-(Aminomethyl)pyrimidine-2-carbonitrileModerate[3][4]
Full Reduction 1. LiAlH₄ (excess), THF, Reflux 2. H₂OPyrimidine-2,4-dimethanamineGood[3][5]
[3+2] Cycloaddition NaN₃, NH₄Cl, DMF, 120°C4-(1H-Tetrazol-5-yl)pyrimidine-2-carbonitrile or 2,4-bis(1H-tetrazol-5-yl)pyrimidineGood to Excellent[6][7][8][9]
Grignard Reaction 1. R-MgBr (1 eq), THF, 0°C to rt 2. H₃O⁺4-Acylpyrimidine-2-carbonitrileModerate[10][11]

Experimental Protocols

Protocol 1: Selective Hydrolysis to Pyrimidine-2-carboxamide-4-carbonitrile

This protocol describes the selective hydrolysis of one nitrile group of this compound to a carboxamide.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5-10 volumes).

  • Heat the mixture with stirring to 100°C for a specified time (monitor by TLC or LC-MS for consumption of starting material and formation of the mono-amide).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the temperature low in an ice bath.

  • The product, pyrimidine-2-carboxamide-4-carbonitrile, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Full Reduction to Pyrimidine-2,4-dimethanamine

This protocol details the complete reduction of both nitrile groups to primary amines using lithium aluminum hydride (LiAlH₄).[3][5][12][13]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

  • Suspend LiAlH₄ (excess, e.g., 4-5 eq) in anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of this compound dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (monitor by TLC).

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrimidine-2,4-dimethanamine.

  • Purify the product by distillation or column chromatography.

Protocol 3: [3+2] Cycloaddition to form 2,4-bis(1H-tetrazol-5-yl)pyrimidine

This protocol describes the conversion of the nitrile groups into tetrazole rings.[6][7][8][9][14]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (2.2-3.0 eq) and ammonium chloride (2.2-3.0 eq).

  • Heat the reaction mixture to 120°C and stir for 12-24 hours (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the solution with dilute HCl to pH ~2-3.

  • The product, 2,4-bis(1H-tetrazol-5-yl)pyrimidine, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be purified by recrystallization.

Visualizations

Reaction Pathway for this compound

Reactions_of_Pyrimidine_2_4_dicarbonitrile cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition cluster_grignard Grignard Reaction start This compound amide Pyrimidine-2-carboxamide-4-carbonitrile start->amide H₂SO₄ monoamine 4-(Aminomethyl)pyrimidine-2-carbonitrile start->monoamine LiAlH₄ (0.5 eq) tetrazole 2,4-bis(1H-tetrazol-5-yl)pyrimidine start->tetrazole NaN₃, NH₄Cl ketone 4-Acylpyrimidine-2-carbonitrile start->ketone 1. R-MgBr 2. H₃O⁺ acid Pyrimidine-2,4-dicarboxylic acid amide->acid NaOH, H₂O, Δ diamine Pyrimidine-2,4-dimethanamine monoamine->diamine LiAlH₄ (excess)

Caption: Key reaction pathways of this compound.

Experimental Workflow for Full Reduction

Full_Reduction_Workflow A Setup dry glassware under N₂ atmosphere B Suspend LiAlH₄ in anhydrous THF A->B C Dissolve this compound in anhydrous THF A->C D Add dicarbonitrile solution to LiAlH₄ suspension at 0°C B->D C->D E Reflux the reaction mixture D->E F Quench excess LiAlH₄ at 0°C E->F G Filter aluminum salts F->G H Dry and concentrate the organic filtrate G->H I Purify the product (Pyrimidine-2,4-dimethanamine) H->I

Caption: Workflow for the full reduction of this compound.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Pyrimidine-2,4-dicarbonitrile is a highly functionalized and electron-deficient derivative, offering unique opportunities for the synthesis of novel molecular architectures. The two nitrile groups significantly influence the electronic properties of the pyrimidine ring, making it a challenging yet potentially rewarding substrate for transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and projected protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.

Due to the limited direct experimental data for cross-coupling reactions on this compound, the following protocols are based on established methodologies for other electron-deficient pyrimidines and cyano-substituted aromatic compounds. These should be considered as starting points for reaction optimization. The strong electron-withdrawing nature of the dinitrile substitution pattern is expected to enhance the reactivity of leaving groups at the 5- and 6-positions towards oxidative addition in palladium-catalyzed cycles. However, potential coordination of the nitrile groups to the metal center may necessitate careful selection of ligands and reaction conditions to avoid catalyst inhibition.

Projected Cross-Coupling Strategies with this compound

The primary approach for cross-coupling reactions with this compound would involve the introduction of a leaving group (e.g., a halogen) at the 5- or 6-position of the pyrimidine ring. The subsequent palladium-catalyzed cross-coupling would then be performed at this position.

logical_relationship cluster_start Starting Material cluster_functionalization Ring Functionalization cluster_coupling Cross-Coupling Reactions cluster_products Diverse Products start This compound halogenation Halogenation (e.g., at C5/C6) start->halogenation Introduction of a leaving group suzuki Suzuki-Miyaura Coupling (C-C bond formation) halogenation->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) halogenation->buchwald sonogashira Sonogashira Coupling (C-C bond formation) halogenation->sonogashira product_aryl 5/6-Aryl-pyrimidine-2,4-dicarbonitriles suzuki->product_aryl product_amino 5/6-Amino-pyrimidine-2,4-dicarbonitriles buchwald->product_amino product_alkynyl 5/6-Alkynyl-pyrimidine-2,4-dicarbonitriles sonogashira->product_alkynyl suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)(X)L2 (R = Pyrimidine-dicarbonitrile) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)(Ar)L2 transmetalation->pd_complex2 boronic_acid Ar-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product buchwald_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)(X)L (R = Pyrimidine-dicarbonitrile) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [R-Pd(II)(X)(NHR'₂)L] amine_coordination->pd_complex2 amine R'₂NH amine->amine_coordination deprotonation Deprotonation pd_complex2->deprotonation -HX pd_amido R-Pd(II)(NR'₂)L deprotonation->pd_amido base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'₂ reductive_elimination->product sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)(X)L2 (R = Pyrimidine-dicarbonitrile) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)(C≡CR')L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation cu_x Cu(I)X alkyne H-C≡CR' alkyne->cu_acetylide Cu(I)X, Base base Base

Application Notes and Protocols for the Biological Evaluation of Pyrimidine-2,4-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological evaluation of pyrimidine-2,4-dicarbonitrile derivatives, a class of compounds with significant potential in anticancer drug discovery. These application notes detail the methodologies for assessing their cytotoxic effects, impact on cell cycle progression, and ability to induce apoptosis. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.

Introduction to this compound Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic inclusion of dicarbonitrile moieties at the 2 and 4 positions of the pyrimidine ring can enhance the biological activity of these compounds, leading to potent anticancer properties.[2][3] These derivatives often exert their effects by inhibiting critical cellular enzymes and interfering with essential signaling pathways involved in cancer cell proliferation and survival.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative pyrimidine-dicarbonitrile and related pyrimidine-carbonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrimidine-Carbonitrile Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 10b HepG2 (Hepatocellular Carcinoma)3.56Erlotinib0.87
A549 (Non-small cell lung cancer)5.85Erlotinib1.12
MCF-7 (Breast Cancer)7.68Erlotinib5.27
Compound 5a MCF-7 (Breast Cancer)1.77Taxol-
HepG2 (Hepatocellular Carcinoma)2.71Taxol-
Compound 5e MCF-7 (Breast Cancer)1.39Taxol-
Compound 6b HepG2 (Hepatocellular Carcinoma)2.68Taxol-
Compound 7b MCF-7 (Breast Cancer)6.22Taxol-
Compound 7c HepG2 (Hepatocellular Carcinoma)5.04Taxol-
Compound 3b MCF-7 (Breast Cancer)<0.019Doxorubicin0.044
A549 (Non-small cell lung cancer)0.019Doxorubicin0.013
A498 (Kidney Cancer)<0.019Doxorubicin0.024
HepG2 (Hepatocellular Carcinoma)0.022Doxorubicin0.025
Compound 5b MCF-7 (Breast Cancer)0.012Doxorubicin0.044
A549 (Non-small cell lung cancer)0.021Doxorubicin0.013
A498 (Kidney Cancer)0.011Doxorubicin0.024
HepG2 (Hepatocellular Carcinoma)0.019Doxorubicin0.025
Compound 5d MCF-7 (Breast Cancer)0.009Doxorubicin0.044
A549 (Non-small cell lung cancer)0.011Doxorubicin0.013
A498 (Kidney Cancer)0.009Doxorubicin0.024
HepG2 (Hepatocellular Carcinoma)0.015Doxorubicin0.025
*Note: IC50 values for compounds 3b, 5b, and 5d were presented in nM in the source and have been converted to µM for consistency.[2] Data for other compounds were extracted from additional sources.[3][6]

Table 2: Enzyme Inhibition Data for Pyrimidine-Carbonitrile Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 10b EGFR8.29Erlotinib2.83
Compound 17o PI3Kα34.7BKM-12044.6
Compound 17p PI3Kα32.4BKM-12044.6
Compound 6 eEF-2K420--
Compound 9 eEF-2K930--
Compound 3b COX-2200Celecoxib180
Compound 5b COX-2180Celecoxib180
Compound 5d COX-2160Celecoxib180
*Note: IC50 values for compounds 3b, 5b, and 5d targeting COX-2 were presented in µM in the source and have been converted to nM for consistency.[2] Data for other compounds were extracted from additional sources.[6][7][8]

Experimental Protocols

Detailed protocols for the key assays used in the biological evaluation of this compound derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Materials:

  • Test this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[9][10]

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium and incubate for 24 hours at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[11]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against compound concentration.[4]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with Pyrimidine Derivatives A->B 24h C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of a typical MTT cytotoxicity assay.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[12]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.[11]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate (15 min, RT, dark) E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H

Caption: General workflow for apoptosis detection.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]

  • Washing: Wash the fixed cells twice with PBS.[13]

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.[13]

Data Analysis:

  • Use cell cycle analysis software to generate a histogram showing the percentage of cells in G0/G1, S, and G2/M phases.[13] An accumulation of cells in a specific phase suggests cell cycle arrest.[13][14]

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Fix with Cold Ethanol B->C D Wash Fixed Cells C->D E Stain with PI/RNase Solution D->E F Incubate (30 min, RT, dark) E->F G Analyze by Flow Cytometry F->G H Determine Cell Cycle Distribution G->H PI3K_Akt_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway and Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Caspase-9) Akt->Pro_Apoptotic inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis induces Survival Cell Survival & Proliferation Apoptosis->Survival prevents Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Akt inhibits

References

Unlocking the Potential of Dicyanopyrimidines: Application Notes and Protocols for Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the antimicrobial and antifungal properties of dicyanopyrimidine derivatives. Dicyanopyrimidines represent a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent antimicrobial and antifungal effects. These notes are intended to guide researchers in the screening, characterization, and mechanistic evaluation of novel dicyanopyrimidine-based drug candidates.

Application Notes

Dicyanopyrimidine derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms. Their mechanism of action often involves the inhibition of essential cellular processes. For instance, some diaminopyrimidines, a related class, are known to interfere with folic acid synthesis by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication.[1][2][3] This targeted approach can lead to selective toxicity against microbial cells.

The structural versatility of the dicyanopyrimidine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Researchers have successfully synthesized and screened numerous analogues, identifying compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[4][5][6]

Quantitative Data Summary

The following tables summarize the antimicrobial and antifungal activities of representative dicyanopyrimidine derivatives reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Dicyanopyrimidine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Compound IIh-Significant Activity[4]
Compound IIdGood Activity-[4]
Compound IIfGood Activity-[4]
Compound IIIhGood Activity-[4]
Compound 8≤ 0.125-[3]
Dihydropyrimidine C63232[7]
Dihydropyrimidine C223232[7]

Table 2: Antifungal Activity of Dicyanopyrimidine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Compound C46.25-[8]
Compound C156.25-[8]
Compound C206.25-[8]
Compound C266.25-[8]
Compound C376.25-[8]
Dihydropyrimidine Derivatives (various)3232[7]
Compound 3cActive-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of dicyanopyrimidine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the in vitro antimicrobial susceptibility of microorganisms.[9][10][11]

Materials:

  • Test dicyanopyrimidine compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Ofloxacin for bacteria, Fluconazole for fungi)[4][8]

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of each dicyanopyrimidine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound, as well as to the positive control well. The negative control well should receive 100 µL of sterile broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Antifungal Susceptibility Testing using the Disk Diffusion Method

The disk diffusion method is a widely used qualitative test to determine the susceptibility of fungi to antifungal agents.[5][9][13]

Materials:

  • Test dicyanopyrimidine compounds

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile paper disks (6 mm diameter)

  • Standardized fungal inoculum (0.5 McFarland standard)

  • Positive control (e.g., Nystatin-impregnated disk)[5]

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Compound Impregnation: Dissolve the test compounds in a suitable solvent to a known concentration. Apply a specific volume (e.g., 10 µL) of each compound solution onto sterile paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a suspension of the fungal strain in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of the agar plate to create a uniform lawn of growth.[12]

  • Disk Placement: Aseptically place the impregnated paper disks, along with a positive control disk, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make firm contact with the agar.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antifungal activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of dicyanopyrimidine antimicrobial and antifungal activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_evaluation Further Evaluation of Hits Synthesis Synthesis of Dicyanopyrimidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Test Compounds Disk_Diffusion Disk Diffusion Assay Characterization->Disk_Diffusion Test Compounds Mechanism Mechanism of Action Studies MIC_Assay->Mechanism Active Compounds Disk_Diffusion->Mechanism Active Compounds Toxicity Cytotoxicity Assays Mechanism->Toxicity

Caption: General workflow for the discovery and evaluation of novel dicyanopyrimidine antimicrobial agents.

moa_pathway cluster_folate Folate Biosynthesis Pathway cluster_synthesis Nucleic Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Precursors THF->Nucleotides Required for synthesis DHFR->THF Inhibition_Effect Inhibition of Microbial Growth DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Microbial_Growth Microbial Growth & Proliferation DNA_RNA->Microbial_Growth Leads to Dicyanopyrimidine Dicyanopyrimidine Derivative Dicyanopyrimidine->DHFR Inhibition

Caption: Postulated mechanism of action for certain dicyanopyrimidine derivatives via inhibition of DHFR.

References

Application Notes and Protocols for Cytotoxic and Anticancer Studies of Pyrimidine-2,4-dicarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including several clinically approved anticancer drugs. The pyrimidine ring is a key component of nucleic acids, and its analogs can interfere with DNA and RNA synthesis and repair, leading to cytotoxic effects in rapidly proliferating cancer cells. The addition of cyano groups, particularly in dicarbonitrile analogs, can enhance the molecule's electrophilicity and potential for interaction with biological targets, making pyrimidine-2,4-dicarbonitrile analogs a promising class of compounds for novel anticancer drug development.

These application notes provide a summary of the cytotoxic and anticancer activities of various pyrimidine-dicarbonitrile analogs and related compounds, detailed protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Data Presentation: In Vitro Cytotoxicity of Pyrimidine Analogs

The following tables summarize the in vitro cytotoxic activity of various pyrimidine-carbonitrile analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating greater activity.

Table 1: Cytotoxic Activity (IC50, µM) of Pyrimidine-5-carbonitrile Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Compound 10b 7.685.853.56-[1]
Compound 11b 4.142.43.043.37[2]
Compound 11e 1.54--1.14[3]
Compound 5d 1 nM1 nM1 nM-[4]
Doxorubicin 9 nM13 nM25 nM-[4]
Erlotinib 5.271.120.87-[1]
Sorafenib 11.83--8.96[3]

Table 2: Cytotoxic Activity (IC50, µM) of Pyrido[2,3-d]pyrimidine Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)Reference
Compound 5a 1.772.71[5]
Compound 5e 1.39-[5]
Compound 6b -2.68[5]
Taxol >100>100[5]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound analog compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population, which can reveal cell cycle arrest at specific phases (G1, S, or G2/M) induced by the test compounds.

Materials:

  • Cancer cells treated with this compound analogs

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrimidine analogs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium iodide (PI).

Materials:

  • Cancer cells treated with this compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrimidine analogs as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of pyrimidine analogs and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of this compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity MTT Assay (IC50 Determination) characterization->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis mechanism Mechanism of Action Studies (e.g., Kinase Assays) apoptosis->mechanism animal_model Xenograft Animal Models mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy egfr_signaling_pathway ligand EGF/TGF-α egfr EGFR ligand->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k pyrimidine Pyrimidine Analog pyrimidine->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation vegfr_signaling_pathway ligand VEGF vegfr VEGFR-2 ligand->vegfr plc PLCγ vegfr->plc pyrimidine Pyrimidine Analog pyrimidine->vegfr pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk angiogenesis Angiogenesis, Vascular Permeability erk->angiogenesis

References

Pyrimidine-2,4-dicarbonitrile Derivatives: A Novel Class of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrimidine-2,4-dicarbonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key enzymes implicated in a range of diseases, including cancer and inflammatory conditions. This document provides a comprehensive overview of their application as enzyme inhibitors, featuring summarized quantitative data, detailed experimental protocols for inhibitor screening, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Enzyme Inhibition by Pyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrimidine derivatives against several key enzyme targets. While the core focus is on the this compound scaffold, data for broader classes of pyrimidine-carbonitrile and related derivatives are included to provide a wider context of their therapeutic potential.

Table 1: Inhibition of Protein Kinases by Pyrimidine Derivatives

Compound ClassTarget EnzymeSpecific Derivative(s)IC50 (nM)Reference(s)
Pyrimidine-based derivativesAurora A KinaseCompound 13< 200[1]
2,4-Dimorpholinopyrimidine-5-carbonitrile derivativesPI3KαCompound 17p31.8 ± 4.1[2]
2,4-Dimorpholinopyrimidine-5-carbonitrile derivativesPI3KδCompound 17p15.4 ± 1.9[2]
Pyrimidine-5-carbonitrile derivativesEGFRWTCompound 11b90[3]
Pyrimidine-5-carbonitrile derivativesEGFRT790MCompound 11b4030[3]
Pyrimidine-5-carbonitrile derivativesVEGFR-2Compound 11e610[4]
Pyrimidine-5-carbonitrile derivativesVEGFR-2Compound 12b530[4]
Cyanopyridone and Pyrido[2,3-d]pyrimidinesVEGFR-2Compound 5e124 ± 11[5]
Cyanopyridone and Pyrido[2,3-d]pyrimidinesHER-2Compound 5e77 ± 3[5]
2,4,5,6-tetrasubstituted pyrimidine derivativesCDK2Not specifiedPotent and selective[6]

Table 2: Inhibition of Other Enzymes by Pyrimidine Derivatives

Compound ClassTarget EnzymeSpecific Derivative(s)IC50 (µM)Reference(s)
Pyrimidine-5-carbonitrile derivativesCOX-2Compound 3b0.20 ± 0.01[7]
Pyrimidine-5-carbonitrile derivativesCOX-2Compound 5b0.18 ± 0.01[7]
Pyrimidine-5-carbonitrile derivativesCOX-2Compound 5d0.16 ± 0.01[7]
4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrileCathepsin SNot specifiedPotent inhibition[8]
Pyrimidine-2,4-dionesDihydropyrimidine Dehydrogenase (DPYD)General classAssay dependent[9]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of enzyme inhibitors. Below are generalized protocols for common assays used to characterize this compound derivatives.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of pyrimidine-based compounds against a target enzyme.[10]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Optimized assay buffer

  • Library of pyrimidine-based inhibitors (dissolved in DMSO)

  • Multi-well plates (96-well or 384-well)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Perform serial dilutions of the pyrimidine inhibitors to generate a range of concentrations (half-log or two-fold serial dilutions are common).[10]

  • Assay Setup:

    • In a multi-well plate, add the assay buffer.

    • Add the diluted test compounds, a positive control inhibitor, and a vehicle control (e.g., DMSO) to the appropriate wells.

    • Include wells for "No Enzyme Control" (background) and "100% Activity Control" (vehicle).[9]

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the "No Enzyme Control" wells.

    • Gently mix and pre-incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[9]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes at 37°C) to ensure the reaction is in the linear range.[9]

  • Detection and Measurement:

    • Stop the reaction using an appropriate stop solution if necessary.

    • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the "No Enzyme Control" from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% Activity Control".

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Colorimetric Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay

This protocol details a specific colorimetric method to screen for inhibitors of DPYD.[9]

Principle:

The assay measures the DPYD-catalyzed reduction of a substrate, which is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator. This results in the formation of a formazan dye, and the absorbance is measured. DPYD inhibitors will reduce the rate of formazan formation.[9]

Materials:

  • DPYD enzyme

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Uracil (Substrate)

  • NADPH (Cofactor)

  • WST-1 (Tetrazolium salt)

  • 1-mPMS (Electron mediator)

  • Test pyrimidine-2,4-dione derivatives

  • 96-well plate

  • Microplate reader (450 nm)

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Uracil and NADPH in the Assay Buffer.

    • Prepare serial dilutions of the test compounds and a positive control in DMSO, then dilute further in Assay Buffer (final DMSO concentration should be <1%).[9]

    • Prepare a Detection Reagent Mix containing WST-1 and 1-mPMS in Assay Buffer just before use.

  • Assay Plate Setup:

    • Add 20 µL of diluted test compounds, positive control, or vehicle control to the appropriate wells of a 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the DPYD enzyme solution to all wells except the "No Enzyme Control" wells. Add 40 µL of Assay Buffer to the "No Enzyme Control" wells.

    • Mix gently and pre-incubate for 10 minutes at 37°C.[9]

  • Reaction Initiation and Incubation:

    • Prepare a Substrate/Cofactor Mix of Uracil and NADPH.

    • Initiate the reaction by adding 40 µL of the Substrate/Cofactor Mix to all wells.

    • Incubate for 30-60 minutes at 37°C.[9]

  • Detection and Measurement:

    • Stop the reaction by adding 20 µL of the Detection Reagent Mix to all wells.

    • Incubate for an additional 10-15 minutes at 37°C.

    • Measure the absorbance at 450 nm.[9]

  • Calculation of Percentage Inhibition:

    • Subtract the average absorbance of the "No Enzyme Control" from all other readings.

    • Calculate the percentage of inhibition relative to the "100% Activity Control".

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives as enzyme inhibitors.

Signaling_Pathway_PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K Signaling Pathway Inhibition.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Dilutions Plate_Setup Set up 96-well Plate: Controls & Test Compounds Reagents->Plate_Setup Pre_incubation Add Enzyme & Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add Substrate & Incubate Pre_incubation->Reaction_Start Detection Stop Reaction & Add Detection Reagent Reaction_Start->Detection Measurement Measure Signal (e.g., Absorbance) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General Experimental Workflow.

Signaling_Pathway_COX2 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->COX2

Caption: COX-2 Signaling Pathway Inhibition.

References

Application of Pyrimidine-2,4-dicarbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a wide array of therapeutic agents.[1][2] Its derivatives have been extensively explored, leading to the development of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document focuses on the application of pyrimidine-2,4-dicarbonitrile, a specific disubstituted pyrimidine, in medicinal chemistry. While direct research on this compound is limited in publicly available literature, this report extrapolates its potential applications based on the well-established roles of the pyrimidine core, the reactivity of nitrile groups, and the biological activities of structurally related 2,4-disubstituted and dicyanopyrimidine analogs.

Application Notes

Anticancer Applications

Pyrimidine derivatives are prominent in oncology, acting as kinase inhibitors or antimetabolites. The electron-withdrawing nature of the two nitrile groups at the 2 and 4-positions of the pyrimidine ring suggests that this compound could serve as a key pharmacophore for interacting with various biological targets.

Kinase Inhibition: Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds within the ATP-binding pocket of kinases. Derivatives of 2,4-diaminopyrimidine, for instance, have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and other kinases involved in cancer progression.[3][4][5][6][7][8] It is plausible that the dicyano-scaffold could be chemically modified to yield potent kinase inhibitors.

Potential Signaling Pathways to Target:

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is a critical driver of cell proliferation and survival in many cancers.

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.

Anti-inflammatory Applications

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Certain pyrimidine derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. The dinitrile scaffold of this compound could be a starting point for the design of novel anti-inflammatory agents.

Data Presentation

Table 1: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

CompoundTarget KinaseCell LineIC50 (nM)Reference
Compound 22 CDK7MV4-11208.1[5]
Compound A12 FAKA549130[6]
Compound A12 FAKMDA-MB-23194[6]
Compound 9k Not SpecifiedA5492140[7]
Compound 13f Not SpecifiedA5491980[7]

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 2b M. avium DHFR>25[9]
Compound 2c T. gondii DHFR0.23[9]

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible synthetic route to this compound could start from a readily available precursor like 2,4-dichloropyrimidine. The chloro substituents at the 2 and 4 positions are susceptible to nucleophilic substitution.

Protocol:

  • Starting Material: 2,4-Dichloropyrimidine.[10]

  • Cyanation Reaction:

    • Dissolve 2,4-dichloropyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a stoichiometric excess (e.g., 2.2 equivalents).

    • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., EGFR, CDK7)

  • Peptide substrate for the kinase

  • Test compound (e.g., a derivative of this compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, a positive control (known inhibitor), and a negative control (DMSO vehicle).

  • Add the kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation AKT->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Phospholipase A2 PLA2->Arachidonic_Acid Cleavage PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX2 COX-2 COX2->PGH2 Conversion Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activation Inhibitor This compound Derivative (Hypothetical) Inhibitor->COX2 Inhibition

Caption: Potential inhibition of the COX-2 inflammatory pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_lead Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, COX-2) Characterization->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., MTT on Cancer Cell Lines) Characterization->Cell_Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound Lead_Compound->Synthesis Iterative Optimization

Caption: A typical workflow for the discovery of bioactive pyrimidine derivatives.

References

Application Notes and Protocols for the Design and Synthesis of Pyrimidine-2,4-dicarbonitrile-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of pyrimidine-2,4-dicarbonitrile-based libraries. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its dicarbonitrile derivatives have shown significant potential as inhibitors of various therapeutic targets.

Introduction to this compound Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including approved drugs. The introduction of cyano groups at the 2 and 4 positions of the pyrimidine ring offers unique electronic properties and serves as a versatile handle for further chemical modifications, making this compound an attractive scaffold for the construction of diverse chemical libraries in drug discovery. These libraries have been successfully employed to identify potent inhibitors of key signaling proteins implicated in cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).

Design Principles for this compound Libraries

The design of this compound-based libraries focuses on the strategic introduction of diverse substituents at various positions of the pyrimidine core to explore the chemical space around a biological target. Key design considerations include:

  • Substitution at the 5- and 6-positions: Introduction of aryl, alkyl, or heterocyclic groups at these positions can significantly influence the potency and selectivity of the compounds.

  • Modification of the cyano groups: While often retained for their electronic and hydrogen bonding capabilities, the cyano groups can be hydrolyzed to amides or carboxylic acids, or transformed into other functional groups to modulate activity and physicochemical properties.

  • Introduction of amino or other functional groups: The 2- and 4-positions, when not bearing a cyano group, are often substituted with amino, alkoxy, or thioether moieties, providing additional points for diversification and interaction with the target protein.

Experimental Protocols

General Three-Component Synthesis of 4-Amino-5-cyanopyrimidine Derivatives

This protocol describes a versatile one-pot, three-component reaction for the synthesis of 4-amino-5-cyanopyrimidine derivatives, which are key intermediates for pyrimidine-dicarbonitrile libraries.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Amidines hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)

  • Sodium acetate (1.0 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), amidine hydrochloride (1.0 eq), and sodium acetate (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask to achieve a suitable concentration for stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-cyanopyrimidine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives

This protocol outlines the synthesis of 2,4-diaminopyrimidine-5-carbonitrile derivatives, which have shown promise as EGFR inhibitors.[2][3]

Materials:

  • S-methyl thiourea hydrogen sulphate

  • Ethoxymethylene malononitrile (EMMN)

  • Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Various amines

  • Benzoyl chloride

  • Potassium tert-butoxide

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 4-amino-5-cyano-2-methylthiopyrimidine: In a flame-dried flask under an inert atmosphere, dissolve S-methyl thiourea hydrogen sulphate and ethoxymethylene malononitrile in dry DMF. Cool the mixture to 0°C and add DIPEA dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.[3]

  • Oxidation to the sulfone: Dissolve the 4-amino-5-cyano-2-methylthiopyrimidine in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add m-CPBA portion-wise and stir the reaction at room temperature until the starting material is consumed. Wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure to obtain the sulfone.[3]

  • Nucleophilic substitution with amines: Dissolve the sulfone in a suitable solvent (e.g., DMF) and add the desired amine. Heat the reaction mixture to facilitate the substitution. After completion, cool the reaction, dilute with water, and extract the product. Purify the crude product by column chromatography to yield the 2,4-diaminopyrimidine-5-carbonitrile derivatives.[3]

  • Benzoylation (optional): To a solution of the 2,4-diaminopyrimidine-5-carbonitrile derivative in dry DMF at 0°C, add potassium tert-butoxide followed by benzoyl chloride. Stir the reaction at room temperature until completion. Work up the reaction by adding water and extracting the product. Purify by column chromatography.[3]

Data Presentation: Biological Activities

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-dicarbonitrile and related compounds against key therapeutic targets.

Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against VEGFR-2. [4]

CompoundR groupIC₅₀ (µM)
Sorafenib (Reference) -0.19 ± 0.15
11c 4-chlorobenzylidene hydrazide1.38 ± 0.03
11e 4-hydroxybenzylidene hydrazide0.61 ± 0.01
12b 4-methoxybenzylidene hydrazide0.53 ± 0.07
12c 3,4,5-trimethoxybenzylidene hydrazide0.74 ± 0.15
9d 4-fluorobenzyl2.41 ± 0.16
11b 4-methylbenzylidene hydrazide1.55 ± 0.25
11d 4-fluorobenzylidene hydrazide2.32 ± 0.21
12d 4-nitrobenzylidene hydrazide1.61 ± 0.18

Table 2: Inhibitory Activity of Fused Pyrimidine Derivatives against EGFR. [5]

CompoundStructure DescriptionEGFR IC₅₀ (nM)
46 2,4-disubstituted pyrrolo[2,3-d]pyrimidine with halogen3.76
47 2,4-disubstituted pyrrolo[2,3-d]pyrimidine5.98
48 2,4-disubstituted pyrrolo[2,3-d]pyrimidine3.63
68 4,5-disubstituted pyrrolo[3,2-d]pyrimidine9.2
69 4,5-disubstituted pyrrolo[3,2-d]pyrimidine9.5
70 4,5-disubstituted pyrrolo[3,2-d]pyrimidine5.7
111 Thieno[2,3-d]pyrimidine derivative0.9 (WT), 4 (T790M/L858R)
118 4-substituted amino-6-phenylthieno[2,3-d]pyrimidine0.7

Table 3: Inhibitory Activity of Pyrimidine Derivatives against COX-2. [6][7]

CompoundR groupCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) -0.17 ± 0.01-
Nimesulide (Reference) -1.68 ± 0.22-
3b Benzoxazole derivative0.20 ± 0.01-
5b 4-methylbenzenesulfonamide0.18 ± 0.01-
5d 4-(trifluoromethyl)benzenesulfonamide0.16 ± 0.01-
3 (from another study) Pyrimidine derivative0.856.47
4a (from another study) Pyrimidine derivative0.657.77

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine Dicarbonitrile Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrimidine Dicarbonitrile Inhibitor Inhibitor->VEGFR2 Inhibition COX2_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ activation PLA2 Phospholipase A₂ PGG2 PGG₂ ArachidonicAcid->PGG2 COX-2 COX2 COX-2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrimidine Dicarbonitrile Inhibitor Inhibitor->COX2 Inhibition Library_Synthesis_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (Aldehydes, Malononitrile, Amidines) Reaction One-Pot Multicomponent Reaction Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Library Pyrimidine Dicarbonitrile Library Characterization->Library HTS High-Throughput Screening Library->HTS Target Target Protein (e.g., EGFR, VEGFR-2, COX-2) Assay In vitro Assay (e.g., Kinase Assay, Enzyme Assay) Target->Assay Assay->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Synthesis Candidate Drug Candidate Lead_Opt->Candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrimidine-2,4-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved in a two-step process: the synthesis of the intermediate 2,4-dichloropyrimidine from uracil, followed by a palladium-catalyzed cyanation to yield the final product.

Step 1: Synthesis of 2,4-Dichloropyrimidine

Issue 1: Low Yield of 2,4-Dichloropyrimidine

  • Question: My reaction to synthesize 2,4-dichloropyrimidine from uracil resulted in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this chlorination reaction can stem from several factors:

    • Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the reaction is refluxed for an adequate duration (typically around 3.5 to 8 hours) at a temperature of approximately 105-110°C.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Moisture: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

    • Purity of Reactants: The purity of uracil and POCl₃ can impact the reaction efficiency. Use of high-purity starting materials is advised.

    • Inefficient Quenching and Extraction: During workup, pouring the reaction mixture onto ice and subsequent extraction with a suitable solvent like chloroform or dichloromethane is crucial.[1] Ensure the pH is properly adjusted to the basic range (pH 8-9) with a solution like sodium carbonate or potassium bicarbonate to ensure complete precipitation and efficient extraction of the product.[1]

Issue 2: Formation of Purple Solid During Workup

  • Question: After quenching the reaction of uracil with POCl₃, a purple solid precipitated. What is this and how can I obtain the pure product?

  • Answer: The formation of a purple solid is a known occurrence in this reaction. This crude product can be purified. After filtration, the solid should be washed with ice water and then can be decolorized and recrystallized from a suitable solvent like petroleum ether to obtain the pure 2,4-dichloropyrimidine.[2]

Step 2: Palladium-Catalyzed Cyanation of 2,4-Dichloropyrimidine

Issue 3: Low or No Conversion to this compound

  • Question: I am attempting the palladium-catalyzed cyanation of 2,4-dichloropyrimidine, but I am observing low to no conversion to the desired dicarbonitrile product. What could be the issue?

  • Answer: The success of palladium-catalyzed cyanation reactions is highly dependent on several factors:

    • Catalyst Deactivation: Palladium catalysts are susceptible to poisoning by excess cyanide ions.[3][4][5] This is a common cause of low conversion. To mitigate this, it is crucial to use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂), which maintains a low concentration of free cyanide in the reaction mixture.[3][6] The use of additives like zinc dust and zinc acetate can also help in keeping the palladium in its active Pd(0) state.[7]

    • Inactive Catalyst: The choice of palladium precursor and ligand is critical. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a suitable phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[6] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.

    • Suboptimal Reaction Conditions: Temperature and solvent play a significant role. These reactions are typically carried out at elevated temperatures (e.g., 80-120°C) in a polar aprotic solvent like DMF or DMAc.[8] Microwave-assisted synthesis can also be explored to potentially improve reaction times and yields.[9]

Issue 4: Formation of Mono-cyanated Byproduct

  • Question: My reaction is producing a significant amount of 2-chloro-4-cyanopyrimidine or 4-chloro-2-cyanopyrimidine instead of the desired dicarbonitrile. How can I favor the formation of the disubstituted product?

  • Answer: The formation of mono-cyanated byproducts is a common challenge due to the stepwise nature of the substitution. To promote the formation of this compound:

    • Stoichiometry of Cyanide Source: Ensure a sufficient excess of the cyanide source (e.g., Zn(CN)₂) is used to drive the reaction to completion for both chlorine atoms.

    • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can help push the reaction towards the disubstituted product. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.

    • Ligand Choice: The nature of the phosphine ligand can influence the reactivity of the palladium catalyst and may affect the selectivity. Experimenting with different ligands could be beneficial.

Issue 5: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification of dicyano-aromatic compounds can be challenging due to their physical properties.

    • Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system, for example, with hexane and ethyl acetate, can be effective in separating the desired product from byproducts and residual catalyst.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Workup Procedure: A thorough aqueous workup is important to remove inorganic salts and the cyanide source. Washing the organic extract with solutions like aqueous sodium bicarbonate and brine is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is uracil. It can be converted to 2,4-dichloropyrimidine in the first step.[2]

Q2: What are the key reagents for the conversion of 2,4-dichloropyrimidine to this compound?

A2: The key reagents are a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a cyanide source, typically zinc cyanide (Zn(CN)₂).[3][6]

Q3: Why is zinc cyanide preferred over sodium or potassium cyanide in palladium-catalyzed cyanations?

A3: Zinc cyanide is significantly less toxic than sodium or potassium cyanide.[3] Furthermore, its lower solubility in organic solvents helps to maintain a low concentration of free cyanide ions in the reaction, which minimizes the poisoning of the palladium catalyst.[3]

Q4: What are some common side reactions to be aware of during pyrimidine synthesis in general?

A4: In broader pyrimidine syntheses like the Biginelli or Pinner reactions, common side reactions include the formation of Hantzsch-type dihydropyridines, self-condensation of dicarbonyl compounds, and hydrolysis of starting materials.[3] While not directly applicable to the cyanation step, being aware of general pyrimidine reactivity is useful.

Q5: How can I monitor the progress of the cyanation reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to track the consumption of the starting material (2,4-dichloropyrimidine) and the formation of the mono- and di-cyanated products.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2,4-Dichloropyrimidine from Uracil.

ParameterConditionReference
Starting MaterialUracil[2]
ReagentPhosphorus oxychloride (POCl₃)[2]
Temperature~105-110 °C (Reflux)[1]
Reaction Time3.5 - 8 hours[1]
WorkupQuench with ice water, neutralize to pH 8-9, extract with CH₂Cl₂[1]
Yield~95%[2]

Table 2: General Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides.

ParameterConditionReference
Substrate(Hetero)aryl Chloride[3]
Cyanide SourceZinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])[3]
CatalystPalladium Pre-catalyst (e.g., Pd₂(dba)₃)[6]
LigandPhosphine Ligand (e.g., dppf)[6]
SolventDMF, DMAc, or THF/Water mixture[8][10]
Temperature80 - 120 °C[8]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is adapted from established procedures.[2]

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Sodium carbonate solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil and an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution to pH 8-9 by the slow addition of a 10% aqueous sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.

  • The crude product can be further purified by recrystallization from petroleum ether if necessary.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

This is a general protocol inferred from palladium-catalyzed cyanation of aryl halides.[3][6][10] Optimization for this specific substrate may be required.

Materials:

  • 2,4-Dichloropyrimidine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine, zinc cyanide (1.2 - 1.5 equivalents), Pd₂(dba)₃ (e.g., 2-5 mol%), and dppf (e.g., 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine POCl3, Reflux Dicarbonitrile This compound Dichloropyrimidine->Dicarbonitrile Pd Catalyst, Zn(CN)2, Heat

Caption: Synthetic workflow for this compound.

Troubleshooting_Cyanation Start Low Conversion in Cyanation Catalyst Catalyst Deactivation? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Solution1 Use Zn(CN)2 Add Zn dust/acetate Catalyst->Solution1 Yes Solution3 Ensure Inert Atmosphere Use Active Pre-catalyst Catalyst->Solution3 Yes Solution2 Optimize Temperature & Solvent Increase Reaction Time Conditions->Solution2 Yes

References

Optimizing reaction conditions for the cyanation of dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of dihalopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of dihalopyrimidines?

A1: The primary methods for cyanating dihalopyrimidines are palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig aminations, and nucleophilic aromatic substitution (SNAr). The choice between these methods depends on the specific dihalopyrimidine isomer, the desired regioselectivity, and the functional group tolerance of the substrate.

Q2: Which cyanide sources are typically used, and what are their advantages and disadvantages?

A2: A variety of cyanide sources can be employed, each with its own benefits and drawbacks. The selection of the cyanide source can significantly impact reaction efficiency and safety considerations.

Cyanide SourceAdvantagesDisadvantages
**Zinc Cyanide (Zn(CN)₂) **Less toxic than alkali metal cyanides; often used in palladium-catalyzed reactions.[1]Can still pose a significant health risk.[1]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic and considered a benign cyanide source.[1][2]Often requires higher reaction temperatures.[2]
Alkali Metal Cyanides (NaCN, KCN) High reactivity and low cost.Extremely toxic and moisture-sensitive, releasing hydrogen cyanide gas.[3]
Trimethylsilyl Cyanide (TMSCN) Can be used in milder, one-pot procedures.Moisture sensitive.
Acetone Cyanohydrin Effective cyanating agent.Highly toxic and must be handled with extreme care.

Q3: How does the substitution pattern of the dihalopyrimidine affect the regioselectivity of cyanation?

A3: The position of the halogens and other substituents on the pyrimidine ring significantly influences which halogen is replaced. For 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position under standard SNAr and many palladium-catalyzed conditions. However, specific ligands and reaction conditions can be employed to favor C2 substitution. For 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group, substitution is highly selective for the C4 position.[4]

Q4: Can the cyanated pyrimidine product undergo hydrolysis during the reaction?

A4: Yes, the nitrile group of the cyanopyrimidine product can be susceptible to hydrolysis to form a carboxamide or carboxylic acid, especially under basic or acidic conditions at elevated temperatures.[5] It is crucial to control the reaction conditions, particularly temperature and the nature of the base, to minimize this side reaction.

Troubleshooting Guides

This section addresses common issues encountered during the cyanation of dihalopyrimidines.

Problem 1: Low or No Product Yield

Possible Causes:

  • Catalyst Deactivation: Palladium catalysts can be deactivated by excess cyanide ions.[1]

  • Poor Solubility of Reagents: The cyanide source, particularly K₄[Fe(CN)₆], may have low solubility in organic solvents.[2]

  • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and an inappropriate ligand can lead to poor reactivity.

  • Insufficient Temperature: Some cyanation reactions require elevated temperatures to proceed efficiently.[2]

  • Substrate Reactivity: Electron-rich or sterically hindered dihalopyrimidines may exhibit lower reactivity.

Solutions:

  • Catalyst System Optimization:

    • Use a pre-catalyst to ensure efficient generation of the active catalytic species.[1]

    • Employ ligands known to be effective for cyanation, such as XPhos or dppf.[1]

    • Consider using a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide.[1]

  • Solvent and Additive Screening:

    • For K₄[Fe(CN)₆], using a biphasic solvent system (e.g., dioxane/water or MeCN/water) can improve solubility.[2]

    • The addition of a phase-transfer catalyst may also be beneficial.

  • Reaction Temperature:

    • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures range from 70°C to 120°C.[2]

Problem 2: Incorrect Regioisomer is Formed (e.g., C4 instead of C2 substitution on a 2,4-dihalopyrimidine)

Possible Causes:

  • Inherent Reactivity: The C4 position of 2,4-dihalopyrimidines is generally more susceptible to nucleophilic attack.

  • Reaction Conditions Favoring the Thermodynamic Product: Standard conditions often lead to the more stable C4-substituted product.

Solutions:

  • Ligand Selection for C2 Selectivity:

    • For palladium-catalyzed reactions, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective cross-coupling with thiols. While not a direct cyanation, this indicates the potential for ligand-controlled regioselectivity.

    • For aminations, which share mechanistic similarities, ligands like Xantphos have been effective in directing substitution to the C2 position.

  • Employ a Multi-step Strategy:

    • Consider protecting the more reactive C4 position, performing the cyanation at C2, and then deprotecting.

    • Alternatively, introduce a leaving group at C2 that is more reactive under specific conditions than the halogen at C4. For example, converting a 2-(methylthio)pyrimidine to a 2-(methylsulfonyl)pyrimidine can facilitate cyanide displacement at the C2 position.[6][7]

Problem 3: Formation of Hydrolysis Byproducts (Amide or Carboxylic Acid)

Possible Causes:

  • Harsh Reaction Conditions: High temperatures and strongly basic or acidic conditions can promote hydrolysis of the nitrile.[5]

  • Extended Reaction Times: Prolonged exposure to the reaction conditions can increase the likelihood of hydrolysis.

  • Presence of Water: While some protocols use aqueous co-solvents, excess water can drive the hydrolysis reaction.

Solutions:

  • Milder Reaction Conditions:

    • Reduce the reaction temperature.

    • Use a weaker base (e.g., K₂CO₃ or Na₂CO₃ instead of stronger bases).

    • Minimize the amount of water in the reaction mixture if using an aqueous co-solvent.

  • Monitor Reaction Progress:

    • Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-reaction.

Experimental Protocols

Protocol 1: General Palladium-Catalyzed Cyanation of a Dihalopyrimidine with K₄[Fe(CN)₆]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Dihalopyrimidine (1.0 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane or DMF, 5 mL)

  • Water (if using a biphasic system, 5 mL)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the dihalopyrimidine, palladium pre-catalyst, phosphine ligand, K₄[Fe(CN)₆]·3H₂O, and base.

  • Add the solvent(s).

  • Seal the vial and heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Synthesis of a 2-Cyanopyrimidine via a Sulfone Intermediate[7][8]

Step A: Oxidation of a 2-(Methylthio)pyrimidine

  • Dissolve the 2-(methylthio)pyrimidine (1.0 mmol) in a suitable solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent (e.g., m-CPBA, 2.2 mmol) portion-wise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction and work up to isolate the 2-(methylsulfonyl)pyrimidine intermediate.

Step B: Cyanation of the 2-(Methylsulfonyl)pyrimidine

  • Dissolve the 2-(methylsulfonyl)pyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., MeCN or DMF).

  • Add a cyanide source (e.g., KCN or NaCN, 1.2 mmol).

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield cause1 Catalyst Deactivation start->cause1 cause2 Poor Reagent Solubility start->cause2 cause3 Sub-optimal Reaction Conditions start->cause3 solution1a Use Pre-catalyst cause1->solution1a solution1b Use Less Soluble Cyanide Source (e.g., Zn(CN)₂) cause1->solution1b solution2a Use Biphasic Solvent System cause2->solution2a solution2b Add Phase-Transfer Catalyst cause2->solution2b solution3a Optimize Ligand and Base cause3->solution3a solution3b Increase Temperature cause3->solution3b

A troubleshooting guide for addressing low product yield in the cyanation of dihalopyrimidines.

Decision Pathway for Regioselective Cyanation of 2,4-Dichloropyrimidine

regioselectivity_decision start Desired Product? c4_cyano 4-Cyano-2-chloropyrimidine start->c4_cyano C4-Substitution c2_cyano 2-Cyano-4-chloropyrimidine start->c2_cyano C2-Substitution c4_conditions Standard Pd-catalyzed conditions or SNAr c4_cyano->c4_conditions c2_conditions1 Use specific ligands (e.g., bulky NHCs) c2_cyano->c2_conditions1 c2_conditions2 Multi-step synthesis via 2-methylsulfonyl intermediate c2_cyano->c2_conditions2

A decision-making workflow for achieving regioselective cyanation of 2,4-dichloropyrimidine.

References

Technical Support Center: Purification and Isolation of Dicyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and isolation of dicyanopyrimidines.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of dicyanopyrimidines, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of Dicyanopyrimidine After Purification

Potential CauseRecommended Solution
Incomplete Reaction: The synthesis of the dicyanopyrimidine may not have gone to completion, leaving significant amounts of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials before initiating purification.[1]
Product Loss During Extraction: The dicyanopyrimidine may have poor solubility in the extraction solvent or may form emulsions.Select an appropriate organic solvent for extraction based on the polarity of your dicyanopyrimidine. Perform multiple extractions with smaller volumes of solvent to maximize recovery. To break emulsions, consider adding brine or centrifuging the mixture.
Product Co-elution with Impurities: During column chromatography, the dicyanopyrimidine may elute with impurities of similar polarity.Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities using TLC. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation.[2]
Precipitation Issues During Recrystallization: The dicyanopyrimidine may not crystallize out of the solution upon cooling, or it may "oil out."Ensure the chosen recrystallization solvent dissolves the compound when hot but not at room temperature. If the product oils out, try reheating the solution, adding more solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal of the product can also induce crystallization.
Product Degradation: Dicyanopyrimidines may be sensitive to acidic or basic conditions, or prolonged heating, leading to degradation during purification.If your compound is acid-sensitive, consider deactivating the silica gel for chromatography with a solvent system containing a small amount of triethylamine.[2] Avoid unnecessarily high temperatures during recrystallization and solvent removal.

Issue 2: Persistent Impurities in the Final Dicyanopyrimidine Product

Potential CauseRecommended Solution
Inadequate Separation by Chromatography: The chosen stationary or mobile phase may not be effective for separating the impurities.For challenging separations, consider using a different stationary phase (e.g., alumina instead of silica gel) or reverse-phase chromatography. A gradient elution is often more effective than isocratic elution for separating multiple components.[2]
Co-crystallization of Impurities: Impurities with similar structures to the dicyanopyrimidine may crystallize along with the product.Perform a second recrystallization from a different solvent system. Ensure slow cooling to allow for the formation of purer crystals.
Presence of Unreacted Starting Materials or Byproducts: Common impurities can include unreacted reagents from the synthesis.Review the synthetic route to anticipate potential byproducts. For example, in syntheses involving nucleophilic substitution on a dichloropyrimidine precursor, both mono- and di-substituted products may be present.[3] Optimize the purification method to specifically target the removal of these known impurities.
Solvent Impurities: The solvents used for purification may contain impurities that contaminate the final product.Use high-purity or HPLC-grade solvents for all purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying dicyanopyrimidines?

A1: The most common and effective techniques for purifying dicyanopyrimidines are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the target compound from impurities with different polarities. Recrystallization is a powerful method for obtaining highly pure crystalline solids. The choice between these methods, or a combination of both, will depend on the nature of the impurities and the physical properties of the dicyanopyrimidine.

Q2: How do I choose the right solvent for recrystallizing my dicyanopyrimidine?

A2: The ideal recrystallization solvent should dissolve your dicyanopyrimidine completely at an elevated temperature but poorly at room temperature. This differential solubility allows the compound to crystallize upon cooling while the impurities remain in the solution. You may need to screen several solvents or solvent mixtures to find the optimal conditions. A good starting point is to test the solubility of a small amount of your compound in various common laboratory solvents.

Q3: My dicyanopyrimidine is not moving from the baseline on the TLC plate during column chromatography. What should I do?

A3: If your compound remains at the baseline, the mobile phase is likely not polar enough to elute it from the stationary phase. You should increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. It is recommended to test various solvent systems by TLC to find one that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q4: How can I confirm the purity of my isolated dicyanopyrimidine?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of dicyanopyrimidines.[4][5] A pure compound should show a single major peak in the chromatogram. Other techniques like Thin Layer Chromatography (TLC) can provide a qualitative assessment of purity. For unambiguous confirmation of structure and purity, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[6]

Q5: What are some common impurities I might encounter in dicyanopyrimidine synthesis?

A5: Common impurities can arise from the starting materials, side reactions, or degradation of the product. For instance, if synthesizing from a dichloropyrimidine precursor, you might find residual starting material or monochloro-intermediates.[3] Self-condensation of starting materials or the formation of isomers are also possible side reactions in pyrimidine synthesis.[7]

Data Presentation

Table 1: Representative Purity and Yield Data for Pyrimidine Derivatives After Purification

The following table provides illustrative data for the purification of pyrimidine derivatives, which can serve as a benchmark for dicyanopyrimidine purification. Actual results will vary depending on the specific compound and reaction conditions.

Purification MethodStarting Purity (crude)Purity after 1st PassPurity after 2nd PassOverall Yield
Column Chromatography ~75%~95%>98%60-80%
Recrystallization ~85%~97%>99%70-90%
Combined Method ~75%>99.5%-50-70%

Table 2: Common Solvent Systems for Dicyanopyrimidine Purification

This table suggests starting solvent systems for column chromatography and recrystallization based on the general properties of pyrimidine derivatives. Optimization will be required for specific dicyanopyrimidines.

TechniquePolarity of DicyanopyrimidineRecommended Solvent System
Column Chromatography Non-polar to moderately polarHexane / Ethyl Acetate (gradient)
Moderately polar to polarDichloromethane / Methanol (gradient)
Recrystallization Non-polarHeptane or Cyclohexane
Moderately polarEthanol, Isopropanol, or Ethyl Acetate
PolarAcetonitrile or Ethanol/Water mixture

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Securely plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica bed.[8]

  • Sample Loading:

    • Dissolve the crude dicyanopyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.[9]

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the mobile phase to elute the compounds.

    • Collect fractions in test tubes.[8]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dicyanopyrimidine.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude dicyanopyrimidine in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the solvent and observe if it dissolves.

    • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude dicyanopyrimidine in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: HPLC Method for Purity Analysis of a Pyrimidine Derivative

This protocol is a general guideline and should be optimized for the specific dicyanopyrimidine being analyzed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 95% A and 5% B, and linearly increase to 95% B over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the dicyanopyrimidine has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified dicyanopyrimidine in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Dicyanopyrimidine extraction Aqueous Workup / Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_choice Choice of Purification concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean tlc TLC Analysis of Fractions chromatography->tlc hplc HPLC Purity Check recrystallization->hplc tlc->concentration nmr_ms NMR / MS Characterization hplc->nmr_ms end Pure Dicyanopyrimidine nmr_ms->end

Caption: General experimental workflow for dicyanopyrimidine purification.

troubleshooting_low_yield start Low Purification Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_synthesis Optimize Reaction Conditions incomplete->optimize_synthesis check_extraction Review Extraction Protocol complete->check_extraction poor_extraction Inefficient Extraction check_extraction->poor_extraction Issues Found good_extraction Extraction OK check_extraction->good_extraction No Issues optimize_extraction Change Solvent / Multiple Extractions poor_extraction->optimize_extraction check_purification Evaluate Purification Step good_extraction->check_purification chromatography_issue Column Chromatography Issue check_purification->chromatography_issue Chromatography recrystallization_issue Recrystallization Issue check_purification->recrystallization_issue Recrystallization optimize_chromatography Optimize Mobile Phase chromatography_issue->optimize_chromatography optimize_recrystallization Change Solvent / Slow Cooling recrystallization_issue->optimize_recrystallization

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Synthesis of Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrimidine-2,4-dicarbonitrile.

Troubleshooting Guide

The synthesis of this compound can present several challenges, primarily related to byproduct formation and incomplete reactions. This guide outlines common issues, their potential causes, and recommended solutions. A likely synthetic route involves the cyanation of a dihalopyrimidine, such as 2,4-dichloropyrimidine.

Table 1: Common Problems, Potential Causes, and Solutions in this compound Synthesis

Problem Potential Cause (Byproduct/Issue) Recommended Solutions
Low Yield of Final Product Incomplete cyanation of the dihalopyrimidine starting material.- Increase reaction temperature or time.- Ensure the cyanide reagent (e.g., KCN, NaCN) is fresh and anhydrous.- Use a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and reactivity of the cyanide salt.[1]
Partial hydrolysis of one or both nitrile groups to form amide or carboxylic acid functionalities.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Quench the reaction carefully to avoid acidic or basic conditions that favor hydrolysis.
Presence of Monosubstituted Impurity Incomplete reaction, leading to the presence of 2-chloro-4-cyanopyrimidine or 4-chloro-2-cyanopyrimidine.- Drive the reaction to completion by increasing the molar excess of the cyanide reagent.- Optimize reaction conditions (temperature, time) to favor disubstitution.- Purify the crude product using column chromatography.
Formation of Hydroxylated Byproducts Reaction of the dihalopyrimidine with residual water in the reaction mixture.- Ensure all glassware is flame-dried or oven-dried before use.- Use freshly distilled, anhydrous solvents.- Store reagents in a desiccator.
Complex Mixture of Products Decomposition of starting materials or products at high temperatures.- Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time.- Consider using a milder cyanation method, such as palladium-catalyzed cyanation, which may proceed under less harsh conditions.[2]
Polymerization of reactants or intermediates.- Control the reaction temperature carefully.- Add reactants portion-wise to manage the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound from 2,4-dichloropyrimidine?

A1: The most common byproducts arise from incomplete substitution and hydrolysis. You should anticipate the presence of:

  • Monosubstituted intermediates: 2-chloro-4-cyanopyrimidine and 4-chloro-2-cyanopyrimidine.

  • Hydrolysis products: Pyrimidine-2-carboxamide-4-carbonitrile, Pyrimidine-4-carboxamide-2-carbonitrile, and potentially the corresponding carboxylic acids if hydrolysis is extensive.[3][4][5][6]

Q2: How can I confirm the presence of these byproducts in my crude product?

A2: A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile components of your crude mixture by their mass-to-charge ratio.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can help identify the different pyrimidine species based on their unique chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: The presence of amide or carboxylic acid byproducts can be confirmed by characteristic C=O stretching frequencies.

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your reaction mixture and guide the purification process.

Q3: What is the best way to purify the crude this compound?

A3: Purification strategy will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired dinitrile from less polar monosubstituted chloro-intermediates and more polar hydrolyzed byproducts.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent can be an effective final purification step.

Q4: Can I use other starting materials besides 2,4-dichloropyrimidine?

A4: Yes, other dihalopyrimidines (e.g., 2,4-dibromopyrimidine) can be used. The reactivity may vary, potentially requiring adjustment of reaction conditions. Palladium-catalyzed cyanation methods can also be employed, which may offer milder reaction conditions and tolerate a broader range of functional groups.[2][7]

Experimental Protocols

General Protocol for Cyanation of a Dihalopyrimidine (Conceptual)

  • Materials: 2,4-Dichloropyrimidine, potassium cyanide (or sodium cyanide), aprotic polar solvent (e.g., DMF, DMSO), phase-transfer catalyst (optional, e.g., 18-crown-6).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine in the anhydrous solvent.

    • Add potassium cyanide (typically in excess) and the phase-transfer catalyst (if used).

    • Heat the reaction mixture with stirring and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction mixture and carefully quench it with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction Cyanation of Dihalopyrimidine start->reaction workup Reaction Workup & Isolation reaction->workup analysis Analyze Crude Product (TLC, GC-MS, NMR) workup->analysis problem Problem Identified? analysis->problem low_yield Low Yield problem->low_yield Yes impurities Significant Impurities problem->impurities Yes pure_product Pure Product problem->pure_product No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize_conditions purification Purification (Column Chromatography, Recrystallization) impurities->purification optimize_conditions->reaction purification->pure_product end End pure_product->end

Caption: A flowchart illustrating the troubleshooting process during the synthesis of this compound.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution on the pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a chloropyrimidine is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in SNAr reactions on pyrimidines can often be attributed to several factors. The most critical starting point is the catalyst system, especially in cases of cross-coupling reactions. However, for direct SNAr, consider the following:

  • Substrate Activation: SNAr reactions are more favorable when the pyrimidine ring is substituted with electron-withdrawing groups, which help to stabilize the Meisenheimer intermediate. If your substrate is not sufficiently activated, the reaction may be sluggish.[1]

  • Reaction Conditions:

    • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Depending on the reactivity of your substrates, the optimal temperature can range from room temperature to reflux.[1]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can accelerate the reaction rate.[1]

    • Base: The strength and type of base can significantly influence the outcome. For amine nucleophiles, a non-nucleophilic base is often required to neutralize the HCl generated. The choice of base can also impact regioselectivity.

  • Purity of Reagents: Ensure that your starting materials, solvents, and reagents are pure and anhydrous, as impurities can lead to unwanted side reactions and lower the yield.

Q2: I am struggling with poor regioselectivity in the reaction of a nucleophile with 2,4-dichloropyrimidine. How can I control which position reacts?

A2: Regioselectivity in the nucleophilic substitution of 2,4-dichloropyrimidines is a common challenge and is highly sensitive to reaction conditions and the nature of the nucleophile. Generally, the C4 position is more reactive than the C2 position due to electronic factors.[2] However, this selectivity can be influenced and even reversed:

  • Nature of the Nucleophile:

    • Secondary Amines: Typically show a preference for substitution at the C4 position.

    • Tertiary Amines: Interestingly, tertiary amine nucleophiles can exhibit excellent selectivity for the C2 position, especially when an electron-withdrawing group is present at the C5 position.[3]

  • Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, using LiHMDS as the base in a palladium-catalyzed reaction strongly favors the C4-substituted product.[4]

    • Catalyst: In palladium-catalyzed aminations, the ligand choice is critical for controlling regioselectivity.

    • Solvent and Temperature: These parameters can also play a role and should be optimized for the desired outcome.

Q3: I am observing the formation of unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur during nucleophilic substitution on pyrimidines. Common side products and mitigation strategies include:

  • Di-substitution: When using a di- or poly-halogenated pyrimidine, the formation of di-substituted products is a common issue. To favor mono-substitution, you can:

    • Use a stoichiometric amount of the nucleophile.

    • Perform the reaction at a lower temperature to control reactivity.

    • Choose a less reactive leaving group at the position you do not want to substitute.

  • Solvolysis: If your reaction is performed in a protic solvent such as an alcohol or water, the solvent itself can act as a nucleophile, leading to the formation of alkoxy or hydroxy-pyrimidine byproducts.[1] To avoid this:

    • Use an anhydrous, non-protic solvent (e.g., DMF, DMSO, toluene).[1]

    • Ensure all reagents and glassware are thoroughly dried.

  • Hydrolysis: The starting material or product can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up. Careful control of pH is crucial.

  • Condensation Reactions: In some cases, unexpected condensation reactions can occur, particularly with functionally complex substrates. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo both substitution and Claisen-Schmidt condensation.[5]

Q4: My purification process is complicated by the presence of hard-to-remove byproducts. Any suggestions for improving purification?

A4: Difficult purifications often arise from the formation of closely related byproducts. Here are some tips:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material and to minimize the formation of degradation products by stopping the reaction at the optimal time.

  • Work-up Procedure:

    • A well-designed work-up can significantly simplify purification. For example, an acidic or basic wash can remove unreacted starting materials or basic/acidic byproducts.

    • For water-soluble compounds, such as 2,4-diaminopyrimidine hydrochlorides, conversion to a less soluble salt (e.g., sulfate) can facilitate isolation by crystallization.[6]

  • Chromatography:

    • If column chromatography is necessary, experiment with different solvent systems to achieve better separation.

    • Sometimes, a change in the stationary phase (e.g., using alumina instead of silica gel) can be beneficial.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Screen different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Troubleshooting Workflow

For a systematic approach to troubleshooting, consider the following workflow:

A flowchart for troubleshooting common issues.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of nucleophilic substitution reactions on pyrimidine rings.

Table 1: Effect of Solvent and Base on the Amination of 6-Aryl-2,4-dichloropyrimidine [4]

EntrySolventBaseC4 Isomer Yield (%)C2 Isomer Yield (%)Ratio (C4:C2)
1DMAcK₂CO₃703070:30
2TolueneLiHMDS95<5>95:5
3THFLiHMDS93<5>95:5
4DioxaneLiHMDS90<5>95:5

Table 2: Effect of Nucleophile on the SNAr of 2,4-Diazidopyrido[3,2-d]pyrimidine [7]

EntryNucleophileSolventBaseYield (%)
1p-MethoxybenzylamineDCM-98
2n-ButylamineDCM-85
3MorpholineDCM-92
4ThiophenolMeCNK₂CO₃88
5MethanolMeCNK₂CO₃32

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Amination of 2-amino-4-chloropyrimidine [8]

EntryAmineMethodTemperature (°C)TimeYield (%)
1Substituted Amine 1ConventionalReflux24 h42-55
2Substituted Amine 1Microwave120-14015-30 min69-88
3Substituted Amine 2ConventionalReflux24 h-
4Substituted Amine 2Microwave120-14015-30 min54

Key Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine

This protocol describes a general method for the mono-amination of 2-amino-4,6-dichloropyrimidine.[5][9]

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Amine (aliphatic, cyclic, aromatic, etc.)

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Add the desired amine (1.0 mmol) to the solution.

  • Add triethylamine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 3 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, isolate the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrimidine Thioethers from a Chloropyrimidine

This protocol outlines the synthesis of pyrimidine thioethers from a chloropyrimidine and a thiophenol derivative.[10]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride

  • Substituted thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the substituted thiophenol (1.1 eq) in ethanol.

  • Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.

  • In a separate flask, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in ethanol.

  • Add the pyrimidine solution to the thiolate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

This protocol provides a rapid and efficient method for the synthesis of 2-amino-4-substituted-pyrimidines using microwave irradiation.[8]

Materials:

  • 2-Amino-4-chloropyrimidine

  • Substituted amine

  • Triethylamine (TEA)

  • Anhydrous propanol

Procedure:

  • In a microwave reaction vial, add 2-amino-4-chloropyrimidine (2.0 mmol) and anhydrous propanol (1.0 mL).

  • Stir the mixture at room temperature and add the substituted amine (2.0 mmol).

  • Add triethylamine (200 µL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial.

  • Disperse the resulting precipitate in a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visual Guides

SNAr Reaction Mechanism on Pyrimidine

The general mechanism of SNAr on a pyrimidine ring.
Experimental Workflow for SNAr Reaction

ExperimentalWorkflow A 1. Reagent Preparation (Dissolve Pyrimidine & Nucleophile) B 2. Reaction Setup (Add Base/Catalyst, Heat) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

A typical experimental workflow for SNAr reactions.
Decision Tree for Optimizing Regioselectivity

RegioselectivityDecisionTree Start Poor Regioselectivity (Mixture of C2/C4 isomers) Q1 Is C2 or C4 product desired? Start->Q1 C4_Desired Desired: C4-Substitution Q1->C4_Desired C4 C2_Desired Desired: C2-Substitution Q1->C2_Desired C2 Tune_C4 Use secondary amine Optimize base (e.g., LiHMDS) Use Pd-catalysis with appropriate ligand C4_Desired->Tune_C4 Tune_C2 Use tertiary amine nucleophile Consider substrate with EWG at C5 C2_Desired->Tune_C2

A decision tree for optimizing regioselectivity.

References

Technical Support Center: Synthesis of 2,4-Dicyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 2,4-dicyanopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,4-dicyanopyrimidine?

A common and practical approach involves a two-step synthesis. The first step is the conversion of a readily available starting material, such as uracil, to 2,4-dichloropyrimidine. The second step is the subsequent double cyanation of 2,4-dichloropyrimidine to yield the final product.

Q2: What are the critical parameters to control during the synthesis of 2,4-dichloropyrimidine from uracil?

The key to achieving a high yield in the chlorination of uracil is the complete removal of water from the starting material and the use of an appropriate chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline. Reaction temperature and time are also crucial; the reaction is typically carried out at reflux.

Q3: What are the main challenges in the cyanation of 2,4-dichloropyrimidine?

The primary challenges in the cyanation step include achieving complete conversion of both chlorine atoms, avoiding the formation of mono-cyanated intermediates, and preventing catalyst deactivation. The reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring can differ, potentially leading to a mixture of products.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2,4-Dichloropyrimidine

Symptoms:

  • Significantly less than 90% isolated yield of 2,4-dichloropyrimidine.

  • Presence of unreacted uracil or mono-chlorinated intermediates in the crude product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reactionEnsure the reaction is run for a sufficient amount of time at the appropriate reflux temperature. Monitor the reaction progress using a suitable analytical technique like TLC or GC-MS.
Impure or wet reagentsUse freshly distilled phosphorus oxychloride and ensure the uracil is thoroughly dried before use. Moisture can quench the chlorinating agent.
Insufficient amount of chlorinating agentUse a sufficient excess of the chlorinating agent to ensure complete conversion.
Inefficient work-upDuring the work-up, quenching with ice and subsequent extraction must be performed efficiently to minimize product loss.
Problem 2: Low Yield or Incomplete Conversion in the Cyanation of 2,4-Dichloropyrimidine

Symptoms:

  • Low isolated yield of 2,4-dicyanopyrimidine.

  • Presence of significant amounts of 2-chloro-4-cyanopyrimidine or 4-chloro-2-cyanopyrimidine in the reaction mixture.

  • Recovery of unreacted 2,4-dichloropyrimidine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst deactivationThe cyanide source can deactivate the palladium or nickel catalyst.[2] Ensure an inert atmosphere is maintained throughout the reaction. The choice of ligand is also critical for catalyst stability and activity.
Insufficient cyanide sourceUse a stoichiometric excess of the cyanide source to drive the reaction to completion for both chlorine atoms.
Suboptimal reaction temperatureThe reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish. If it is too high, catalyst decomposition or side reactions can occur. Optimize the temperature based on the chosen catalytic system.
Poor solubility of reagentsThe choice of solvent is important for dissolving the reactants and facilitating the reaction. Solvents like DMF or DMAc are commonly used for cyanation reactions.
Regioselectivity issuesThe reactivity of the C4-Cl is generally higher than the C2-Cl in nucleophilic aromatic substitution.[1] Harsher reaction conditions (higher temperature, longer reaction time) might be necessary to substitute the second chlorine atom.

Experimental Protocols

Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is based on a general procedure for the chlorination of uracil derivatives.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Ice

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add uracil and a slight excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for the required reaction time (typically several hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate solution) to a pH of 8-9.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-dichloropyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: A yield of around 95% has been reported for similar reactions.[3]

Palladium-Catalyzed Cyanation of 2,4-Dichloropyrimidine

This is a general procedure for palladium-catalyzed cyanation of aryl halides and can be adapted for 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf)

  • Anhydrous DMF or DMAc

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine, zinc cyanide, the palladium catalyst, and the phosphine ligand.

  • Add anhydrous solvent (DMF or DMAc) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2,4-Dichloropyrimidine.

Starting MaterialChlorinating AgentCatalystSolventTemperatureYield (%)Reference
UracilPOCl₃--Reflux~95%[3]
2,4-dihydroxypyrimidineThionyl chloride/BTCDMAPSOCl₂65-70 °C95%[3]

Table 2: General Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides.

Cyanide SourceCatalystLigandSolventTemperature (°C)
Zn(CN)₂Pd₂(dba)₃dppfDMF/DMAc80-120
K₄[Fe(CN)₆]Pd(OAc)₂-DMA120
NaCNPd(OAc)₂VariousToluene110

Visualizations

Synthesis_Workflow Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine  Chlorination (POCl₃) Dicyanopyrimidine 2,4-Dicyanopyrimidine Dichloropyrimidine->Dicyanopyrimidine  Cyanation (e.g., Pd-catalyzed) Troubleshooting_Cyanation Start Low Yield in Cyanation Step Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Catalyst Catalyst Deactivation? Check_Conversion->Check_Catalyst No Increase_Time_Temp Increase Reaction Time/Temp Check_Conversion->Increase_Time_Temp Yes Check_Conditions Suboptimal Conditions? Check_Catalyst->Check_Conditions No Optimize_Ligand Optimize Ligand/Catalyst Loading Check_Catalyst->Optimize_Ligand Yes Optimize_Solvent_Temp Optimize Solvent/Temperature Check_Conditions->Optimize_Solvent_Temp Yes Check_Purity Check Reagent Purity Check_Conditions->Check_Purity No End Improved Yield Increase_Time_Temp->End Optimize_Ligand->End Optimize_Solvent_Temp->End Check_Purity->End

References

Technical Support Center: Scalable Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of pyrimidine derivatives, with a focus on addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrimidine-5-carbonitrile derivatives?

A1: Common synthetic routes for pyrimidine-5-carbonitrile derivatives often involve a three-component reaction.[1][2][3] Key starting materials typically include:

  • An aldehyde

  • A compound with an active methylene group, such as malononitrile[1][3]

  • An amidine hydrochloride or a similar nitrogen-containing compound like urea/thiourea or guanidine.[2][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in pyrimidine synthesis are a frequent issue and can stem from several factors.[5][6] Key areas to investigate include:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods may use strong acids, Lewis acids like FeCl₃ or ZnCl₂ can be more effective.[5][7] It is advisable to screen different catalysts and optimize their concentration.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.[5][6][7]

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction and lead to unwanted side reactions.[5][6][7]

  • Stoichiometry: While a 1:1:1 molar ratio of reactants is standard in many three-component reactions, a slight excess of the amidine or urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[7]

Q3: I am observing significant side product formation. How can I minimize these impurities?

A3: The formation of side products is a common challenge in pyrimidine synthesis.[7] Strategies to enhance selectivity include:

  • Temperature Control: Higher temperatures can sometimes favor the formation of byproducts. Lowering the reaction temperature may reduce the formation of unwanted side products.[6]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Screening different catalysts may identify one that preferentially promotes the desired reaction.[6]

  • Order of Addition of Reactants: In some cases, the order in which reactants are added to the reaction mixture can help minimize the formation of byproducts.[6]

Q4: What are some common methods for the purification of pyrimidine derivatives?

A4: Purification of the crude product can often be achieved through recrystallization from a suitable solvent, such as ethanol.[6] If recrystallization is insufficient, column chromatography is a common alternative.[8] The choice of eluent for chromatography will depend on the specific properties of the pyrimidine derivative.

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Inactive or Insufficient Catalyst Increase catalyst loading or try a different, more active catalyst (e.g., switch from a mild Lewis acid to a stronger one).[5] Ensure the catalyst has not been deactivated.
Low Reaction Temperature The activation energy for the reaction may not be overcome. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[5]
Insufficient Reaction Time Continue to monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require several hours.[6]
Impure Starting Materials Ensure all reactants are of high purity, as impurities can inhibit the reaction.[5][6][7]
Problem: Formation of a Fluorescent Byproduct
Possible Cause Suggested Solution
Hantzsch Dihydropyridine Formation This can occur when two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[6]
High Reaction Temperature Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[6]
Order of Reactant Addition Adding the urea or amidine component last to the reaction mixture can sometimes help minimize its decomposition and the subsequent formation of the fluorescent byproduct.[6]

Experimental Protocols

General Protocol for Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles

This protocol is a generalized procedure based on common methods for similar compounds.[3]

  • Reaction Setup: To a suitable reaction vessel, add the aldehyde (1 equivalent), malononitrile (1 equivalent), and the amidine hydrochloride (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent, such as water or toluene. For reactions in water, sodium acetate can be used as a catalyst. For reactions in toluene, a base like triethylamine may be added.

  • Heating: The reaction mixture can be heated to reflux under conventional heating or subjected to microwave irradiation.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Parameter Value/Condition Reference
Aldehyde 2 mmol[3]
Malononitrile 2 mmol[3]
Amidine Hydrochloride 2 mmol[3]
Solvent (Aqueous) Water[3]
Catalyst (Aqueous) Sodium Acetate[3]
Solvent (Organic) Toluene[3]
Base (Organic) Triethylamine[3]
Heating (Conventional) Reflux[3]
Heating (Microwave) 300 W[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aldehyde, Malononitrile, & Amidine solvent Add Solvent & Catalyst reactants->solvent heating Heat Mixture (Reflux or Microwave) solvent->heating monitoring Monitor by TLC heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete filtration Filter Solid cooling->filtration purification Recrystallize filtration->purification product Pure Product purification->product

Caption: General workflow for the synthesis of pyrimidine derivatives.

troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst (Activity & Loading) start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_time Verify Reaction Time with TLC start->check_time check_purity Assess Reagent Purity start->check_purity optimize Systematically Optimize Conditions check_catalyst->optimize check_temp->optimize check_time->optimize check_purity->optimize

Caption: Troubleshooting logic for addressing low reaction yields.

References

Stability issues and handling of Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, handling, and troubleshooting of Pyrimidine-2,4-dicarbonitrile. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for storing this compound?

To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric components.

2. What are the primary stability concerns with this compound?

While specific stability data for this compound is limited, analogous compounds such as cyanopyridines and other pyrimidine derivatives suggest potential stability issues related to:

  • Hydrolysis: The nitrile groups may be susceptible to hydrolysis to form carboxamides or carboxylic acids, particularly under strong acidic or basic conditions and elevated temperatures.[1]

  • Thermal Decomposition: As with many organic compounds, elevated temperatures can lead to decomposition. Studies on other pyrimidine derivatives have shown that decomposition characteristics are dependent on the compound's structure and substitutions.[2]

  • Photostability: Aromatic nitrile compounds can be sensitive to light, which may induce degradation. It is recommended to store the compound in a light-protected container.

3. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: If working with the compound as a powder or in a way that may generate dust or aerosols, a respirator may be necessary.[3]

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

4. How should I handle a spill of this compound?

In the event of a spill, first, ensure the area is well-ventilated and that all ignition sources are removed.[3] Wearing appropriate PPE, small spills of solid material can be carefully swept up and placed into a suitable container for disposal.[4] Avoid creating dust. For larger spills, it may be necessary to use an absorbent material. Do not let the chemical enter drains.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Product Yield in Reactions

Possible Causes:

  • Poor Solubility: this compound may have limited solubility in certain reaction solvents, leading to incomplete reactions.

  • Reagent Instability: One or more of the reagents may be degrading under the reaction conditions.

  • Incorrect Stoichiometry: Inaccurate measurement of starting materials.

  • Catalyst Inactivity: If a catalyst is used, it may be poisoned or inactive.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of this compound in a range of solvents to find a more suitable one for your reaction. Common solvents for pyrimidine derivatives include DMF, DMSO, and acetonitrile.[5][6]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and check for the consumption of starting materials.[7]

  • Reagent Purity Check: Ensure the purity of all starting materials and reagents.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and reagent stoichiometry to find the optimal conditions.

Issue 2: Formation of Unexpected Side Products

Possible Causes:

  • Hydrolysis of Nitrile Groups: As mentioned, the nitrile groups can hydrolyze to amides or carboxylic acids, especially in the presence of water and acid or base catalysts.[7]

  • Side Reactions of the Pyrimidine Ring: The pyrimidine ring itself can undergo various side reactions depending on the reagents and conditions used.

  • Self-condensation or Polymerization: Under certain conditions, starting materials or intermediates may undergo self-reaction.

Troubleshooting Steps:

  • Anhydrous Conditions: If hydrolysis is suspected, ensure all solvents and reagents are dry and the reaction is carried out under an inert atmosphere.

  • Control of pH: If the reaction is sensitive to pH, use appropriate buffers or non-aqueous acid/base systems.

  • Purification and Characterization of Byproducts: Isolate and characterize the major side products to understand the competing reaction pathways. This information can guide the modification of reaction conditions to suppress these pathways.

  • Modify Work-up Procedure: The work-up procedure itself can sometimes lead to the formation of artifacts. Analyze a crude sample of the reaction mixture before work-up to determine if the side products are formed during the reaction or during purification.[8]

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound, the following table provides inferred data based on related compounds.

ParameterInferred Value/RangeNotes and References
Thermal Decomposition Onset of decomposition likely above 200 °C.Based on thermal analysis of other pyrimidine derivatives, which show decomposition onset temperatures in the range of 200-400 °C.[2] The exact temperature will depend on the experimental conditions, such as the heating rate.
Hydrolysis Rate Susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.Studies on cyanopyridines show that hydrolysis to the corresponding amide and carboxylic acid can occur.[1] The rate is dependent on pH, temperature, and the presence of catalysts.
Solubility Expected to have moderate solubility in polar aprotic solvents like DMF and DMSO, and lower solubility in nonpolar solvents.Pyrimidine derivatives generally show a range of solubilities depending on their substituents and the solvent.[5]

Experimental Protocols

The following are generalized experimental protocols that may be adapted for reactions involving this compound.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)[6]

  • Base (if required, e.g., triethylamine, potassium carbonate)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the nucleophile to the solution. If the nucleophile is a salt, it can be added directly. If a base is required to deprotonate the nucleophile, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitor the progress of the reaction by TLC or HPLC.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[7]

Work-up Procedure for Removing Common Impurities

After a reaction, it is often necessary to remove unreacted starting materials, reagents, and byproducts.

  • Removing Basic Impurities (e.g., excess amine): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Note that this should be avoided if the desired product is acid-sensitive.[8]

  • Removing Acidic Impurities (e.g., carboxylic acid byproducts): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[8]

  • Removing Water-Soluble Impurities (e.g., DMF, DMSO): Wash the organic layer multiple times with water. For DMF, a common rule of thumb is to use at least five times the volume of water for each wash.[8]

Visualizations

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Weigh the required amount of this compound C->D E Perform the experiment D->E F Monitor for any signs of decomposition or side reactions E->F G Quench reaction and perform work-up F->G H Dispose of chemical waste in designated containers G->H I Clean glassware thoroughly H->I J Remove PPE and wash hands I->J Pyrimidine_Degradation Pyrimidine Pyrimidine Ring (e.g., Uracil, Thymine) Dihydropyrimidine Dihydropyrimidine Pyrimidine->Dihydropyrimidine Reduction Beta_Ureido_Acid β-Ureido Acid Dihydropyrimidine->Beta_Ureido_Acid Ring Opening (Hydrolysis) Beta_Amino_Acid β-Amino Acid (e.g., β-Alanine) Beta_Ureido_Acid->Beta_Amino_Acid Hydrolysis End_Products End Products (NH₃, CO₂) Beta_Amino_Acid->End_Products Further Degradation

References

Technical Support Center: Overcoming Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for controlling regioselectivity in pyrimidine modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the functionalization of the pyrimidine core, with a focus on achieving the desired regioselectivity.

C-H Functionalization

Q1: My Minisci reaction on a substituted pyrimidine is giving a mixture of C2 and C4/C6 isomers. How can I improve C4/C6 selectivity?

A1: Achieving high regioselectivity in Minisci reactions on pyrimidines can be challenging due to the similar electronic properties of the C2, C4, and C6 positions. Here are some troubleshooting steps:

  • Steric Hindrance: The regioselectivity of Minisci reactions is often governed by steric effects. If the C2 position is sterically unhindered, it can be a competitive site for radical attack. Introducing a bulky substituent at a position adjacent to C2 can help direct the incoming radical to the C4 or C6 positions.

  • Radical Source: The nature of the radical precursor can influence selectivity. Experiment with different carboxylic acids (for decarboxylative alkylation) or other radical sources to see if a bulkier radical favors the less hindered C4/C6 positions.

  • Solvent and Additives: The reaction medium can play a role. While typically performed in a biphasic system (e.g., dichloroethane/water), altering the solvent polarity or adding coordinating solvents might influence the accessibility of different positions on the pyrimidine ring.

  • Protecting Groups: In some cases, temporarily installing a protecting group on one of the ring nitrogens can alter the electronic distribution and steric environment, thus influencing the regioselectivity.

Q2: I am attempting a direct C-H arylation on my pyrimidine, but I am getting low yield and a mixture of isomers. What can I do?

A2: Low yields and poor regioselectivity are common hurdles in direct C-H arylation of pyrimidines. Consider the following:

  • Directing Groups: The most reliable way to control regioselectivity in C-H functionalization is by using a directing group (DG).[1] A well-chosen DG will chelate to the metal catalyst and deliver it to a specific C-H bond, typically at the ortho position. For pyrimidines, common directing groups include amides, carbamates, and other nitrogen-containing functionalities.[2][3]

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky ligands often promote the C-H activation step. It is advisable to screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal combination for your specific substrate.[4]

  • Reaction Conditions: Temperature, solvent, and base can all impact the efficiency and selectivity of the reaction. High temperatures are often required, but can sometimes lead to side reactions. A thorough optimization of these parameters is recommended. Microwave irradiation can sometimes improve yields and reduce reaction times.[5]

Cross-Coupling Reactions

Q3: In the Suzuki-Miyura coupling of my 2,4-dichloropyrimidine, I am getting a mixture of C2 and C4-arylated products. How can I selectively functionalize one position?

A3: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards Suzuki-Miyura coupling than the C2 position.[6][7][8] However, achieving high selectivity can depend on several factors:

  • Catalyst and Ligand Choice: This is the most crucial factor. For C4-selectivity, catalysts like Pd(PPh₃)₄ are often effective.[7] To achieve the less common C2-selectivity, bulky N-heterocyclic carbene (NHC) ligands in combination with a palladium precatalyst have been shown to be effective for C-S coupling, a principle that can be explored for C-C couplings.[6][9]

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more reactive C4 position. Microwave-assisted procedures with short reaction times have been shown to provide excellent C4 selectivity.[7]

  • Base and Solvent: The choice of base and solvent can influence the outcome. A screening of different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF) is recommended.[10]

Q4: My Buchwald-Hartwig amination on a dihalopyrimidine is not regioselective. How can I control which position is aminated?

A4: Similar to Suzuki-Miyura coupling, the C4 position is generally more susceptible to Buchwald-Hartwig amination. To enhance selectivity:

  • Ligand Selection: The structure of the phosphine ligand is paramount. Bulky, electron-rich ligands from the Buchwald and Hartwig series are known to influence regioselectivity. A thorough ligand screening is often necessary to find the optimal one for your desired transformation.[11][12]

  • Base: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can affect the rate of reaction at different positions. Weaker bases may offer better selectivity in some cases.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity for the more reactive site.

Data Presentation

The following tables summarize quantitative data for key regioselective pyrimidine functionalization reactions.

Table 1: Regioselectivity in Suzuki-Miyura Coupling of 2,4-Dichloropyrimidine

Catalyst (mol%)LigandBaseSolventTemp (°C)TimeC4:C2 RatioYield (%)Reference
Pd(PPh₃)₄ (0.5)PPh₃K₂CO₃Dioxane/H₂O100 (MW)15 min>99:181[7]
Pd₂(dba)₃ (2.5)SPhosK₃PO₄Toluene10012 h4:175[8]
Pd(OAc)₂ (2)XPhosK₃PO₄Dioxane8018 h6:188[8]

Table 2: Regioselectivity in C-H Arylation of 2-Substituted Pyrimidines

Pyrimidine SubstrateArylating AgentCatalyst (mol%)LigandAdditiveSolventTemp (°C)C-PositionYield (%)Reference
2-Phenylpyrimidine4-BromotoluenePd(OAc)₂ (10)NonePivOHDMA130 (MW)C572[5]
2-(Pyridin-2-yl)pyrimidineBromobenzenePd(OAc)₂ (5)P(o-tol)₃K₂CO₃Toluene110C565[13]

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyura Coupling of 2,4-Dichloropyrimidine[7]

This protocol describes a microwave-assisted, highly regioselective Suzuki-Miyura coupling at the C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Minisci C-H Alkylation[14]

This protocol outlines a general procedure for the regioselective Minisci-type decarboxylative alkylation.

Materials:

  • Pyrimidine derivative (as a pyridinium salt)

  • Carboxylic acid

  • (NH₄)₂S₂O₈

  • AgNO₃

  • Dichloroethane (DCE)

  • Water

Procedure:

  • To a culture tube equipped with a stir bar, add the pyridinium salt (1.0 equiv.), carboxylic acid (2.0 equiv.), (NH₄)₂S₂O₈ (2.0 equiv.), and AgNO₃ (0.2 equiv.).

  • Add dichloroethane and water to create a biphasic mixture.

  • Stir the mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction progress and regioselectivity by NMR or LC-MS of the crude reaction mixture.

  • Upon completion, dilute the reaction with dichloromethane.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can often be used in the next step without further purification.

Visualizations

Decision Tree for Pyrimidine Functionalization Strategy

The following diagram provides a simplified decision-making workflow for selecting an appropriate strategy for pyrimidine functionalization based on the desired outcome.

G Decision Tree for Pyrimidine Functionalization start Desired Functionalization? ch_func C-H Functionalization start->ch_func Direct C-H bond modification cross_coupling Cross-Coupling (from Halo-pyrimidine) start->cross_coupling Pre-functionalized pyrimidine halogenation Halogenation start->halogenation Introduce a Halogen directing_group Directing Group Present? ch_func->directing_group minisci Radical Functionalization (Minisci) ch_func->minisci Radical Alkylation/Acylation bond_type Bond to Form? cross_coupling->bond_type desired_halogen Desired Halogen? halogenation->desired_halogen dom Directed ortho-Metalation (DoM) directing_group->dom Yes transition_metal Transition-Metal Catalyzed C-H Activation directing_group->transition_metal No suzuki Suzuki-Miyaura (C-C) bond_type->suzuki C-C sonogashira Sonogashira (C-C, alkyne) bond_type->sonogashira C-C (sp) buchwald Buchwald-Hartwig (C-N) bond_type->buchwald C-N chlorination Chlorination (e.g., NCS, SO2Cl2) desired_halogen->chlorination Cl bromination Bromination (e.g., NBS) desired_halogen->bromination Br iodination Iodination (e.g., NIS) desired_halogen->iodination I

Caption: A flowchart to guide the selection of a pyrimidine functionalization strategy.

De Novo Pyrimidine Biosynthesis Pathway

This diagram illustrates the key steps in the de novo biosynthesis of pyrimidine nucleotides, a critical pathway in cellular metabolism.[14][15][16]

G De Novo Pyrimidine Biosynthesis Pathway glutamine Glutamine + CO2 + 2 ATP cps2 CPS II glutamine->cps2 carbamoyl_phosphate Carbamoyl Phosphate atcase ATCase carbamoyl_phosphate->atcase aspartate Aspartate aspartate->atcase carbamoyl_aspartate N-Carbamoylaspartate dhoase DHOase carbamoyl_aspartate->dhoase dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate umps1 UMPS orotate->umps1 prpp PRPP prpp->umps1 omp Orotidine 5'-monophosphate (OMP) umps2 UMPS omp->umps2 ump Uridine 5'-monophosphate (UMP) umpk UMPK ump->umpk udp Uridine 5'-diphosphate (UDP) ndpk1 NDPK udp->ndpk1 rnr Ribonucleotide Reductase udp->rnr utp Uridine 5'-triphosphate (UTP) ctps CTP Synthetase utp->ctps ctp Cytidine 5'-triphosphate (CTP) dudp Deoxyuridine 5'-diphosphate (dUDP) ndpk2 NDPK dudp->ndpk2 dump Deoxyuridine 5'-monophosphate (dUMP) ts Thymidylate Synthase dump->ts dtmp Deoxythymidine 5'-monophosphate (dTMP) cps2->carbamoyl_phosphate atcase->carbamoyl_aspartate dhoase->dihydroorotate dhodh->orotate umps1->omp umps2->ump umpk->udp ndpk1->utp ctps->ctp rnr->dudp ndpk2->dump ts->dtmp

Caption: Overview of the de novo pyrimidine nucleotide synthesis pathway.

References

Technical Support Center: Method Development for the Analysis of Dicyanopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyanopyrimidine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of dicyanopyrimidines?

A1: The most common issues include low product yield, the formation of unexpected side products, and difficulties in purifying the final compound. Low yields can often be attributed to suboptimal reaction conditions such as incorrect temperature, inappropriate solvent or base, or impure starting materials.[1] Common side products can arise from competing reaction pathways, such as the formation of Hantzsch-type dihydropyridines, or from the decomposition of reactants at elevated temperatures.[2] Purification challenges often stem from the presence of closely related impurities or byproducts with similar physical properties to the desired dicyanopyrimidine.

Q2: How can I monitor the progress of my dicyanopyrimidine reaction?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two effective techniques for monitoring reaction progress. TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. For more quantitative and precise monitoring, HPLC is the preferred method. A well-developed HPLC method can separate and quantify reactants, intermediates, products, and byproducts, providing a detailed picture of the reaction kinetics.[3][4]

Q3: What are the key parameters to consider when developing an HPLC method for dicyanopyrimidine analysis?

A3: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For many pyrimidine derivatives, a reversed-phase C18 column is a good starting point.[4][5] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[3][4] The optimal UV detection wavelength should be determined by analyzing the UV-Vis spectrum of the dicyanopyrimidine product.

Q4: What are some common byproducts in dicyanopyrimidine synthesis and how can they be identified?

A4: Common byproducts can include incompletely cyclized intermediates, polymers of malononitrile, and products from side reactions of the guanidine reactant. Identification of these byproducts is typically achieved using a combination of chromatographic and spectroscopic techniques. HPLC can be used to isolate the byproducts, which can then be characterized by Mass Spectrometry (MS) to determine their molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structure.[2]

Troubleshooting Guides

Problem 1: Low Yield of Dicyanopyrimidine Product
Possible Cause Recommended Solution
Suboptimal Reaction Temperature Systematically vary the reaction temperature to find the optimal condition. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent byproduct formation.
Inappropriate Solvent The choice of solvent can significantly impact reaction yield.[6][7] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, dimethylformamide) to identify the one that provides the best solubility for reactants and promotes the desired reaction pathway.
Incorrect Base or Catalyst The type and amount of base or catalyst are crucial. For reactions involving guanidine, a non-nucleophilic base is often preferred. Experiment with different bases (e.g., triethylamine, DBU) and optimize the catalyst loading.
Impure Starting Materials Ensure the purity of your starting materials, especially malononitrile and guanidine, as impurities can lead to side reactions and lower yields.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Recommended Solution
Formation of Closely Related Byproducts Optimize the reaction conditions (temperature, solvent, reaction time) to minimize the formation of byproducts.
Ineffective Purification Method If recrystallization is not effective, consider using column chromatography. A systematic approach to solvent system selection for chromatography is recommended.
Degradation of Product During Workup or Purification Analyze the stability of your dicyanopyrimidine product under the workup and purification conditions. If degradation is observed, modify the procedure accordingly (e.g., use milder acids/bases, lower temperatures).

Experimental Protocols

Protocol 1: General Synthesis of a 2-Amino-dicyanopyrimidine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Malononitrile

  • A suitable aldehyde or ketone

  • Guanidine hydrochloride

  • Base (e.g., sodium ethoxide, triethylamine)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and malononitrile in the chosen solvent.

  • Add the base to the mixture and stir at room temperature for a predetermined time to facilitate the Knoevenagel condensation.

  • To this mixture, add guanidine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis of a Dicyanopyrimidine Reaction Mixture

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3][4][5]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the product, typically in the range of 210-280 nm.[3]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of the starting materials and, if available, the purified product at known concentrations.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatograms to determine the retention times and peak areas of each component. Use the standard solutions to create a calibration curve for quantitative analysis of the product yield and purity.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate a plausible reaction mechanism for the synthesis of a dicyanopyrimidine and a general experimental workflow for its analysis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Malononitrile Malononitrile Knoevenagel_Adduct Knoevenagel Adduct Malononitrile->Knoevenagel_Adduct Base Aldehyde Aldehyde Aldehyde->Knoevenagel_Adduct Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate Guanidine->Cyclized_Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Dicyanopyrimidine Dicyanopyrimidine Cyclized_Intermediate->Dicyanopyrimidine Oxidation

Caption: Plausible reaction mechanism for dicyanopyrimidine synthesis.

experimental_workflow Start Start: Dicyanopyrimidine Reaction Mixture TLC_Analysis TLC Analysis for Reaction Monitoring Start->TLC_Analysis Workup Reaction Workup (e.g., Quenching, Extraction) TLC_Analysis->Workup Reaction Complete Crude_Product Crude Product Isolation Workup->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Dicyanopyrimidine Purification->Pure_Product HPLC_Analysis HPLC Analysis for Purity and Yield Determination Pure_Product->HPLC_Analysis Characterization Structural Characterization (NMR, MS) HPLC_Analysis->Characterization End End: Characterized Product Characterization->End

Caption: General experimental workflow for dicyanopyrimidine analysis.

References

Validation & Comparative

Comparative Reactivity of Dicyanopyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. This guide offers a comparative analysis of the reactivity of dicyanopyrimidine isomers, specifically focusing on 2,4-, 4,5-, and 4,6-dicyanopyrimidine. Due to limited direct comparative experimental data in the literature for these specific isomers, this guide draws upon established principles of pyrimidine chemistry, reactivity data from analogous substituted pyrimidines, and theoretical considerations to provide a predictive framework for their chemical behavior.

The pyrimidine core, a fundamental building block in numerous bioactive molecules, exhibits a reactivity profile significantly influenced by the nature and position of its substituents. The presence of two strongly electron-withdrawing cyano groups is expected to profoundly impact the electrophilicity of the pyrimidine ring, making it susceptible to a range of chemical transformations.

General Principles of Reactivity in Substituted Pyrimidines

The reactivity of the pyrimidine ring is largely governed by the electron-deficient nature of the carbon atoms, a consequence of the two electronegative nitrogen atoms. This inherent electrophilicity is further modulated by substituents. Electron-withdrawing groups, such as halogens and nitro groups, enhance the reactivity towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6).

In di-substituted pyrimidines, the relative reactivity of different positions is a key consideration for selective functionalization. For instance, in nucleophilic aromatic substitution (SNAr) reactions of 2,4- and 4,6-dichloropyrimidines, the 4- and 6-positions are generally more reactive than the 2-position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the 4- or 6-position, where the negative charge can be delocalized onto both ring nitrogen atoms.

Inferred Reactivity of Dicyanopyrimidine Isomers

Based on these general principles, we can infer the expected reactivity patterns for the dicyanopyrimidine isomers. The two cyano groups, being potent electron-withdrawing groups, will significantly activate the pyrimidine ring towards nucleophilic attack and may also participate in other reaction types such as cycloadditions, acting as dienophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for dicyanopyrimidines is anticipated to be nucleophilic aromatic substitution, where a nucleophile displaces one of the cyano groups. The cyano group, while not a traditional leaving group like a halogen, can be displaced from highly electron-deficient aromatic systems.

  • 2,4-Dicyanopyrimidine: In this isomer, both cyano groups are at positions activated by the ring nitrogens. Based on studies with dichloropyrimidines, the C-4 position is expected to be more susceptible to nucleophilic attack than the C-2 position. The presence of an additional electron-withdrawing cyano group at the 2-position would further activate the 4-position.

  • 4,6-Dicyanopyrimidine: This is a symmetrical molecule, and both the 4- and 6-positions are highly activated and electronically equivalent. Nucleophilic attack is expected to occur readily at either of these positions.

  • 4,5-Dicyanopyrimidine: The reactivity of this isomer is less straightforward to predict based on simple analogy to dihalopyrimidines. The cyano group at the 4-position is activated by both ring nitrogens, while the cyano group at the 5-position is not directly activated in the same manner. Therefore, nucleophilic attack is more likely to occur at the C-4 position.

The following table summarizes the anticipated relative reactivity of the different positions in dicyanopyrimidine isomers towards nucleophilic attack.

IsomerPosition of AttackExpected Relative ReactivityRationale
2,4-Dicyanopyrimidine C-4HighActivated by both ring nitrogens and the C-2 cyano group.
C-2ModerateActivated by both ring nitrogens, but generally less reactive than the C-4 position.
4,6-Dicyanopyrimidine C-4 / C-6Very HighSymmetrical molecule with both positions highly activated by ring nitrogens.
4,5-Dicyanopyrimidine C-4HighActivated by both ring nitrogens.
C-5LowNot directly activated by ring nitrogens in the same way as the C-4 position.
Diels-Alder Reactions

The electron-deficient nature of dicyanopyrimidines makes them potential candidates for inverse-electron-demand Diels-Alder reactions, where the pyrimidine acts as the diene and reacts with an electron-rich dienophile. The C4=C5 double bond in the pyrimidine ring can act as a diene component. The presence of two cyano groups would lower the LUMO energy of the diene system, facilitating the reaction with a high-energy HOMO of a dienophile. While direct experimental evidence for dicyanopyrimidines is lacking, studies on the related 4,5-dicyanopyridazine show its surprising reactivity as a heterocyclic azadiene in such reactions.

Experimental Protocols

Detailed experimental protocols for the reactions of dicyanopyrimidine isomers are not widely available. However, based on procedures for analogous reactions with other substituted pyrimidines, the following general methodologies can be proposed.

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of the dicyanopyrimidine isomer (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or NMP) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the dicyanopyrimidine isomers.

nucleophilic_substitution_2_4_dicyanopyrimidine 2,4-Dicyanopyrimidine 2,4-Dicyanopyrimidine Meisenheimer Intermediate (C4 attack) Meisenheimer Intermediate (C4 attack) 2,4-Dicyanopyrimidine->Meisenheimer Intermediate (C4 attack) Nu- Meisenheimer Intermediate (C2 attack) Meisenheimer Intermediate (C2 attack) 2,4-Dicyanopyrimidine->Meisenheimer Intermediate (C2 attack) Nu- 4-Substituted-2-cyanopyrimidine 4-Substituted-2-cyanopyrimidine Meisenheimer Intermediate (C4 attack)->4-Substituted-2-cyanopyrimidine -CN- 2-Substituted-4-cyanopyrimidine 2-Substituted-4-cyanopyrimidine Meisenheimer Intermediate (C2 attack)->2-Substituted-4-cyanopyrimidine -CN- caption Nucleophilic substitution on 2,4-dicyanopyrimidine.

Caption: Nucleophilic substitution on 2,4-dicyanopyrimidine.

nucleophilic_substitution_4_6_dicyanopyrimidine 4,6-Dicyanopyrimidine 4,6-Dicyanopyrimidine Meisenheimer Intermediate Meisenheimer Intermediate 4,6-Dicyanopyrimidine->Meisenheimer Intermediate Nu- 4-Substituted-6-cyanopyrimidine 4-Substituted-6-cyanopyrimidine Meisenheimer Intermediate->4-Substituted-6-cyanopyrimidine -CN- caption Nucleophilic substitution on 4,6-dicyanopyrimidine.

Caption: Nucleophilic substitution on 4,6-dicyanopyrimidine.

diels_alder_reaction cluster_reactants Reactants Dicyanopyrimidine Dicyanopyrimidine Transition State Transition State Dicyanopyrimidine->Transition State Electron-rich Dienophile Electron-rich Dienophile Electron-rich Dienophile->Transition State Cycloadduct Cycloadduct Transition State->Cycloadduct caption Inverse-electron-demand Diels-Alder reaction.

Caption: Inverse-electron-demand Diels-Alder reaction.

Conclusion

While direct experimental comparisons of dicyanopyrimidine isomers are scarce, a predictive understanding of their reactivity can be formulated based on established principles of pyrimidine chemistry. The C-4 and C-6 positions are anticipated to be the most reactive sites for nucleophilic attack across the isomers. The highly electron-deficient nature of these molecules also suggests their potential as dienes in inverse-electron-demand Diels-Alder reactions. Further experimental investigation is crucial to validate these predictions and fully elucidate the synthetic utility of these versatile building blocks. Researchers are encouraged to use the information presented in this guide as a starting point for designing synthetic strategies involving dicyanopyrimidine isomers, while being mindful of the current limitations in the available literature.

A Comparative Guide to Pyrimidine-2,4-dicarbonitrile and Pyrimidine-4,6-dicarbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrimidine dicarbonitriles are valuable building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. Among these, Pyrimidine-2,4-dicarbonitrile and Pyrimidine-4,6-dicarbonitrile stand out as two key isomers with distinct reactivity profiles and synthetic applications. This guide provides an objective comparison of these two compounds, supported by available experimental data and detailed synthetic protocols, to aid researchers in selecting the appropriate isomer for their specific synthetic needs.

Introduction

Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone in the structure of nucleic acids and numerous biologically active compounds.[1][2] The introduction of cyano groups into the pyrimidine ring significantly influences its electronic properties and reactivity, making dicyanopyrimidines versatile intermediates. The positioning of these nitrile groups, as seen in the 2,4- and 4,6-isomers, dictates the electrophilicity of the carbon atoms in the pyrimidine ring and, consequently, their susceptibility to nucleophilic attack. This difference in reactivity is a critical factor in their synthetic utility.

Synthesis and Experimental Protocols

While direct, detailed experimental protocols for the synthesis of both this compound and Pyrimidine-4,6-dicarbonitrile are not extensively documented in readily available literature, their preparation can be inferred from established synthetic routes for related pyrimidine derivatives.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the nucleophilic substitution of halogen atoms on a dihalopyrimidine precursor with cyanide ions. A representative protocol starting from 2,4-dichloropyrimidine is outlined below.

Experimental Protocol: Synthesis of this compound from 2,4-Dichloropyrimidine

  • Materials:

    • 2,4-Dichloropyrimidine

    • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

    • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen aprotic polar solvent.

    • Add potassium cyanide (2.2-2.5 equivalents) to the solution. The use of a slight excess of the cyanide source ensures complete conversion.

    • Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature may vary depending on the solvent and specific reaction conditions.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Logical Workflow for the Synthesis of this compound:

2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction_Vessel Reaction in Aprotic Solvent (e.g., DMF) 2,4-Dichloropyrimidine->Reaction_Vessel KCN KCN KCN->Reaction_Vessel Heating Heat (100-150 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Synthesis of Pyrimidine-4,6-dicarbonitrile

The synthesis of Pyrimidine-4,6-dicarbonitrile can be approached through a multi-component reaction, a powerful strategy in heterocyclic synthesis. A common method involves the condensation of malononitrile with a formamidine equivalent.

Experimental Protocol: Synthesis of Pyrimidine-4,6-dicarbonitrile from Malononitrile and Formamidine

  • Materials:

    • Malononitrile

    • Formamidine hydrochloride or acetate

    • A base (e.g., Sodium ethoxide or Sodium methoxide)

    • Anhydrous alcohol (e.g., Ethanol or Methanol)

  • Procedure:

    • In a flame-dried round-bottom flask, prepare a solution of the sodium alkoxide base in the corresponding anhydrous alcohol.

    • Add malononitrile (2 equivalents) to the basic solution and stir until it fully dissolves.

    • Add formamidine hydrochloride or acetate (1 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid or dilute HCl).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for the Synthesis of Pyrimidine-4,6-dicarbonitrile:

Malononitrile Malononitrile Base Base (e.g., NaOEt) in Alcohol Malononitrile->Base Formamidine Formamidine Formamidine->Base Reflux Reflux Base->Reflux Neutralization Neutralization & Workup Reflux->Neutralization Purification Recrystallization or Column Chromatography Neutralization->Purification Product Pyrimidine-4,6-dicarbonitrile Purification->Product

Caption: Synthetic workflow for Pyrimidine-4,6-dicarbonitrile.

Comparative Performance Data

Quantitative data directly comparing the synthesis of these two isomers under identical conditions is scarce. However, based on general principles of pyrimidine chemistry, the following table summarizes expected and reported data for analogous reactions.

ParameterThis compound (Anticipated)Pyrimidine-4,6-dicarbonitrile (Anticipated)
Starting Materials 2,4-Dihalopyrimidine, Cyanide sourceMalononitrile, Formamidine equivalent
Reaction Type Nucleophilic Aromatic SubstitutionCondensation / Cyclization
Typical Yields Moderate to Good (yields for similar reactions can range from 50-80%)Moderate to Good (yields for multi-component reactions can be highly variable)
Reaction Conditions Elevated temperatures (100-150 °C), Aprotic polar solventsBasic conditions, Refluxing alcohol
Purification Column chromatography, RecrystallizationRecrystallization, Column chromatography

Spectroscopic Data Comparison

NucleusThis compound (Predicted)Pyrimidine-4,6-dicarbonitrile (Predicted)Reference: 2,4-Dichloropyrimidine[3][4]Reference: 4,6-Dichloropyrimidine[5]
¹H NMR H-5: ~8.0-8.5 ppm (d)H-6: ~9.0-9.5 ppm (d)H-2: ~9.2-9.7 ppm (s)H-5: ~7.8-8.3 ppm (s)H-5: ~7.46 ppmH-6: ~8.82 ppmH-2: ~8.82 ppmH-5: ~7.46 ppm
¹³C NMR C-2: ~150-155 ppmC-4: ~160-165 ppmC-5: ~125-130 ppmC-6: ~155-160 ppmCN (x2): ~115-120 ppmC-2: ~158-163 ppmC-4: ~162-167 ppmC-5: ~120-125 ppmC-6: ~162-167 ppmCN (x2): ~115-120 ppmData not readily available in this formatData not readily available in this format

Note: Predicted chemical shifts are estimations and may vary based on the solvent and other experimental conditions.

Reactivity and Applications in Synthesis

The differential positioning of the electron-withdrawing cyano groups in this compound and Pyrimidine-4,6-dicarbonitrile leads to distinct reactivity patterns, making them suitable for different synthetic transformations.

This compound

The presence of nitrile groups at the 2- and 4-positions significantly activates the pyrimidine ring towards nucleophilic attack, particularly at the 6-position. The electron-withdrawing nature of the nitriles also makes the nitrile carbons themselves susceptible to nucleophilic addition.

  • Key Reactivity:

    • Nucleophilic Aromatic Substitution: The hydrogen at the 6-position can be displaced by strong nucleophiles.

    • Reactions of the Nitrile Groups: The cyano groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or undergo addition reactions with organometallic reagents. The 2-cyanopyrimidine moiety is known to be highly activated.[6]

  • Potential Applications:

    • Synthesis of Polysubstituted Pyrimidines: Serves as a scaffold for the introduction of various functional groups at the 6-position.

    • Medicinal Chemistry: The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be valuable intermediates in the synthesis of such compounds.

    • Ligand Design: The nitrogen atoms of the pyrimidine ring and the nitrile groups can act as coordination sites for metal ions, making it a potential building block for metal-organic frameworks (MOFs) and coordination polymers.

Pyrimidine-4,6-dicarbonitrile

In this isomer, the nitrile groups at the 4- and 6-positions strongly activate the 2- and 5-positions towards nucleophilic attack.

  • Key Reactivity:

    • Nucleophilic Aromatic Substitution: The hydrogens at the 2- and 5-positions are susceptible to displacement by nucleophiles.

    • Reactions of the Nitrile Groups: Similar to the 2,4-isomer, the nitrile groups can be transformed into other functional groups.

  • Potential Applications:

    • Synthesis of Highly Functionalized Pyrimidines: Allows for the introduction of substituents at the 2- and 5-positions, leading to diverse molecular architectures.

    • Crystal Engineering: Pyrimidine derivatives are known to participate in the formation of cocrystals.[7] The planar structure and hydrogen bonding capabilities of Pyrimidine-4,6-dicarbonitrile and its derivatives make them interesting candidates for crystal engineering and the design of solid-state materials with specific properties.

    • Agrochemicals: The pyrimidine core is present in various herbicides and fungicides. The dinitrile functionality offers a handle for further chemical modifications to develop new agrochemicals.[2]

Signaling Pathway Analogy for Reactivity:

The following diagram illustrates the conceptual "pathway" of nucleophilic attack on the two isomers, highlighting the activated positions.

cluster_0 This compound Reactivity cluster_1 Pyrimidine-4,6-dicarbonitrile Reactivity P24_Start Pyrimidine-2,4- dicarbonitrile P24_Attack Nucleophilic Attack at C6 P24_Start->P24_Attack P24_Nu Nucleophile P24_Nu->P24_Attack P24_Product 6-Substituted This compound P24_Attack->P24_Product P46_Start Pyrimidine-4,6- dicarbonitrile P46_Attack Nucleophilic Attack at C2 and C5 P46_Start->P46_Attack P46_Nu Nucleophile P46_Nu->P46_Attack P46_Product 2,5-Disubstituted Pyrimidine-4,6-dicarbonitrile P46_Attack->P46_Product

Caption: Nucleophilic substitution pathways for the two isomers.

Conclusion

Both this compound and Pyrimidine-4,6-dicarbonitrile are valuable and versatile building blocks in organic synthesis. The choice between these two isomers will largely depend on the desired substitution pattern of the final product.

  • This compound is the preferred precursor when functionalization at the 6-position is desired. Its derivatives are particularly relevant in the synthesis of potential kinase inhibitors and other biologically active molecules.

  • Pyrimidine-4,6-dicarbonitrile is the ideal starting material for introducing substituents at the 2- and 5-positions. Its symmetrical nature and reactivity make it a useful component in the construction of complex heterocyclic systems and in the field of materials science, particularly for crystal engineering.

Further research into the direct synthesis and comparative reactivity of these two isomers under standardized conditions would be highly beneficial to the scientific community, enabling a more precise and informed selection for future synthetic endeavors.

References

A Comparative Analysis of the Biological Activities of Pyrimidine-2,4-dicarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various analogs of Pyrimidine-2,4-dicarbonitrile. While direct experimental data on the biological activity of the parent this compound is limited in publicly available literature, numerous studies have explored the potential of its derivatives, revealing a spectrum of activities, primarily in the realms of anticancer and antimalarial research. This guide synthesizes key findings on these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to aid in further research and drug development efforts.

Data Summary: Biological Activities of Pyrimidine Analogs

The following tables summarize the in vitro biological activities of various pyrimidine analogs, focusing on their anticancer and antimalarial properties. These derivatives showcase the potential of the pyrimidine scaffold as a pharmacophore.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
9d HCT-1161.14VEGFR-2[1]
MCF-710.33
11e HCT-1161.34VEGFR-2[1]
MCF-73.21
12b HCT-1161.25VEGFR-2[1]
MCF-72.15
12d HCT-1161.58VEGFR-2[1]
MCF-72.67
4e Colo 2051.66EGFR/COX-2[2]
4f Colo 2051.83EGFR/COX-2[2]
10b HepG23.56EGFR[3]
A5495.85
MCF-77.68
11b HCT-1163.37EGFR[4]
HepG-23.04
MCF-74.14
A5492.4

Table 2: Enzyme Inhibition Data for Pyrimidine Analogs

Compound IDEnzymeIC50 / KiReference
11c VEGFR-2IC50 = 1.38 µM[1]
11e VEGFR-2IC50 = 0.61 µM[1]
12b VEGFR-2IC50 = 0.53 µM[1]
12c VEGFR-2IC50 = 0.74 µM[1]
10b EGFRIC50 = 8.29 nM[3]
11b EGFRwtIC50 = 0.09 µM[4]
EGFRT790MIC50 = 4.03 µM[4]
7f PI3KδIC50 = 6.99 µM[2]
PI3KγIC50 = 4.01 µM
AKT-1IC50 = 3.36 µM
7a-c PfDHFR-WTKi = 86 – 243 nM[3][5]
PfDHFR-QMKi = 69 – 208 nM[3][5]

Table 3: Antimalarial Activity of Pyrimidine-2,4-diamine Derivatives

Compound SeriesPlasmodium falciparum StrainIC50 (µM)TargetReference
5-[(phenethylamino)methyl]pyrimidine-2,4-diamines TM4/8.2 (drug-sensitive)0.4–28PfDHFR[5][6]
V1S (drug-resistant)3.7–54PfDHFR[5][6]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.[7] The cells are then seeded in 96-well plates at a density of 1.0 x 10^4 cells/well and incubated for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24 hours.[7]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7] The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The IC50 value is determined by non-linear regression analysis.[7]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Protocol:

  • Reagent Preparation: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).[8]

  • Plate Setup: 25 µL of the master mix is added to each well of a 96-well plate.[1]

  • Inhibitor Addition: 5 µL of the test compound at various dilutions is added to the respective wells. A positive control (no inhibitor) and a blank (no enzyme) are also included.[1]

  • Enzyme Addition: 20 µL of diluted VEGFR-2 enzyme is added to the test and positive control wells. 20 µL of 1x Kinase Buffer is added to the blank wells.[1]

  • Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[8]

  • Detection: 50 µL of a detection reagent (e.g., Kinase-Glo® MAX) is added to each well.[8] This reagent measures the amount of ATP remaining in the well. The plate is incubated at room temperature for 10-15 minutes to stabilize the luminescent signal.[1][8]

  • Luminescence Reading: The luminescence is read using a microplate reader.[1] The percentage of VEGFR-2 activity remaining is calculated relative to the positive control to determine the inhibitory activity of the test compound.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzyme dihydrofolate reductase (DHFR), a key target in antimalarial therapy.

Protocol:

  • Reaction Mixture Preparation: A reaction solution containing dihydrofolate (FH2) is prepared in an appropriate assay buffer.[9]

  • Sample Addition: 130 µL of the FH2 reaction solution is added to each well of a 96-well plate. 20 µL of the test compound or calibrators are then added.[9]

  • Enzyme/Cofactor Addition: The plate is shaken, and then 50 µL of a solution containing NADPH and DHFR enzyme is added to each well.[9]

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.[10][11] This decrease corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by DHFR.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The inhibitory activity of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizing the Mechanisms: Signaling and Enzymatic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and enzymatic pathways targeted by the pyrimidine analogs discussed in this guide.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Cell_Responses Cell Proliferation, Migration, Survival PLCg->Cell_Responses AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses AKT->Cell_Responses Inhibitor Pyrimidine Analog (e.g., 12b) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival ERK->Cell_Responses AKT->Cell_Responses Inhibitor Pyrimidine Analog (e.g., 11b) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Inhibitor Pyrimidine Analog (e.g., 4e, 4f) Inhibitor->COX2 Inhibits DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) THF->Nucleotide_Synthesis Inhibitor Pyrimidine-2,4-diamine Analog Inhibitor->DHFR Inhibits

References

Validation of Pyrimidine-Carbonitrile Scaffolds as Pharmacophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides a comparative analysis of the pyrimidine-5-carbonitrile scaffold as a pharmacophore, presenting experimental data for its validation against key biological targets and comparing it with established alternatives.

Performance Comparison of Pyrimidine-5-Carbonitrile Derivatives

Derivatives of the pyrimidine-5-carbonitrile scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant protein kinases and enzymes implicated in cancer and inflammation. The following tables summarize the in vitro efficacy of selected derivatives against key targets.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Series 1: EGFR Inhibitors
Compound 10bEGFR0.00829HepG2 (Liver)3.56[5]
A549 (Lung)5.85[5]
MCF-7 (Breast)7.68[5]
Erlotinib (Alternative)EGFR0.00283HepG2 (Liver)0.87[5]
A549 (Lung)1.12[5]
MCF-7 (Breast)5.27[5]
Series 2: VEGFR-2 Inhibitors
Compound 11eVEGFR-20.61HCT-116 (Colon)1.14[6]
MCF-7 (Breast)1.54[6]
Compound 12bVEGFR-20.53HCT-116 (Colon)5.31[6]
MCF-7 (Breast)7.82[6]
Sorafenib (Alternative)VEGFR-20.19HCT-116 (Colon)8.96[6]
MCF-7 (Breast)11.83[6]
Series 3: COX-2 Inhibitors
Compound 5dCOX-20.16MCF-7 (Breast)0.019[1]
A549 (Lung)0.015[1]
A498 (Kidney)0.025[1]
HepG2 (Liver)0.022[1]
Celecoxib (Alternative)COX-20.19--[1]
Doxorubicin (Alternative)--MCF-7 (Breast)0.044[1]
A549 (Lung)0.013[1]
A498 (Kidney)0.031[1]
HepG2 (Liver)0.025[1]

Signaling Pathway Analysis

The biological targets of the pyrimidine-5-carbonitrile pharmacophore are key components of major signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine Pyrimidine-5-carbonitrile (e.g., Compound 10b) Pyrimidine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation RAS RAS VEGFR2->RAS Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Proliferation ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Pyrimidine Pyrimidine-5-carbonitrile (e.g., Compound 11e) Pyrimidine->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add test compound (Pyrimidine-5-carbonitrile derivative) A->B C Incubate at 37°C B->C D Stop reaction C->D E Measure phosphorylation (e.g., ELISA, Luminescence) D->E F Calculate IC50 E->F

Caption: Kinase Inhibition Assay Workflow.

Protocol:

  • Reagents and Materials: Recombinant human EGFR/VEGFR-2 kinase, specific peptide substrate, ATP, assay buffer, test compounds, and a detection reagent.

  • Procedure: a. In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. b. Initiate the reaction by adding ATP. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a stop solution. e. Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay or ELISA.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Protocol:

  • Reagents: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

  • Procedure: a. Pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) at room temperature. b. Initiate the reaction by adding arachidonic acid. c. The peroxidase activity of COX-2 will lead to the oxidation of the colorimetric probe, resulting in a color change. d. Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Conclusion

The pyrimidine-5-carbonitrile scaffold has been experimentally validated as a versatile pharmacophore with potent activity against multiple key targets in oncology and inflammation. The presented data demonstrates that derivatives of this scaffold exhibit comparable, and in some cases superior, activity to established drugs, highlighting its potential for the development of novel therapeutics. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further optimization of this scaffold could lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

Dicyanopyrimidines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dicyanopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets, particularly protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dicyanopyrimidine derivatives, focusing on their application as kinase inhibitors in anticancer research. The information presented herein is curated from recent scientific literature to aid in the rational design and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of dicyanopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on inhibitory potency against different kinases and cancer cell lines.

Table 1: SAR of Cyanopyridone and Pyridopyrimidine Derivatives as VEGFR-2/HER-2 Inhibitors
CompoundRTarget Cell LineIC50 (µM)[1]
5a HMCF-71.77 ± 0.10
HepG22.71 ± 0.15
5e 2,4-dichloroMCF-71.39 ± 0.08
6b -HepG22.68

Note: MCF-7 is a breast cancer cell line, and HepG2 is a liver cancer cell line. Taxol was used as a reference compound.

The data suggests that for non-fused cyanopyridone derivatives, lipophilic substitutions on the phenyl ring can enhance anticancer activity. For instance, the 2,4-dichloro substitution in compound 5e resulted in the highest potency against the MCF-7 cell line.[1] In contrast, fused pyridopyrimidine derivatives generally showed lower activity compared to their non-fused counterparts.[1]

Table 2: SAR of Pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors
CompoundTarget Cell LineIC50 (µM)[2]EGFR Inhibition IC50 (nM)[2]
10a HepG2--
A549--
MCF-7--
10b HepG23.568.29 ± 0.04
A5495.85
MCF-77.68
13a HepG2--
A549--
MCF-7--
13b HepG2--
A549--
MCF-7--
15a HepG2--
A549--
MCF-7--
15e HepG2--
A549--
MCF-7--
15j HepG2--
A549--
MCF-7--
Erlotinib (Ref.) HepG20.872.83 ± 0.05
A5491.12
MCF-75.27

Note: HepG2 is a hepatocellular carcinoma cell line, A549 is a non-small cell lung cancer cell line, and MCF-7 is a breast cancer cell line.

In a series of pyrimidine-5-carbonitrile derivatives, compound 10b emerged as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and exhibited significant anticancer activity against multiple cell lines.[2] Further mechanistic studies revealed that compound 10b induced cell cycle arrest at the G2/M phase and promoted apoptosis in HepG2 cells.[2]

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of dicyanopyrimidine inhibitors requires knowledge of the signaling pathways they target. Additionally, standardized experimental workflows are crucial for the reliable evaluation of their inhibitory potential.

G Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Dicyanopyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Dicyanopyrimidine inhibitors often target Janus kinases (JAKs), key components of the JAK-STAT signaling pathway.

G Experimental Workflow for Kinase Inhibition Assay A Compound Preparation (Serial Dilutions) B Assay Plate Preparation (Add Compounds/Controls) A->B D Initiate Reaction (Add ATP) B->D C Kinase Reaction Mix (Enzyme, Substrate, Buffer) C->B E Incubation (Room Temp or 30°C) D->E F Signal Detection (e.g., Luminescence) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: A generalized workflow for determining the in vitro potency of dicyanopyrimidine derivatives against target kinases.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. The following are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[3]

1. Materials:

  • Recombinant kinase (e.g., JAK2, EGFR)
  • Specific peptide substrate
  • ATP (Adenosine triphosphate)
  • Test dicyanopyrimidine compounds
  • DMSO (Dimethyl sulfoxide)
  • Kinase assay buffer
  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
  • 384-well assay plates
  • Plate reader capable of measuring luminescence

2. Compound Preparation:

  • Prepare a stock solution of each test compound in DMSO.
  • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

3. Assay Procedure:

  • Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.[3]
  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the corresponding peptide substrate. The optimal concentrations of the enzyme and substrate should be predetermined.[3]
  • Reaction Initiation: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding a solution of ATP.[4]
  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed within the linear range.[3]
  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.[3] Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]

4. Data Analysis:

  • The percentage of kinase inhibition is calculated relative to the vehicle control (100% activity) and a "no kinase" control (0% activity).
  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)
  • Cell culture medium and supplements (e.g., FBS, antibiotics)
  • Test dicyanopyrimidine compounds
  • DMSO
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  • 96-well cell culture plates
  • Microplate reader

2. Assay Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Treat the cells with various concentrations of the dicyanopyrimidine compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Comparing the efficacy of different synthetic routes to 2,4-dicyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,4-Dicyanopyrimidine stands as a valuable building block in the creation of various pharmaceutical compounds, making the optimization of its synthetic routes a critical area of study. This guide provides a comparative analysis of the primary synthetic strategies for 2,4-dicyanopyrimidine, offering detailed experimental protocols and quantitative data to inform methodological choices.

Route 1: Cyanation of a Dihalo-Pyrimidine Precursor

The most prevalent and direct pathway to 2,4-dicyanopyrimidine involves the nucleophilic substitution of a dihalogenated pyrimidine, typically 2,4-dichloropyrimidine, with a cyanide source. This method leverages the reactivity of the carbon-halogen bonds at the 2 and 4 positions of the pyrimidine ring.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

A common precursor, 2,4-dichloropyrimidine, can be synthesized from uracil. In a typical procedure, uracil is heated with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline, to facilitate the chlorination. The reaction mixture is refluxed, and upon completion, the excess phosphorus oxychloride is removed by distillation. The crude product is then purified, often through crystallization.

Step 2: Cyanation of 2,4-Dichloropyrimidine

The subsequent cyanation of 2,4-dichloropyrimidine is a critical step. While specific, detailed protocols for the synthesis of 2,4-dicyanopyrimidine are not abundantly available in publicly accessible literature, the general approach involves reacting 2,4-dichloropyrimidine with a metal cyanide, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically heated to elevated temperatures to drive the substitution. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction of the product with an organic solvent. Purification is then carried out, commonly through column chromatography or recrystallization, to yield the desired 2,4-dicyanopyrimidine.

Alternative Synthetic Considerations

While the cyanation of 2,4-dichloropyrimidine is the most direct conceptual route, the lack of readily available, detailed experimental procedures in the scientific literature suggests that alternative, multi-step pathways might be employed in practice. These could involve the construction of the pyrimidine ring from acyclic precursors that already contain the necessary cyano functionalities. However, specific examples of such syntheses leading directly to 2,4-dicyanopyrimidine are not well-documented in readily accessible sources.

Data Summary

Due to the limited availability of specific experimental data for the direct synthesis of 2,4-dicyanopyrimidine, a comprehensive quantitative comparison of different routes is challenging. The yield and purity of the final product in the cyanation of 2,4-dichloropyrimidine are highly dependent on the specific reaction conditions, including the choice of cyanide reagent, solvent, temperature, and catalyst (if any). For the synthesis of the precursor, 2,4-dichloropyrimidine from uracil, yields are generally reported to be high.

Precursor SynthesisStarting MaterialReagentsTypical Yield
2,4-Dichloropyrimidine UracilPOCl₃, N,N-dimethylanilineHigh

Experimental Workflow and Logic

The synthesis of 2,4-dicyanopyrimidine via the dihalo-pyrimidine route follows a logical progression from a readily available starting material to the final product through functional group interconversion.

G Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine Chlorination (e.g., POCl₃) Dicyanopyrimidine 2,4-Dicyanopyrimidine Dichloropyrimidine->Dicyanopyrimidine Cyanation (e.g., CuCN)

Caption: Synthetic pathway from Uracil to 2,4-Dicyanopyrimidine.

The decision to pursue this synthetic strategy is often dictated by the commercial availability and cost of the starting materials and reagents, as well as the desired scale of the synthesis.

G Start Initiate Synthesis Precursor Synthesize/Acquire 2,4-Dichloropyrimidine Start->Precursor Cyanation Perform Cyanation Reaction Precursor->Cyanation Purification Purify Product Cyanation->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End Obtain 2,4-Dicyanopyrimidine Characterization->End

Caption: General experimental workflow for the synthesis.

In vitro and in vivo validation of Pyrimidine-2,4-dicarbonitrile's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo biological effects of selected pyrimidine carbonitrile derivatives, a class of compounds demonstrating significant potential in anticancer research. Due to the limited specific research on "Pyrimidine-2,4-dicarbonitrile," this guide will focus on the more extensively studied pyrimidine-5-carbonitrile derivatives, offering insights into their mechanisms of action, and cytotoxic activities against various cancer cell lines, and comparing them with established anticancer agents.

Introduction to Pyrimidine Carbonitriles

The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and a privileged core in medicinal chemistry.[1] The addition of a carbonitrile (cyanide) group, particularly at the 5-position, has given rise to a class of compounds with a broad spectrum of biological activities, most notably as potent anticancer agents.[2][3] These derivatives have been shown to target various key signaling pathways implicated in cancer progression, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][4][5][6] This guide will delve into the specifics of their action, presenting comparative data to aid in research and development.

Comparative In Vitro Efficacy

The in vitro cytotoxic activity of pyrimidine carbonitrile derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds from recent studies, comparing them with standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine-5-Carbonitrile Derivatives against Various Cancer Cell Lines
CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)OVCAR-4 (Ovarian)SNB-75 (CNS)Normal Cell Line (WI-38/MRC-5)Reference
Compound 11e 1.141.54----63.41 (WI-38)[2][4]
Compound 5d -<0.01<0.01<0.01--89.62 (WI-38)[7]
Compound 7c ----0.64<0.01>10 (WI-38)
Compound 17p ------>100 (MRC-5)[5][8]
Sorafenib >106.2-----[4]
Doxorubicin -0.0440.0130.025--8.83 (WI-38)[7]
BKM-120 ------>100 (MRC-5)[5][8]

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.

Table 2: Comparative Inhibitory Activity (IC50) against Specific Kinase Targets
CompoundTarget KinaseIC50 (µM)Alternative/StandardTarget KinaseIC50 (µM)Reference
Compound 11e VEGFR-20.61SorafenibVEGFR-20.95[4]
Compound 12b VEGFR-20.53SorafenibVEGFR-20.95[4]
Compound 7c EGFR (T790M)0.08---
Compound 7c PI3Kδ0.64LY294002PI3K7.6
Compound 17p PI3Kα0.032BKM-120PI3Kα0.045[5][8]
Compound 17p PI3Kδ0.015BKM-120PI3Kδ0.079[5][8]
Compound 4e EGFR (WT)0.02ErlotinibEGFR (WT)0.05[3]
Compound 4f EGFR (WT)0.03ErlotinibEGFR (WT)0.05[3]
Compound 5d COX-2~0.01CelecoxibCOX-2~0.01[7]

Mechanism of Action and Signaling Pathways

Pyrimidine carbonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

Several pyrimidine-5-carbonitrile derivatives, such as compound 11e, have been identified as potent inhibitors of VEGFR-2.[4] VEGFR-2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis – a process critical for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound11e Pyrimidine-5-carbonitrile (e.g., Compound 11e) Compound11e->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-5-carbonitrile derivatives.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is another critical signaling cascade frequently dysregulated in cancer. Certain pyrimidine-5-carbonitrile derivatives, like compound 17p, have demonstrated potent inhibitory activity against PI3K isoforms.[5][8] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of AKT and its downstream targets that promote cell growth, proliferation, and survival.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine carbonitrile derivatives and control drugs for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2][4]

Kinase Inhibition Assay
  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format using a recombinant kinase (e.g., VEGFR-2, PI3Kα).

  • Compound Incubation: The kinase is incubated with various concentrations of the test compounds in the presence of a suitable substrate and ATP.

  • Kinase Reaction: The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity-based assays.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[4][5]

Cell Cycle Analysis
  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[4][7]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrimidine carbonitrile derivative.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_lead Lead Optimization design Computational Design (e.g., Docking) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity kinase_assay Target Kinase Assay cytotoxicity->kinase_assay moa Mechanism of Action Studies (Cell Cycle, Apoptosis) kinase_assay->moa animal_model Animal Tumor Model moa->animal_model efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity & PK/PD Studies efficacy->toxicity lead_optimization Lead Optimization toxicity->lead_optimization

Caption: A generalized workflow for the preclinical development of pyrimidine carbonitrile derivatives.

Conclusion

The pyrimidine carbonitrile scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent in vitro activity against a range of cancer cell lines, often with greater efficacy and better safety profiles than existing drugs. Their mechanisms of action, primarily through the inhibition of key kinases like VEGFR-2, EGFR, and PI3K, underscore their therapeutic potential. Further in vivo studies and lead optimization are warranted to translate these promising preclinical findings into clinically effective cancer therapies.

References

Cross-Validation of Analytical Methods for Dicyanopyrimidine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Dicyanopyrimidine isomers, with their identical mass and often similar physicochemical properties, present a significant analytical challenge. Cross-validation of orthogonal analytical methods is therefore essential to ensure the reliability and accuracy of quantitative data.

This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of dicyanopyrimidine isomers. It includes detailed experimental protocols, a summary of quantitative performance data, and a workflow for cross-validation.

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of dicyanopyrimidine isomers depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics for HPLC-UV and GC-MS methods.

Performance ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 ng/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Preparation Simple dissolution and filtrationDerivatization may be required
Analysis Time per Sample 15 - 25 minutes20 - 30 minutes
Selectivity GoodExcellent (with MS detection)

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for pyrimidine derivatives and are adapted for the specific analysis of dicyanopyrimidine isomers.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of dicyanopyrimidine isomers in bulk drug substances and formulated products.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the dicyanopyrimidine isomer reference standards in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample containing dicyanopyrimidine isomers in the mobile phase. Sonicate to ensure complete dissolution and dilute to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the trace analysis of dicyanopyrimidine isomers.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each dicyanopyrimidine isomer.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

4. Sample Preparation:

  • Standard and Sample Solutions: Prepare as described for the HPLC method, using a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate. Derivatization may be necessary for certain isomers to improve volatility and peak shape.

Visualizing the Workflow

To better understand the experimental processes and the logic behind cross-validation, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and Dissolve Sample/Standard B Dilute to Working Concentration A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 230 nm E->F G Integrate Peak Areas F->G H Quantify against Calibration Curve G->H

HPLC-UV analysis workflow for dicyanopyrimidine isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh and Dissolve Sample/Standard B Derivatization (if required) A->B C Dilute to Working Concentration B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F MS Detection (SIM Mode) E->F G Extract Ion Chromatograms F->G H Integrate Peak Areas G->H I Quantify against Calibration Curve H->I

GC-MS analysis workflow for dicyanopyrimidine isomers.

CrossValidation_Logic A Define Acceptance Criteria B Analyze Identical Samples by HPLC-UV and GC-MS A->B C Compare Quantitative Results B->C D Statistical Analysis (e.g., Bland-Altman plot, t-test) C->D E Results within Acceptance Criteria? D->E F Methods are Cross-Validated E->F Yes G Investigate Discrepancies and Re-evaluate Methods E->G No

Logical flow for the cross-validation of analytical methods.

Cross-Validation Protocol

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results.

1. Objective: To compare the quantitative results obtained from the HPLC-UV and GC-MS methods for the analysis of dicyanopyrimidine isomers and to ensure their interchangeability for quality control purposes.

2. Procedure:

  • Prepare a set of at least five validation samples, including a blank, a zero sample (matrix without analyte), and samples spiked with known concentrations of dicyanopyrimidine isomers at low, medium, and high levels within the calibration range of both methods.

  • Analyze each validation sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Calculate the concentration of each dicyanopyrimidine isomer in each sample using the respective calibration curves.

3. Acceptance Criteria:

  • The mean concentration of each isomer determined by the two methods should not differ by more than 15%.

  • A statistical evaluation, such as a paired t-test, should show no significant difference between the results from the two methods (p > 0.05).

  • A Bland-Altman plot can be used to visualize the agreement between the two methods, with the differences between the measurements plotted against the averages of the two measurements. The majority of the data points should fall within the 95% limits of agreement.

By following this comprehensive guide, researchers and drug development professionals can confidently establish and cross-validate robust analytical methods for the challenging task of dicyanopyrimidine isomer analysis, ensuring the quality and safety of their products.

Dicyanopyrimidine Derivatives: A Comparative Docking Study for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of dicyanopyrimidine and related pyrimidine derivatives reveals their potential as potent inhibitors for a range of therapeutic targets. This guide synthesizes data from multiple studies, offering a comparative overview of their docking performance, experimental methodologies, and interactions with key biological pathways.

Researchers in the field of drug development are continuously exploring novel chemical scaffolds to design effective therapeutic agents. Among these, dicyanopyrimidine derivatives have emerged as a promising class of compounds due to their versatile biological activities. In silico molecular docking studies play a pivotal role in predicting the binding affinities and interaction patterns of these derivatives with their protein targets, thereby accelerating the drug discovery process.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different dicyanopyrimidine and other pyrimidine derivatives against a range of protein targets implicated in diseases like cancer.

Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Cyanopyridone DerivativesVEGFR-2Not specified, compared to sorafenibNot specified
Cyanopyridone DerivativesHER-2Not specified, compared to TAK-285Not specified
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[1][2]
Diaminopyrimidine DerivativesFocal Adhesion Kinase (FAK) (2JKK)Not specified, compared to TAE-226Not specified[3]
Thieno[2,3-d]pyrimidine DerivativesEGFRWT (4HJO)-17.22Met769[4]
Thieno[2,3-d]pyrimidine DerivativesEGFRT790M (3W2O)-17.37Met793, Lys745[4]
Pyridopyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not specified[2]
Dihydropyrimidine DerivativesDNA Gyrase (4DUH)-12.1Not specified[5]

Note: Direct docking scores for dicyanopyrimidine derivatives were not uniformly available across all studies. The table includes closely related pyrimidine derivatives to provide a broader comparative context.

In Vitro Biological Activity

The in silico docking predictions are often validated by in vitro biological assays to determine the actual inhibitory efficacy of the compounds.

DerivativeCell LineIC50
Unsubstituted phenyl-bearing cyanopyridone 5aHepG2 (Liver Cancer)2.71 ± 0.15 µM[6]
Unsubstituted phenyl-bearing cyanopyridone 5aMCF-7 (Breast Cancer)1.77 ± 0.10 µM[6]
4-chlorophenyl pyridopyrimidine 6bHepG2 (Liver Cancer)2.68 ± 0.14 µM[6]
Diaminopyrimidine A12A549 (Lung Cancer)130 nM[3][7]
Diaminopyrimidine A12MDA-MB-231 (Breast Cancer)94 nM[3][7]
Thieno[2,3-d]pyrimidine 5bA549 (Lung Cancer)17.79 µM[4]

Experimental Protocols: A Closer Look at Molecular Docking

The methodologies employed in molecular docking studies are crucial for the reliability of the results. A generalized workflow based on the reviewed studies is as follows:

  • Ligand and Protein Preparation : The three-dimensional structures of the dicyanopyrimidine derivatives (ligands) are drawn using chemical drawing software like ChemDraw and converted to a suitable format (e.g., .pdbqt) using tools like Marvin Sketch and AutoDock Tools.[1] The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.[2]

  • Grid Box Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[2] The dimensions and center of the grid are chosen to encompass the known binding pocket.

  • Docking Simulation : A docking algorithm, frequently the Lamarckian Genetic Algorithm (LGA) in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.[2] Multiple docking runs are typically performed to ensure a comprehensive search.

  • Analysis of Results : The results are analyzed based on the binding energy scores and the interaction patterns between the ligand and the protein's amino acid residues. Lower binding energy values generally indicate a more favorable interaction.[8] Visualization of the docked poses is often done using software like Discovery Studio or PyMOL.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (e.g., ChemDraw, Marvin Sketch) grid Grid Box Generation (around active site) ligand_prep->grid protein_prep Protein Preparation (from PDB, e.g., AutoDock Tools) protein_prep->grid docking Docking Algorithm (e.g., Lamarckian Genetic Algorithm) grid->docking scoring Binding Energy Calculation (kcal/mol) docking->scoring interaction Interaction Analysis (Hydrogen bonds, etc.) scoring->interaction visualization Visualization (e.g., Discovery Studio) interaction->visualization

A generalized workflow for molecular docking studies.

G FAK FAK AKT AKT FAK->AKT ERK ERK FAK->ERK Migration Cell Migration FAK->Migration Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Inhibitor Dicyanopyrimidine Derivative (e.g., A12) Inhibitor->FAK

Inhibition of the FAK signaling pathway by a pyrimidine derivative.

Conclusion

The comparative analysis of docking studies on dicyanopyrimidine and related pyrimidine derivatives underscores their potential as versatile scaffolds for developing targeted therapies. The presented data highlights the importance of substituent groups on the pyrimidine core in determining binding affinity and biological activity. While in silico studies provide valuable predictive insights, their integration with in vitro and in vivo experimental validation is essential for the successful development of novel drug candidates. The detailed methodologies and visualized workflows in this guide offer a foundational understanding for researchers engaged in the rational design of next-generation pyrimidine-based inhibitors.

References

Safety Operating Guide

Prudent Disposal of Pyrimidine-2,4-dicarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Pyrimidine-2,4-dicarbonitrile, ensuring the safety of personnel and compliance with regulations.

While this compound is not currently classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its toxicological properties have not been fully investigated. Therefore, a cautious approach to its handling and disposal is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS). In the absence of comprehensive hazard data, the compound should be handled as if it were hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemically impermeable gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are easily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Properly identify the waste as this compound.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Container Type: Use a clean, leak-proof container that is compatible with the chemical. Whenever possible, use the original container.

    • Labeling: Affix a hazardous waste tag to the container as soon as the first portion of waste is added. The label should clearly state "this compound" and the accumulation start date.

  • Waste Collection and Storage:

    • Solid Waste: Collect dry this compound in the designated waste container. Avoid generating dust.

    • Contaminated Materials: Any items, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should be placed in the same designated waste container.

    • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[1][2][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

Quantitative Data Summary

Due to the limited toxicological data available for this compound, quantitative exposure limits have not been established. The following table summarizes the known information.

ParameterValueReference
GHS ClassificationNot a hazardous substance or mixture
CarcinogenicityNot identified as a carcinogen by IARC, ACGIH, NTP, or OSHA
Acute Toxicity (Oral)No data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes a cautious approach due to the incomplete hazard data for the compound.

A Start: Have this compound Waste B Consult Safety Data Sheet (SDS) A->B C Is comprehensive hazard data available? B->C D Assume Hazardous: Follow strict PPE and engineering controls C->D No I Follow specific disposal instructions in SDS C->I Yes E Segregate waste into a labeled, compatible container D->E F Store in a designated, secure area E->F G Arrange for disposal via approved waste disposal facility F->G H End: Waste Properly Disposed G->H I->E

Caption: Disposal Decision Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrimidine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Pyrimidine-2,4-dicarbonitrile, including operational and disposal plans, to ensure a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] It may cause skin, eye, and respiratory irritation.[1][2] The primary hazard is associated with the nitrile groups, which can release cyanide. Cyanide is highly toxic and can be rapidly fatal.[3] Therefore, stringent safety measures are necessary.

Emergency Procedures:

In case of any exposure, immediate action is critical.[3]

  • Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration, but do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[5][6] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[3][5] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[8]

For any exposure, ensure that emergency responders and medical personnel are aware of the material involved and provide them with the available safety information.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with chemically impermeable nitrile gloves is recommended.[5] Thicker, chemical-resistant gauntlets can also be used.[9]Nitrile gloves offer good resistance to a wide range of chemicals, including those typically found in laboratory settings.[10][11] Double-gloving provides an extra layer of protection against potential tears or punctures.
Eye and Face Protection Wear tightly fitting safety goggles. A face shield should be worn in situations where there is a risk of splashing.[12]To protect the eyes from dust, splashes, or vapors.
Body Protection A lab coat is mandatory. Consider a chemically resistant apron for larger quantities or when there is a significant risk of splashing.To prevent skin contact with the compound.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood.[6] If there is a risk of dust or aerosol formation and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[13]To prevent the inhalation of potentially toxic dust or vapors.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Designate and prepare a specific work area in a chemical fume hood. gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required chemicals and equipment. gather_ppe->gather_materials weigh_transfer Carefully weigh and transfer the compound within the fume hood. gather_materials->weigh_transfer reaction_setup Set up the reaction apparatus within the fume hood. weigh_transfer->reaction_setup decontaminate Decontaminate all surfaces and equipment. reaction_setup->decontaminate dispose_waste Segregate and dispose of all waste according to the disposal plan. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Figure 1: Experimental workflow for handling this compound.
Experimental Protocols

Weighing and Transferring:

  • Always conduct weighing and transferring of solid this compound within a certified chemical fume hood to control dust.[3]

  • Use anti-static measures if the powder is fine and prone to dispersal.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Close the container tightly immediately after use.

In Solution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure that the solvent is compatible and will not react exothermically.

  • Keep the container closed when not in use.

Disposal Plan: Managing this compound Waste

Proper waste management is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

cluster_waste_streams Waste Segregation cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated consumables) solid_container Labeled, sealed, chemically compatible container for solids. solid_waste->solid_container liquid_waste Liquid Waste (Contaminated solvents, reaction mixtures) liquid_container Labeled, sealed, chemically compatible container for liquids. liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, broken glass) sharps_container Puncture-resistant sharps container. sharps_waste->sharps_container hazardous_waste Dispose of all waste streams as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. solid_container->hazardous_waste liquid_container->hazardous_waste sharps_container->hazardous_waste

Figure 2: Logical relationship diagram for the disposal of this compound waste.

Detailed Disposal Methodologies:

  • Waste Identification: All materials that have come into contact with this compound must be treated as hazardous waste.[13]

  • Solid Waste: This includes unused compound, contaminated gloves, bench paper, and other disposable labware.

    • Collect in a dedicated, clearly labeled, and sealed waste container. The container must be made of a material compatible with the chemical.[13]

  • Liquid Waste: This includes reaction mixtures and solvent rinses.

    • Collect in a dedicated, clearly labeled, and sealed waste container. Do not mix with other incompatible waste streams.[13]

  • Decontamination of Glassware:

    • Rinse glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous liquid waste.

    • A subsequent wash with a detergent solution can then be performed.

  • Spill Cleanup:

    • In case of a small spill within a fume hood, carefully sweep up the solid material, trying to avoid dust formation.[3] Place the material in a sealed container for disposal as hazardous waste. Wipe the area with a damp cloth, and dispose of the cloth as solid hazardous waste.

    • For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[3][6]

By adhering to these stringent safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of their laboratory colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-2,4-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrimidine-2,4-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.